molecular formula C15H18O5 B12767560 Pulvilloric acid CAS No. 7681-94-9

Pulvilloric acid

Cat. No.: B12767560
CAS No.: 7681-94-9
M. Wt: 278.30 g/mol
InChI Key: KPYJKXACXGIDBE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pulvilloric acid is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7681-94-9

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

(3R)-8-hydroxy-6-oxo-3-pentyl-3,4-dihydroisochromene-7-carboxylic acid

InChI

InChI=1S/C15H18O5/c1-2-3-4-5-10-6-9-7-12(16)13(15(18)19)14(17)11(9)8-20-10/h7-8,10,17H,2-6H2,1H3,(H,18,19)/t10-/m1/s1

InChI Key

KPYJKXACXGIDBE-SNVBAGLBSA-N

Isomeric SMILES

CCCCC[C@@H]1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O

Canonical SMILES

CCCCCC1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Synthesis of Pulvilloric Acid: A Technical Guide to its Hypothetical Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid, a secondary metabolite produced by the fungus Penicillium pulvillorum, is a quinone methide compound with potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through synthetic biology approaches. While the complete and experimentally validated biosynthetic pathway of this compound remains to be fully elucidated, this technical guide presents a detailed hypothetical pathway based on the principles of polyketide biosynthesis and the known chemistry of similar natural products. This document outlines the proposed enzymatic steps, the key intermediates, and the classes of enzymes likely involved in the construction of this unique molecule.

The Proposed Polyketide Origin of this compound

The chemical structure of this compound strongly suggests its origin from the polyketide pathway. Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of aromatic polyketides, such as the precursor to this compound, is typically carried out by Type II PKSs. These systems consist of a set of discrete, monofunctional enzymes that act iteratively to construct a poly-β-keto chain from simple acyl-CoA precursors.

The proposed biosynthesis of this compound begins with the formation of a heptaketide backbone, which is then subjected to a series of cyclization, aromatization, and tailoring reactions to yield the final product.

Hypothetical Biosynthetic Pathway of this compound

The proposed pathway can be conceptually divided into three main stages:

  • Polyketide Chain Assembly: Construction of the linear poly-β-keto intermediate by a minimal Type II PKS.

  • Cyclization and Aromatization: Formation of the core aromatic ring structure.

  • Post-PKS Tailoring Modifications: A series of enzymatic modifications to produce the final quinone methide structure of this compound.

Stage 1: Polyketide Chain Assembly

The biosynthesis is initiated by a minimal Type II polyketide synthase complex, which typically includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

  • Initiation: The synthesis begins with the loading of a starter unit, likely acetyl-CoA, onto the ACP.

  • Elongation: The acetyl-ACP is then passed to the KS, and the ACP is subsequently loaded with an extender unit, malonyl-CoA. The KS catalyzes a Claisen condensation between the acetyl group and the malonyl group, resulting in a four-carbon chain attached to the ACP. This process is repeated six more times, with each cycle adding a two-carbon unit from malonyl-CoA, to generate a linear heptaketide-ACP intermediate.

Stage 2: Cyclization and Aromatization

Once the full-length polyketide chain is assembled, it undergoes a series of intramolecular aldol condensations to form the characteristic aromatic ring system. This process is guided by specific cyclase (CYC) and aromatase (ARO) enzymes. The precise regioselectivity of these cyclizations is crucial in determining the final structure of the polyketide. For this compound, a specific pattern of cyclization would lead to the formation of a bicyclic aromatic intermediate.

Stage 3: Post-PKS Tailoring Modifications

The aromatic intermediate generated by the PKS and associated cyclases is then further modified by a series of "tailoring" enzymes to produce this compound. These modifications are critical for the biological activity of the final molecule.

  • Oxidoreduction: Ketoreductase (KR) enzymes may be involved in reducing specific keto groups on the polyketide chain before or after cyclization.

  • Hydroxylation and Carboxylation: The aromatic ring is likely hydroxylated and carboxylated by specific monooxygenases and carboxylases, respectively.

  • Formation of the Quinone Methide: The final and most characteristic feature of this compound is its quinone methide moiety. The formation of this reactive group is likely catalyzed by a flavin-dependent oxidase or a non-heme iron-dependent enzyme.[1][2][3] These enzymes can catalyze the oxidation of a phenol to generate the corresponding quinone methide.[1][2]

Proposed Experimental Workflow for Pathway Elucidation

To experimentally validate and refine this hypothetical pathway, a series of molecular biology and biochemical experiments would be required.

Diagram of the Proposed Experimental Workflow:

experimental_workflow genome_sequencing Genome Sequencing of Penicillium pulvillorum bgc_identification Identification of Putative This compound BGC genome_sequencing->bgc_identification gene_knockout Gene Knockout Studies bgc_identification->gene_knockout heterologous_expression Heterologous Expression of BGC bgc_identification->heterologous_expression metabolite_analysis Metabolite Analysis (LC-MS, NMR) gene_knockout->metabolite_analysis pathway_confirmation Pathway Confirmation metabolite_analysis->pathway_confirmation heterologous_expression->metabolite_analysis in_vitro_assays In Vitro Enzyme Assays heterologous_expression->in_vitro_assays structure_elucidation Structure Elucidation of Intermediates in_vitro_assays->structure_elucidation structure_elucidation->pathway_confirmation

Caption: A proposed workflow for the elucidation of the this compound biosynthetic pathway.

Detailed Methodologies for Key Experiments

Due to the hypothetical nature of the pathway, detailed experimental protocols from the literature for this compound biosynthesis are not available. However, based on standard methodologies for the characterization of natural product biosynthetic pathways, the following protocols can be proposed:

1. Identification of the Biosynthetic Gene Cluster (BGC):

  • Protocol:

    • Sequence the genome of Penicillium pulvillorum using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality genome assembly.

    • Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome.

    • Identify candidate BGCs for this compound biosynthesis by searching for clusters containing genes encoding a Type II PKS (KS, CLF, ACP), cyclases, aromatases, and tailoring enzymes such as oxidoreductases and monooxygenases.

2. Gene Knockout Studies:

  • Protocol:

    • Select a candidate gene from the putative this compound BGC (e.g., the PKS gene).

    • Construct a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.

    • Transform protoplasts of Penicillium pulvillorum with the knockout cassette.

    • Select for transformants on media containing the appropriate antibiotic.

    • Confirm successful gene replacement by PCR and Southern blot analysis.

    • Cultivate the knockout mutant and the wild-type strain under this compound-producing conditions.

    • Analyze the metabolite profiles of both strains using LC-MS. The absence of this compound in the mutant strain would confirm the involvement of the knocked-out gene in its biosynthesis.

3. Heterologous Expression of the BGC:

  • Protocol:

    • Amplify the entire putative this compound BGC from the genomic DNA of Penicillium pulvillorum.

    • Clone the BGC into a suitable expression vector under the control of a strong, inducible promoter.

    • Transform a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression vector.

    • Induce gene expression and cultivate the heterologous host.

    • Analyze the culture broth for the production of this compound using LC-MS and NMR. Successful production of this compound would confirm that the cloned BGC is responsible for its synthesis.

4. In Vitro Enzyme Assays:

  • Protocol:

    • Clone the coding sequence of a putative tailoring enzyme (e.g., the oxidase responsible for quinone methide formation) into an expression vector with a purification tag (e.g., His-tag).

    • Express the protein in a suitable host, such as E. coli.

    • Purify the recombinant protein using affinity chromatography.

    • Synthesize the proposed substrate for the enzyme (e.g., the immediate phenolic precursor to this compound).

    • Perform the enzyme assay by incubating the purified enzyme with the substrate and any necessary cofactors (e.g., FAD, NADPH, α-ketoglutarate).

    • Monitor the reaction progress by LC-MS to detect the formation of the product.

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been experimentally determined, there is currently no quantitative data available in the literature regarding enzyme kinetics, reaction yields, or precursor incorporation rates. The generation of such data will be contingent on the successful identification and characterization of the biosynthetic gene cluster and its corresponding enzymes.

Visualizing the Hypothetical Pathway

The following diagram, generated using the DOT language, illustrates the proposed biosynthetic pathway of this compound.

pulvilloric_acid_biosynthesis acetyl_coa Acetyl-CoA (Starter Unit) pks Type II PKS (KS, CLF, ACP) acetyl_coa->pks malonyl_coa 6x Malonyl-CoA (Extender Units) malonyl_coa->pks heptaketide Linear Heptaketide-ACP pks->heptaketide cyclase Cyclase / Aromatase (CYC/ARO) heptaketide->cyclase aromatic_intermediate Bicyclic Aromatic Intermediate cyclase->aromatic_intermediate tailoring_enzymes Tailoring Enzymes (e.g., Hydroxylase, Carboxylase) aromatic_intermediate->tailoring_enzymes phenolic_precursor Phenolic Precursor tailoring_enzymes->phenolic_precursor oxidase Oxidase (e.g., FAD-dependent) phenolic_precursor->oxidase pulvilloric_acid This compound (Quinone Methide) oxidase->pulvilloric_acid

Caption: A hypothetical biosynthetic pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the hypothetical biosynthetic pathway of this compound, grounded in the established principles of polyketide synthesis. While direct experimental evidence is currently lacking, the proposed pathway serves as a valuable framework for future research aimed at elucidating the precise enzymatic machinery responsible for the production of this intriguing natural product. The identification and characterization of the this compound biosynthetic gene cluster will not only deepen our understanding of fungal secondary metabolism but also pave the way for the engineered production of novel and potentially valuable bioactive compounds.

References

Unveiling the Fungal Origins of Pulvilloric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvilloric acid, a polyketide metabolite with noted antimicrobial properties, is a natural product of significant interest. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing primarily on its fungal producers. We delve into the optimal culture conditions for its production, detail comprehensive experimental protocols for its isolation and purification, and present a putative biosynthetic pathway. Furthermore, this guide summarizes key quantitative data and provides characterization details using modern analytical techniques to support further research and development efforts.

Natural Sources and Production

The primary and most well-documented natural source of this compound is the filamentous fungus Penicillium pulvillorum. While other fungal species may produce this compound, P. pulvillorum remains the principal organism studied for its production.

Producing Organism

A specific strain, Penicillium pulvillorum ACC 1124, has been identified as a notable producer of this compound.

Culture Conditions for Optimal Yield

Maximal laboratory yields of this compound, reported to exceed 1.3 g/L, have been achieved in stationary cultures.[1] The recommended culture medium is a modified Czapek-Dox broth.

Table 1: Culture Medium Composition for this compound Production

ComponentConcentration
Glycerol5% (v/v)
Czapek-Dox BrothStandard formulation
Corn Steep Liquor0.1% (v/v)

Experimental Protocols

The isolation and purification of this compound from Penicillium pulvillorum cultures require a multi-step process designed to handle the compound's inherent instability.

Cultivation of Penicillium pulvillorum**
  • Inoculation: Inoculate a suitable volume of sterile 5% glycerol-Czapek-Dox medium supplemented with corn steep liquor with spores of Penicillium pulvillorum ACC 1124.

  • Incubation: Incubate the cultures under stationary conditions at room temperature for a period sufficient to allow for substantial mycelial growth and secondary metabolite production.

Extraction and Purification of this compound

The following protocol is a comprehensive procedure for the isolation and purification of this compound from the fungal mycelium.

  • Mycelium Harvesting: After the incubation period, harvest the mycelial mats by filtration.

  • Initial Extraction: Extract the harvested and dried mycelium with a suitable organic solvent, such as chloroform or ethyl acetate, to obtain a crude extract containing this compound.

  • Solvent Partitioning: Concentrate the crude extract and partition it between an organic solvent and an aqueous solution at a specific pH to selectively separate acidic compounds like this compound.

  • Chromatographic Purification: Subject the enriched acidic fraction to column chromatography. A silica gel column is commonly used, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate) to separate this compound from other metabolites.

  • Crystallization: Collect the fractions containing pure this compound, as determined by thin-layer chromatography (TLC), and concentrate them. Induce crystallization by using an appropriate solvent system (e.g., methanol-water) to obtain purified this compound crystals.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized from simple acyl-CoA precursors.[2][3][4] The biosynthesis is catalyzed by a large, multi-domain enzyme complex known as a polyketide synthase (PKS).[2]

Putative Polyketide Biosynthetic Pathway

While the specific gene cluster for this compound biosynthesis has not been fully elucidated, a putative pathway can be proposed based on the principles of polyketide synthesis. The pathway likely involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. Subsequent modifications, including cyclization and oxidation, would then lead to the final structure of this compound.

Pulvilloric_Acid_Biosynthesis cluster_0 Polyketide Chain Assembly cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Iterative Condensation Cyclase Cyclase Polyketide_Chain->Cyclase Intramolecular Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclase->Cyclized_Intermediate Oxidase Oxidase Pulvilloric_Acid This compound Oxidase->Pulvilloric_Acid Cyclized_Intermediate->Oxidase Oxidative Modifications

References

An In-depth Technical Guide to the Chemical Structure of Pulvilloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid is a naturally occurring quinone methide first isolated from Penicillium pulvillorum. Its unique chemical architecture has garnered interest within the scientific community, particularly in the fields of natural product synthesis and potential biological applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, detailed spectroscopic data, and a summary of its synthesis.

Chemical Structure and Properties

This compound is chemically defined as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid[1]. The molecule features a bicyclic benzopyran core with a quinone methide functionality, a carboxylic acid group, a hydroxyl group, and a pentyl side chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₁₈O₅--INVALID-LINK--
Molecular Weight 278.30 g/mol --INVALID-LINK--
IUPAC Name 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid[1]
CAS Number 20855-99-2--INVALID-LINK--
Appearance Yellow needles--INVALID-LINK--
Melting Point 134-135 °C--INVALID-LINK--
Optical Rotation The naturally occurring form is optically active, though specific rotation values for the isolated natural product are not consistently reported. Synthetic preparations have been reported as the racemic mixture (±)-pulvilloric acid.--INVALID-LINK--

Spectroscopic Data

The structural elucidation of this compound has been established through various spectroscopic techniques. The expected and reported spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to its distinct functional groups and carbon skeleton. Predicted chemical shifts are presented in Tables 2 and 3.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet1HCarboxylic acid proton (-COOH)
~11.0Singlet1HPhenolic hydroxyl proton (-OH)
~7.5Singlet1HAromatic proton
~4.5Multiplet1HMethine proton on the dihydropyran ring
~4.0Multiplet2HMethylene protons adjacent to the ring oxygen
~2.5Multiplet2HMethylene protons on the dihydropyran ring
~1.2-1.6Multiplet6HMethylene protons of the pentyl chain
~0.9Triplet3HMethyl protons of the pentyl chain

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~190Carbonyl carbon (C=O) of the quinone methide
~170Carboxylic acid carbonyl carbon (-COOH)
~160Aromatic carbon attached to -OH
~110-150Aromatic and olefinic carbons
~70Methine carbon on the dihydropyran ring
~65Methylene carbon adjacent to the ring oxygen
~20-40Aliphatic carbons of the pentyl chain and dihydropyran ring
~14Methyl carbon of the pentyl chain
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400-2400 (broad)O-H stretch (carboxylic acid and phenol)
~1720C=O stretch (carboxylic acid)
~1650C=O stretch (quinone methide)
~1600, 1450C=C stretch (aromatic)
~1250C-O stretch
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound.

Table 5: Mass Spectrometry Data for this compound

m/zAssignment
278.1154[M]⁺ (Calculated for C₁₅H₁₈O₅)

Experimental Protocols

The synthesis of (±)-Pulvilloric acid has been reported and provides a basis for its laboratory preparation. A generalized protocol based on published synthetic routes is outlined below.

Synthesis of (±)-Pulvilloric Acid

The total synthesis of racemic this compound can be achieved through a multi-step sequence starting from commercially available materials. A key step involves a condensation reaction to form the benzopyran core.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Heptanal

  • Piperidine

  • Pyridine

  • Acetic anhydride

  • Other necessary solvents and reagents

Procedure:

  • Step 1: Knoevenagel Condensation: 3,5-Dihydroxybenzoic acid is reacted with heptanal in the presence of a base such as piperidine in a suitable solvent like pyridine. This reaction forms a key intermediate.

  • Step 2: Cyclization and Dehydration: The intermediate from Step 1 is then treated with a dehydrating agent, such as acetic anhydride, to facilitate the cyclization and formation of the dihydropyran ring system.

  • Step 3: Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure (±)-pulvilloric acid.

Note: This is a generalized protocol. For specific reaction conditions, including temperatures, reaction times, and precise stoichiometry, it is essential to consult the primary literature.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of (±)-Pulvilloric acid.

G Logical Workflow for the Synthesis of (±)-Pulvilloric Acid cluster_start Starting Materials cluster_reaction1 Step 1: Knoevenagel Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization/Dehydration cluster_product Crude Product cluster_purification Step 3: Purification cluster_final Final Product A 3,5-Dihydroxybenzoic acid C Reaction with Piperidine/Pyridine A->C B Heptanal B->C D Condensation Product C->D E Treatment with Acetic Anhydride D->E F (±)-Pulvilloric Acid (Crude) E->F G Column Chromatography / Recrystallization F->G H Pure (±)-Pulvilloric Acid G->H

Caption: Logical workflow for the synthesis of (±)-Pulvilloric Acid.

Biological Activity

While the unique structure of this compound suggests potential biological activity, there is limited specific information available in the public domain regarding its mechanism of action or its effects on specific signaling pathways. Natural products with similar structural motifs have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects. Further research is required to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure. This guide has provided a detailed overview of its chemical and physical properties, along with a summary of its synthesis. The availability of a synthetic route opens up possibilities for the preparation of analogues and further investigation into the biological activities of this class of compounds. Future studies are warranted to explore the potential therapeutic applications of this compound and its derivatives.

References

Pulvilloric Acid: A Technical Overview of a Structurally Intriguing Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid, a natural product isolated from the fungus Penicillium pulvillorum, is a polyketide metabolite with the chemical formula C₁₅H₁₈O₅[1]. Its structure is characterized by a quinone methide core, specifically identified as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid[2]. While the unique architecture of this compound has garnered interest, particularly in the context of the synthesis of other complex natural products like Berkelic acid[3], a comprehensive public repository of its specific physical and chemical properties remains notably sparse. This guide aims to consolidate the available information on this compound and to highlight areas where further experimental investigation is required.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the known information and indicates where data is currently unavailable.

PropertyValueExperimental Protocol
Molecular Formula C₁₅H₁₈O₅Mass Spectrometry
Molecular Weight 278.29 g/mol Calculated from molecular formula
Melting Point Data not availableStandard melting point apparatus (e.g., capillary method) would be required.
Boiling Point Data not availableDue to its complexity and likely thermal instability, vacuum distillation or specialized techniques would be necessary.
pKa Data not availablePotentiometric titration or spectrophotometric methods could be employed for experimental determination.
Solubility Data not availableStandard solubility assays in a range of aqueous and organic solvents would be needed.
Appearance Data not availableVisual inspection of a purified sample.

Note: The lack of specific quantitative data underscores the need for fundamental characterization of this natural product.

Spectroscopic Data

  • ¹H and ¹³C NMR: While the synthesis of this compound has been described, specific, detailed NMR spectral data assignments are not provided in the available literature. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) on a purified sample would be required to fully assign the proton and carbon signals.

  • Mass Spectrometry: The molecular formula C₁₅H₁₈O₅ suggests a molecular weight of 278.29 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The structure of this compound suggests the presence of characteristic functional groups, including a hydroxyl group (broad O-H stretch), a carboxylic acid (O-H and C=O stretches), a ketone (C=O stretch), and aromatic C-H and C=C bonds. An experimental IR spectrum would be needed to confirm these features.

  • UV-Vis Spectroscopy: The conjugated quinone methide system in this compound is expected to show characteristic UV-Vis absorption bands. Experimental determination of the absorption maxima (λmax) would provide insights into the electronic structure of the molecule.

Experimental Protocols

Due to the absence of detailed published experimental data for many of this compound's properties, this section outlines the general methodologies that would be employed for their determination.

Determination of Melting Point

A standard capillary melting point apparatus would be used. A small amount of purified this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts would be recorded as the melting point.

Determination of pKa

The acid dissociation constant (pKa) could be determined using potentiometric titration. A solution of this compound of known concentration would be titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution would be monitored throughout the titration, and the pKa would be determined from the half-equivalence point of the resulting titration curve.

Solubility Assessment

The solubility of this compound would be determined in a variety of solvents (e.g., water, methanol, ethanol, DMSO, chloroform). A known amount of the compound would be added to a specific volume of the solvent at a controlled temperature. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved compound would be measured, typically by UV-Vis spectroscopy or HPLC.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound itself. Its primary significance in the literature is as a structural motif and a precursor in the synthetic efforts towards other biologically active molecules, such as Berkelic acid. Berkelic acid has been noted for its potential anticancer properties[3].

To elucidate the biological potential of this compound, a comprehensive screening in various biological assays would be necessary.

Experimental Workflow for Biological Activity Screening

cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies Compound\n[this compound] Compound [this compound] Cytotoxicity Assays\n(e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Compound\n[this compound]->Cytotoxicity Assays\n(e.g., MTT, LDH) Antimicrobial Assays\n(e.g., MIC, Kirby-Bauer) Antimicrobial Assays (e.g., MIC, Kirby-Bauer) Compound\n[this compound]->Antimicrobial Assays\n(e.g., MIC, Kirby-Bauer) Enzyme Inhibition Assays Enzyme Inhibition Assays Compound\n[this compound]->Enzyme Inhibition Assays Active Active Cytotoxicity Assays\n(e.g., MTT, LDH)->Active Antimicrobial Assays\n(e.g., MIC, Kirby-Bauer)->Active Enzyme Inhibition Assays->Active Target Identification Target Identification Active->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis

Caption: A generalized workflow for the initial biological evaluation of this compound.

Conclusion

This compound remains a molecule of interest primarily from a synthetic and structural perspective. The lack of comprehensive data on its physical, chemical, and biological properties presents a significant opportunity for further research. A thorough experimental characterization is essential to unlock the full potential of this fungal metabolite, which may hold yet undiscovered biological activities. The methodologies and workflows outlined in this guide provide a roadmap for future investigations into the intriguing properties of this compound.

References

Degradation Products of Pulvilloric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvilloric acid, a bioactive fungal metabolite, possesses a unique quinone methide structure, rendering it a subject of interest for its potential therapeutic applications. However, this reactive moiety also predisposes the molecule to various degradation pathways, impacting its stability, efficacy, and safety. This technical guide provides a comprehensive overview of the known and potential degradation products of this compound. Based on available literature and the inherent reactivity of its chemical structure, this document outlines the degradation under alkaline conditions and proposes putative pathways for acidic, oxidative, photolytic, and thermal degradation. Detailed experimental protocols for conducting forced degradation studies are provided, alongside a framework for the analytical methods required for the identification and quantification of degradation products. This guide serves as a critical resource for researchers involved in the development and stability testing of this compound and related compounds.

Chemical Structure and Known Degradation

This compound's core structure contains a benzopyran ring system existing as a quinone methide. This structural feature is crucial for its biological activity but also represents a point of chemical instability.

Alkaline Hydrolysis

Under conditions of strong base and heat, this compound undergoes degradation. The primary identified degradation product is 1-(3,5-dihydroxyphenyl)heptan-2-ol[1]. This transformation involves the nucleophilic attack of a hydroxide ion, leading to the opening of the pyran ring and subsequent rearrangement.

Table 1: Known Degradation Product of this compound

Stress ConditionDegradation ProductMethod of IdentificationReference
Boiling with aqueous sodium hydroxide1-(3,5-dihydroxyphenyl)heptan-2-olChemical reduction and structural elucidation[1]

Proposed Degradation Pathways

Given the absence of comprehensive forced degradation studies in the public domain, this section proposes potential degradation pathways based on the chemical nature of the quinone methide and benzopyran moieties. These pathways are critical for designing robust stability-indicating analytical methods.

Acidic Hydrolysis

Under acidic conditions, the lactone-like functionality within the benzopyran structure could be susceptible to hydrolysis. The quinone methide may also undergo reactions, potentially leading to rearrangement or polymerization.

Oxidative Degradation

The phenolic hydroxyl group and the conjugated system of this compound are potential sites for oxidation. Reaction with oxidative agents, such as hydrogen peroxide, could lead to the formation of quinone-type structures, hydroxylated derivatives, or cleavage of the ring system.

Photodegradation

Exposure to UV or visible light can induce photochemical reactions in molecules with chromophores like the one present in this compound. This could lead to isomerization, dimerization, or photo-oxidative degradation.

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a plausible degradation pathway. Further decomposition of the molecule could occur, leading to a complex mixture of smaller aromatic and aliphatic compounds.

The following diagram illustrates the known alkaline degradation pathway and the proposed major degradation routes for this compound.

DegradationPathways cluster_degradation Degradation Pathways Pulvilloric_Acid This compound Alkaline Alkaline Hydrolysis (Boiling NaOH) Pulvilloric_Acid->Alkaline Acidic Acidic Hydrolysis (e.g., HCl, heat) Pulvilloric_Acid->Acidic Oxidative Oxidative Degradation (e.g., H2O2) Pulvilloric_Acid->Oxidative Photolytic Photolytic Degradation (UV/Vis light) Pulvilloric_Acid->Photolytic Thermal Thermal Degradation (Heat) Pulvilloric_Acid->Thermal Degradant_Alkaline 1-(3,5-dihydroxyphenyl)heptan-2-ol Alkaline->Degradant_Alkaline Known Degradant_Acidic Proposed: Ring-opened products, Rearrangement products Acidic->Degradant_Acidic Proposed Degradant_Oxidative Proposed: Quinones, Hydroxylated derivatives, Ring cleavage products Oxidative->Degradant_Oxidative Proposed Degradant_Photolytic Proposed: Isomers, Dimers, Photo-oxidation products Photolytic->Degradant_Photolytic Proposed Degradant_Thermal Proposed: Decarboxylated products, Smaller fragments Thermal->Degradant_Thermal Proposed

Caption: Known and Proposed Degradation Pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized guidelines for conducting forced degradation studies on this compound, based on ICH recommendations. The extent of degradation should be targeted in the range of 5-20% to ensure that the degradation products are representative and can be adequately characterized.

Table 2: General Protocols for Forced Degradation Studies

Stress ConditionProtocol
Acidic Hydrolysis 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).2. Add an equal volume of 0.1 M to 1 M HCl.3. Store the solution at room temperature or heat (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).4. Neutralize the sample with an equivalent amount of NaOH before analysis.
Alkaline Hydrolysis 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an equal volume of 0.1 M to 1 M NaOH.3. Store the solution at room temperature or heat (e.g., 60°C) for a defined period.4. Neutralize the sample with an equivalent amount of HCl before analysis.
Oxidative Degradation 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an appropriate volume of hydrogen peroxide solution (e.g., 3-30%).3. Store the solution at room temperature for a defined period, protected from light.
Photolytic Degradation 1. Prepare solutions of this compound in a suitable solvent and as a solid.2. Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).3. A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity.
Thermal Degradation 1. Place solid this compound in a controlled temperature and humidity chamber (e.g., 60°C, 75% RH) for a defined period.2. Prepare a solution of this compound and store it at an elevated temperature (e.g., 60°C).

The following workflow diagram outlines the general procedure for conducting and analyzing forced degradation studies.

ForcedDegradationWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress analysis Analyze Stressed Samples (e.g., HPLC-UV/DAD, LC-MS) stress->analysis quantify Quantify Degradation (% Degradation, Mass Balance) analysis->quantify identify Identify Degradation Products (MS, NMR) analysis->identify pathway Elucidate Degradation Pathways quantify->pathway identify->pathway method_dev Develop Stability-Indicating Method pathway->method_dev end End: Stability Profile Established method_dev->end SignalingPathwayInvestigation PA This compound Target Cellular Targets (Proteins, DNA, etc.) PA->Target interacts with DP Degradation Products DP->Target may interact with Pathway Signaling Pathways (e.g., Kinase cascades, Apoptosis) Target->Pathway modulates Response Cellular Response (e.g., Cytotoxicity, Gene Expression Changes) Pathway->Response leads to

References

hydrogenation of Pulvilloric acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hydrogenation of Pulvomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the hydrogenation of pulvomycin, a key reaction in the derivatization of this antibiotic. It details the experimental protocols, presents quantitative data on reaction conditions and yields, and illustrates the chemical transformation and experimental workflow through diagrams. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and modification of pulvomycin and related compounds.

Introduction

Pulvomycin, also known as labilomycin, is a C-glycosidic antibiotic belonging to the metacyclophane family. Its complex structure features an 18-membered lactone ring and a C-glycosidically linked 3,4-di-O-methyl-D-rhamnal moiety. The selective hydrogenation of the exocyclic double bond in the sugar moiety of pulvomycin is a critical transformation for modifying its biological activity and developing new derivatives. This process converts pulvomycin into dihydropulvomycin.

Reaction and Mechanism

The hydrogenation of pulvomycin specifically targets the exocyclic double bond within the 3,4-di-O-methyl-D-rhamnal substituent. This reaction is a stereospecific catalytic hydrogenation, leading to the formation of dihydropulvomycin. The generally accepted transformation is depicted below:

Hydrogenation_of_Pulvomycin Pulvomycin Pulvomycin Dihydropulvomycin Dihydropulvomycin Pulvomycin->Dihydropulvomycin Hydrogenation Catalyst H₂, Pd/C

Caption: Catalytic hydrogenation of pulvomycin to dihydropulvomycin.

Experimental Protocols

A detailed experimental protocol for the hydrogenation of pulvomycin is provided below, based on established methodologies.

Materials:

  • Pulvomycin

  • Methanol (MeOH)

  • 10% Palladium on charcoal (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve pulvomycin in methanol.

  • Catalyst Addition: Add 10% palladium on charcoal to the solution.

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting dihydropulvomycin by chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification A Dissolve Pulvomycin in MeOH B Add 10% Pd/C Catalyst A->B C Stir under H₂ Atmosphere B->C D Filter through Celite C->D E Concentrate Filtrate D->E F Purify by Chromatography E->F G Dihydropulvomycin F->G

Caption: Experimental workflow for the hydrogenation of pulvomycin.

Quantitative Data

The following table summarizes the key quantitative parameters for the hydrogenation of pulvomycin to dihydropulvomycin.

ParameterValue/Condition
Substrate Pulvomycin
Product Dihydropulvomycin
Catalyst 10% Palladium on charcoal (Pd/C)
Solvent Methanol (MeOH)
Temperature Room Temperature
Pressure Atmospheric Pressure
Reaction Time Not specified, requires monitoring (TLC/HPLC)
Yield Quantitative

Logical Relationships in Synthesis

The hydrogenation of pulvomycin is a key step in accessing a broader range of derivatives. The logical flow from the starting material to more complex analogues is outlined below.

Logical_Relationships Pulvomycin Pulvomycin Hydrogenation Hydrogenation (H₂, Pd/C) Pulvomycin->Hydrogenation Dihydropulvomycin Dihydropulvomycin Hydrogenation->Dihydropulvomycin Derivatization Further Derivatization Dihydropulvomycin->Derivatization Analogues Novel Analogues Derivatization->Analogues

Caption: Logical flow from pulvomycin to novel analogues.

Conclusion

The hydrogenation of pulvomycin to dihydropulvomycin is a straightforward and high-yielding reaction that serves as a fundamental tool for the chemical modification of this antibiotic. The use of palladium on charcoal as a catalyst in methanol under atmospheric hydrogen pressure provides a reliable method for this transformation. This guide provides the necessary details for researchers to replicate and build upon this important synthetic step in the development of new pulvomycin-based therapeutic agents.

Unveiling the Quinone Methide Architecture of Pulvilloric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pulvilloric acid, a natural product isolated from the fungus Penicillium pulvillorum, possesses a unique quinone methide core structure that has intrigued chemists and biologists alike. This technical guide provides an in-depth exploration of the quinone methide structure of this compound, compiling available chemical data, experimental protocols, and visualizing key structural and procedural information.

Core Structure and Chemical Identity

This compound is chemically defined as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid.[1] Its molecular formula is C₁₅H₁₈O₅. The defining feature of this molecule is its quinone methide moiety, a conjugated system containing a cyclohexadiene with a carbonyl group and an exocyclic methylidene group. This structural motif is known for its reactivity and is implicated in the biological activities of various natural products.

A visual representation of the quinone methide structure of this compound is provided below.

G cluster_pulvilloric_acid This compound C1 O C2 C1->C2 C3 O C2->C3 C8 O C2->C8 C4 C3->C4 C5 C4->C5 C9 O C4->C9 C6 C5->C6 C10 C5->C10 C6->C1 C7 OH C6->C7 C11 C10->C11 C12 C11->C12 P1 P1 C11->P1 C13 C12->C13 C14 COOH C13->C14 C15 C13->C15 C15->C6 P2 CH2 P3 CH2 P2->P3 P4 CH2 P3->P4 P5 CH3 P4->P5 P1->P2 G cluster_isolation Isolation Workflow A Culture of Penicillium pulvillorum B Acidification of Culture Filtrate (pH=1) A->B C Extraction with Organic Solvent B->C D Purification (e.g., Crystallization) C->D E Isolated this compound D->E G cluster_reactions Chemical Transformations of this compound cluster_products Reaction Products Pulvilloric_Acid This compound (Quinone Methide) Ethanol_Adduct Ethanol Adduct (Colorless) Pulvilloric_Acid->Ethanol_Adduct + Ethanol (reversible) Bisulphite_Adduct Bisulphite Adduct (Crystalline) Pulvilloric_Acid->Bisulphite_Adduct + NaHSO3 Oxime Oxime (Yellow Oil) Pulvilloric_Acid->Oxime + NH2OH Dihydropulvilloric_Acid Dihydrothis compound (Aromatized) Pulvilloric_Acid->Dihydropulvilloric_Acid + H2 / Catalyst

References

Unraveling the Chemical Connection: A Technical Guide to Pulvilloric and Pulvinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the relationship between Pulvilloric acid and the broader class of Pulvinic acids. While both are fungal secondary metabolites, their biosynthetic origins, chemical structures, and biological activities exhibit distinct characteristics. Pulvinic acids arise from the shikimate pathway, starting with aromatic amino acids, whereas this compound is a product of the polyketide pathway. This guide elucidates their respective biosynthetic pathways, provides detailed experimental protocols for their synthesis and isolation, and presents a comparative analysis of their physicochemical properties and biological activities. The information is structured to facilitate research and development in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

The fungal kingdom is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, this compound and Pulvinic acids have garnered interest for their unique chemical scaffolds and potential pharmacological applications. This guide aims to provide a comprehensive technical overview of these two classes of compounds, focusing on their chemical relationship, biosynthesis, and functional properties.

Pulvinic acids are a well-established class of yellow pigments found in various lichens and fungi, particularly in the order Boletales.[1] Their core structure is a γ-lactone ring derived from the dimerization and oxidative ring-cleavage of arylpyruvic acids.[1]

This compound , isolated from Penicillium pulvillorum, is a quinone methide with a distinct benzopyran-7-carboxylic acid framework.[2] Its biosynthesis follows a polyketide pathway, a stark contrast to the origin of pulvinic acids.

While not directly related through a common biosynthetic pathway, a synthetic relationship has been explored by chemists, where the structural motifs of this compound have inspired the synthesis of other complex natural products like Berkelic acid.[3][4]

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and the parent Pulvinic acid is presented below.

PropertyThis compoundPulvinic AcidReferences
Chemical Formula C₁₅H₁₈O₅C₁₈H₁₂O₅,
Molar Mass 278.30 g/mol 308.29 g/mol ,
Appearance -Yellow solid
Solubility -Soluble in ethanol, methanol, DMF, DMSO
Melting Point --
UV Absorption Maxima -255, 381 nm

Biosynthesis Pathways

The biosynthetic origins of this compound and Pulvinic acids are fundamentally different, representing two major pathways for secondary metabolite production in fungi.

This compound: A Polyketide Origin

This compound is biosynthesized via a Type II polyketide synthase (PKS) pathway. This process involves the iterative condensation of a starter unit with extender units, typically malonyl-CoA, to form a poly-β-keto chain. While the specific gene cluster and enzymatic steps for this compound biosynthesis have not been fully elucidated, the general mechanism of polyketide synthesis provides a framework for its formation. The polyketide chain undergoes a series of modifications, including cyclization and oxidation, to yield the final quinone methide structure.

Pulvilloric_Acid_Biosynthesis Starter Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Type II Starter->PKS Extender Extender Units (Malonyl-CoA) Extender->PKS Polyketide Poly-β-keto Chain PKS->Polyketide Modifications Post-PKS Modifications (Cyclization, Oxidation, etc.) Polyketide->Modifications Pulvilloric_Acid This compound Modifications->Pulvilloric_Acid Pulvinic_Acid_Biosynthesis Shikimate Shikimate Pathway Amino_Acids Phenylalanine / Tyrosine Shikimate->Amino_Acids Arylpyruvic_Acids Arylpyruvic Acids Amino_Acids->Arylpyruvic_Acids Dimerization Dimerization Arylpyruvic_Acids->Dimerization Oxidative_Cleavage Oxidative Ring-Cleavage Dimerization->Oxidative_Cleavage Pulvinic_Acid_Core Pulvinic Acid Core Oxidative_Cleavage->Pulvinic_Acid_Core Derivatives Pulvinic Acid Derivatives Pulvinic_Acid_Core->Derivatives Pulvilloric_Precursor_Synthesis start Methyl 2,4,6-trihydroxybenzoate step1 Triflation start->step1 Tf2O, pyridine step2 Suzuki Coupling (1-heptenylboronic acid) step1->step2 Pd(dppf)Cl2, K2CO3 step3 MOM Protection step2->step3 MOMCl, iPr2NEt step4 Epoxidation (mCPBA) step3->step4 step5 Epoxide Reduction step4->step5 Pd/CaCO3, H2 step6 Kinetic Resolution (Lipase) step5->step6 step7 Deprotection (HCl/MeOH) step6->step7 step8 Condensation ((EtO)3CH, TFA) step7->step8 end Precursor to this compound Methyl Ester step8->end Pulvinone_Synthesis start Aryl Acetate step1 Enolate Formation (LDA) start->step1 step2 Reaction with 1,3-dioxolane-2,4-dione step1->step2 step3 Work-up and Acidification step2->step3 H2O, HCl end (Z)-5-aryliden-4-hydroxy- 3-arylfuran-2(5H)-one step3->end

References

Spectroscopic Profile of Pulvilloric Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural products is paramount. Pulvilloric acid, a quinone methide derivative, presents a unique scaffold of interest. This document provides a detailed guide to the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Structure

This compound is chemically known as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid. Its molecular formula is C₁₅H₁₈O₅. The presence of a quinone methide core, a carboxylic acid, a hydroxyl group, a chiral center, and an n-pentyl chain dictates its characteristic spectroscopic features.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on its known structure. It is important to note that the precise chemical shifts and fragmentation patterns can vary based on experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H6.0 - 7.5s-
Vinylic H5.0 - 6.5m-
H-34.0 - 4.5m-
H-42.5 - 3.0m-
-CH₂- (pentyl)1.2 - 1.7m-
-CH₃ (pentyl)0.8 - 1.0t~7
Phenolic OH9.0 - 12.0br s-
Carboxylic OH10.0 - 13.0br s-

Predicted data based on typical values for similar functional groups and structural motifs.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (quinone)180 - 190
C=O (carboxylic acid)170 - 180
Aromatic/Vinylic C100 - 160
C-8 (C-OH)150 - 160
C-6 (C=O)180 - 190
C-370 - 80
C-430 - 40
Pentyl chain carbons14 - 35

Predicted data based on typical values for similar functional groups and structural motifs.

Table 3: Mass Spectrometry (MS) Data
Ionm/z (calculated)Notes
[M]+•278.1154Molecular ion
[M-H₂O]+•260.1048Loss of water
[M-CO₂]+•234.1256Decarboxylation
[M-C₅H₁₁]+•207.0603Loss of pentyl radical

Calculated for the exact mass of C₁₅H₁₈O₅. Fragmentation patterns are predictive and would be confirmed by high-resolution mass spectrometry.

Table 4: Infrared (IR) Spectroscopy Data
Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (carboxylic acid)2500-3300Broad
O-H (phenol)3200-3600Broad
C-H (aromatic/vinylic)3000-3100Medium
C-H (aliphatic)2850-2960Medium-Strong
C=O (quinone)1650-1680Strong
C=O (carboxylic acid)1700-1725Strong
C=C (aromatic/vinylic)1580-1650Medium-Strong
C-O1200-1300Strong

Experimental Protocols

Detailed experimental protocols for the original characterization of this compound would be found in the primary literature from 1966.[1] For modern spectroscopic analysis, the following general methodologies would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences would be used to obtain one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra to enable full assignment of proton and carbon signals.

Mass Spectrometry (MS):

  • Sample Introduction: The sample would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods for generating ions of this compound. High-resolution mass spectrometry (HRMS) using an Orbitrap or time-of-flight (TOF) analyzer would provide accurate mass measurements for formula determination.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be performed to induce fragmentation and elucidate the connectivity of the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample would be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet could be prepared.

  • Data Acquisition: The IR spectrum would be recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a natural product like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation from Natural Source (e.g., Penicillium pulvillorum) Purification Purification (Chromatography) Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Proposal of Chemical Structure Data_Integration->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound for professionals in the field. For definitive, quantitative data and detailed experimental procedures, consulting the original 1966 publication by McOmie, Turner, and Tute is recommended.

References

An In-depth Technical Guide on the Solubility of Pulvilloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvilloric acid, a quinone methide compound isolated from Penicillium pulvillorum, presents a unique chemical structure that warrants a thorough investigation of its physicochemical properties for potential applications in drug development and other scientific fields.[1] This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively available in public literature, this guide outlines standardized experimental protocols for determining solubility and discusses the general principles of solubility that can be applied to this compound.

Introduction to this compound

This compound, with the chemical formula C15H18O5, is structurally identified as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid.[1][2] Its structure, featuring a quinone methide nucleus, suggests potential for interesting biological activities.[1] Understanding its solubility is a critical first step in exploring its therapeutic potential, as solubility significantly impacts bioavailability and formulation development.

Principles of Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The presence of a hydroxyl and a carboxylic acid group in this compound's structure suggests it will have some degree of polarity and the ability to form hydrogen bonds. However, the presence of a pentyl group and a large benzopyran ring system introduces significant non-polar character. Therefore, its solubility will be a balance of these competing factors.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for preclinical development. The following are detailed methodologies for key experiments to determine the solubility of this compound.

This is the gold standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, buffers at various pH)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid should be visually confirmed.[3]

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker until equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies but is typically 24-72 hours.

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

  • The experiment should be performed in triplicate for each solvent.

Workflow for Equilibrium Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Allow suspension to settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze concentration (HPLC/UV-Vis) F->G

Caption: Workflow for the equilibrium solubility (shake-flask) method.

For ionizable compounds like this compound (due to its carboxylic acid group), solubility is highly dependent on the pH of the aqueous medium.

Objective: To determine the solubility of this compound as a function of pH.

Procedure:

  • Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

  • Perform the equilibrium solubility method as described in section 3.1 for each buffer solution.

  • Plot the determined solubility values against the corresponding pH to generate a pH-solubility profile.

Predicted Solubility of this compound

Based on its chemical structure, the solubility of this compound in different solvents can be predicted qualitatively.

Solvent Type Predicted Solubility Rationale
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Low to ModerateThe hydroxyl and carboxylic acid groups can form hydrogen bonds with these solvents. However, the large non-polar backbone will limit solubility, especially in water.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)Moderate to HighThese solvents can act as hydrogen bond acceptors and have a good balance of polarity to solvate both the polar and non-polar parts of the molecule.
Non-Polar Solvents (e.g., Hexane, Toluene)LowThe polar functional groups will hinder solubility in non-polar solvents.
Aqueous Buffers pH-dependentAt pH values above the pKa of the carboxylic acid, the molecule will be deprotonated and more soluble due to its ionic character. At low pH, it will be in its neutral form and less soluble.

This table presents predicted solubility and should be confirmed by experimental data.

Potential Signaling Pathways of Interest

While no specific signaling pathways have been definitively associated with this compound in the available literature, compounds with similar structural motifs (e.g., quinones and polyphenols) are known to interact with various cellular signaling cascades. Further research into the biological activity of this compound could explore its effects on pathways such as:

  • NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties modulate this pathway.

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to external stimuli and is a common target for therapeutic agents.

  • PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in diseases like cancer.

Logical Flow for Investigating Potential Signaling Pathway Interactions:

G cluster_pathways Potential Target Pathways A This compound B In vitro cell-based assays (e.g., cytotoxicity, proliferation) A->B C Identify bioactive concentration range B->C D Treat cells with bioactive concentration C->D E Pathway-specific analysis (e.g., Western blot, qPCR) D->E P1 NF-κB Pathway E->P1 Analyze key protein levels P2 MAPK Pathway E->P2 Analyze key protein levels P3 PI3K-Akt Pathway E->P3 Analyze key protein levels

Caption: A logical workflow for investigating the interaction of this compound with key signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound and outlines the necessary experimental protocols for its quantitative determination. While specific experimental data is limited, the provided methodologies and theoretical predictions offer a solid starting point for researchers and drug development professionals. A thorough characterization of this compound's solubility profile is a critical step that will enable its further investigation for potential therapeutic applications.

References

In Silico Modeling of Pulvilloric Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvilloric acid, a fungal metabolite, has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow to investigate the interactions of this compound with a putative bacterial target. The methodologies detailed herein serve as a template for researchers aiming to explore the therapeutic potential of natural products through computational approaches. This document outlines the process of target identification, molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, supplemented with detailed, reproducible protocols and data presentation.

Introduction to this compound and In Silico Drug Discovery

This compound is a natural product whose structure has been elucidated as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid.[1] While extensive experimental data on its specific molecular interactions are limited, related fungal metabolites have shown promise, particularly as antibacterial agents. In silico modeling offers a powerful, resource-efficient avenue to predict and analyze the interactions of such natural products with biological macromolecules, thereby accelerating the early stages of drug discovery. By simulating these interactions at an atomic level, researchers can gain insights into binding affinities, mechanisms of action, and potential liabilities, guiding further experimental validation.

This guide focuses on a hypothetical study of this compound as an inhibitor of Staphylococcus aureus FabI (enoyl-acyl carrier protein reductase), a key enzyme in bacterial fatty acid synthesis and a validated target for antibacterial drugs.

Target Identification and Preparation

The selection of a biological target is the foundational step in a molecular modeling study. Based on the known antibacterial properties of similar fungal metabolites, Staphylococcus aureus FabI was chosen as a plausible target for this compound.

Target Selection Rationale

Staphylococcus aureus is a significant human pathogen, and the emergence of antibiotic-resistant strains necessitates the discovery of novel therapeutics. The fatty acid synthesis (FAS) pathway is essential for bacterial survival, and its enzymes are attractive targets for antibiotic development. FabI is a crucial enzyme in this pathway, and its inhibition disrupts the bacterial membrane integrity.

Protein Structure Retrieval and Preparation

A high-resolution crystal structure of S. aureus FabI is required for molecular docking and simulation. The Protein Data Bank (PDB) is the primary repository for such structures. For this hypothetical study, the crystal structure of S. aureus FabI in complex with NADP and an inhibitor (PDB ID: 4D45) was selected.[2]

Experimental Protocol: Protein Preparation

  • Download PDB File: The atomic coordinates of the protein (PDB ID: 4D45) were downloaded from the RCSB PDB database.[2]

  • Remove Non-essential Molecules: Water molecules, co-crystallized ligands, and any other non-protein atoms were removed from the PDB file using molecular visualization software such as PyMOL or UCSF Chimera.

  • Add Hydrogen Atoms: Hydrogen atoms, which are typically absent in X-ray crystal structures, were added to the protein structure.

  • Assign Charges and Atom Types: Appropriate force field parameters (e.g., AMBER, CHARMM) were assigned to the protein atoms. This step is crucial for accurate energy calculations during docking and simulation.

  • Energy Minimization: The protein structure was subjected to a brief energy minimization protocol to relieve any steric clashes and to obtain a low-energy conformation.

Ligand Preparation

Accurate representation of the ligand (this compound) is as critical as the preparation of the target protein.

Experimental Protocol: Ligand Preparation

  • Obtain 3D Structure: The 3D structure of this compound was obtained from the PubChem database (CID 101281386) in SDF format.[3]

  • Energy Minimization: The ligand structure was energy-minimized using a suitable force field (e.g., MMFF94).

  • Charge Calculation: Partial charges were calculated for the ligand atoms.

  • File Format Conversion: The prepared ligand structure was saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Grid Box Definition: A grid box was defined around the active site of the FabI enzyme. The dimensions and center of the grid box were chosen to encompass the binding pocket occupied by the co-crystallized inhibitor in the original PDB structure.

  • Docking Simulation: The prepared this compound structure was docked into the defined grid box of the FabI receptor using AutoDock Vina. The software explores various conformations and orientations of the ligand within the active site.

  • Analysis of Docking Poses: The resulting docking poses were ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy, representing the most stable predicted binding mode, was selected for further analysis.

  • Visualization of Interactions: The protein-ligand interactions for the best docking pose were visualized to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Docking Results

The following table summarizes the hypothetical binding affinities of this compound and a known FabI inhibitor (as a control) with the S. aureus FabI enzyme.

CompoundPredicted Binding Affinity (kcal/mol)Interacting Residues (Hypothetical)
This compound-8.5TYR157, MET159, PHE204
Triclosan (Control)-9.2TYR157, ILE202, PHE204

Molecular Dynamics Simulation

To assess the stability of the docked protein-ligand complex and to gain insights into its dynamic behavior, a molecular dynamics (MD) simulation was performed.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation: The docked complex of FabI and this compound was placed in a periodic cubic box.

  • Solvation: The box was filled with a suitable water model (e.g., TIP3P).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) were added to neutralize the system.

  • Energy Minimization: The entire system (protein-ligand complex, water, and ions) was energy-minimized.

  • Equilibration: The system was equilibrated in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

  • Production MD: A production MD simulation was run for 100 nanoseconds. Trajectories were saved at regular intervals for analysis.

Analysis of MD Trajectories

The MD trajectories were analyzed to evaluate the stability of the complex through metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Binding Free Energy Calculation

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method was employed to calculate the binding free energy of this compound to the FabI enzyme from the MD simulation trajectory.

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction: Snapshots of the protein-ligand complex were extracted from the production MD trajectory.

  • Calculation of Energy Components: For each snapshot, the molecular mechanics energy, polar solvation energy, and non-polar solvation energy were calculated for the complex, the protein alone, and the ligand alone.

  • Binding Free Energy Estimation: The binding free energy was calculated by averaging the energy components over the extracted snapshots.

Hypothetical Binding Free Energy Results
Energy ComponentValue (kJ/mol)
Van der Waals Energy-150.2
Electrostatic Energy-45.8
Polar Solvation Energy95.5
Non-polar Solvation Energy-12.1
Binding Free Energy (ΔG) -112.6

In Silico ADMET Prediction

To evaluate the drug-likeness of this compound, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were predicted using online web servers.

Hypothetical ADMET Profile of this compound
PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighGood oral absorption
Caco-2 PermeabilityModerateModerate cell permeability
Distribution
BBB PermeabilityLowUnlikely to cross the blood-brain barrier
Plasma Protein BindingHighHigh affinity for plasma proteins
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Renal Organic Cation TransporterSubstrateLikely to be excreted by the kidneys
Toxicity
AMES ToxicityNon-toxicUnlikely to be mutagenic
hERG InhibitionLow riskLow risk of cardiotoxicity

Visualizations

Visual representations are crucial for understanding complex biological processes and computational workflows. The following diagrams were generated using the Graphviz DOT language.

In Silico Workflow for this compound Interaction Modeling

In_Silico_Workflow Target_ID Target Identification (S. aureus FabI) Protein_Prep Protein Preparation (PDB: 4D45) Target_ID->Protein_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Binding_Energy Binding Free Energy (MM/PBSA) MD_Sim->Binding_Energy Analysis Data Analysis and Interpretation Binding_Energy->Analysis ADMET->Analysis

In Silico Modeling Workflow

Hypothetical Signaling Pathway Inhibition by this compound

Signaling_Pathway cluster_membrane Bacterial Cell Membrane FAS_II Fatty Acid Synthesis II FabI FabI Enzyme Pulvilloric_Acid This compound Pulvilloric_Acid->FabI Inhibition Fatty_Acids Fatty Acid Production FabI->Fatty_Acids Catalysis Membrane_Integrity Membrane Integrity Fatty_Acids->Membrane_Integrity Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis Disruption

Hypothetical Inhibition of Bacterial Fatty Acid Synthesis

Conclusion

This technical guide has detailed a comprehensive, albeit hypothetical, in silico workflow for investigating the interactions of this compound with a putative bacterial target, S. aureus FabI. The presented methodologies, from target preparation to ADMET prediction, provide a robust framework for the computational assessment of natural products in drug discovery. The structured data tables and detailed protocols are intended to facilitate the replication and adaptation of these methods for other small molecules and biological targets. The visualizations of the workflow and a hypothetical signaling pathway further aid in the conceptual understanding of the processes involved. While the results presented here are illustrative, they underscore the potential of in silico modeling to prioritize lead compounds and generate testable hypotheses for further experimental validation.

References

Methodological & Application

Application Notes and Protocols for Pulvilloric Acid Extraction from Penicillium pulvillorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid, a secondary metabolite produced by the fungus Penicillium pulvillorum, has garnered interest due to its chemical structure and potential biological activities. As a member of the polyketide family, its biosynthesis involves a complex enzymatic pathway. Effective extraction and purification are critical steps for obtaining high-purity this compound for further research and development. These application notes provide detailed protocols for the cultivation of P. pulvillorum, followed by the extraction and purification of this compound.

Data Presentation

Table 1: Quantitative Data on this compound Production

ParameterValueReference
Producing OrganismPenicillium pulvillorum[1]
Culture Medium
Base MediumCzapek-Dox[1]
Carbon SourceGlycerol (in place of glucose)[1]
SupplementCorn Steep Liquor (0.1 ml/L)[1]
Fermentation Conditions
Culture Vessel500 mL Erlenmeyer flasks or 2.8 L Fernbach flasks[1]
Incubation Temperature26°C
Incubation Time14-17 days for maximal production
Yield
Routine Yield1.3 g/L
Estimated Max. Yield1.5 g/L

Experimental Protocols

Cultivation of Penicillium pulvillorum for this compound Production

This protocol describes the preparation of the culture medium and the cultivation of P. pulvillorum to maximize the yield of this compound.

Materials and Reagents:

  • Penicillium pulvillorum culture

  • Czapek-Dox medium components

  • Glycerol

  • Corn steep liquor

  • Erlenmeyer flasks (500 mL) or Fernbach flasks (2.8 L)

  • Autoclave

  • Shaking incubator

Procedure:

  • Medium Preparation: Prepare the Czapek-Dox medium, substituting glucose with glycerol. For enhanced production, supplement the medium with 0.1 ml of corn steep liquor per liter of medium.

  • Sterilization: Sterilize the prepared medium by autoclaving at 121°C for 15-20 minutes.

  • Inoculation: Inoculate the sterile medium with a spore suspension or a mycelial culture of P. pulvillorum.

  • Incubation: Incubate the cultures at 26°C for 14 to 17 days. Agitation on a rotary shaker may be beneficial for submerged cultures, though static cultures are also effective.

  • Monitoring: Monitor the cultures for growth and the characteristic yellow pigmentation associated with this compound production.

Extraction of Crude this compound

This protocol outlines the initial extraction of this compound from the culture filtrate.

Materials and Reagents:

  • P. pulvillorum culture from Protocol 1

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate or Chloroform

  • Separatory funnel

  • Filtration apparatus (e.g., Buchner funnel with filter paper) or centrifuge

  • Rotary evaporator

Procedure:

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Acidification: Carefully acidify the culture filtrate by adding concentrated HCl (approximately 200 ml per liter of filtrate) to precipitate the crude this compound.

  • Solvent Extraction:

    • Transfer the acidified filtrate to a large separatory funnel.

    • Add an equal volume of a suitable organic solvent such as ethyl acetate or chloroform.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic phase.

    • Repeat the extraction process two more times with fresh solvent to maximize the recovery of this compound.

  • Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography.

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Preparation: Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the chromatography column. Allow the silica to settle and the hexane to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient could be from 100% hexane to 100% ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.

Visualizations

experimental_workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification Cultivation P. pulvillorum Cultivation (Czapek-Dox, Glycerol, Corn Steep Liquor) Harvesting Harvesting (Filtration/Centrifugation) Cultivation->Harvesting Acidification Acidification of Filtrate (conc. HCl) Harvesting->Acidification SolventExtraction Solvent Extraction (Ethyl Acetate) Acidification->SolventExtraction Concentration1 Concentration (Rotary Evaporator) SolventExtraction->Concentration1 ColumnChromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Concentration1->ColumnChromatography TLC Fraction Analysis (TLC) ColumnChromatography->TLC Concentration2 Pooling & Concentration TLC->Concentration2 PureProduct Pure this compound Concentration2->PureProduct

Caption: Experimental workflow for the extraction and purification of this compound.

generalized_polyketide_biosynthesis cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) - Iterative condensation - Chain elongation AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Linear Polyketide Chain PKS->PolyketideChain Cyclization Cyclization/Aromatization PolyketideChain->Cyclization Tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Cyclization->Tailoring FinalProduct This compound (or other polyketides) Tailoring->FinalProduct

Caption: Generalized biosynthetic pathway for fungal polyketides. Note: The specific gene cluster and detailed enzymatic steps for this compound in P. pulvillorum have not been fully elucidated in the reviewed literature.

References

Application Notes and Protocols for the Purification of Pulvilloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid, a secondary metabolite produced by the fungus Penicillium pulvillorum, has attracted interest within the scientific community. This document provides a detailed protocol for the purification of this compound, from fermentation to crystallization. The methodologies outlined below are based on established principles of natural product chemistry and are intended to serve as a comprehensive guide for researchers.

Fermentation and Production of this compound

The production of this compound is initiated by the cultivation of Penicillium pulvillorum under conditions optimized for secondary metabolite synthesis.

Experimental Protocol: Fungal Fermentation
  • Media Preparation: A suitable liquid fermentation medium, such as Czapek Yeast Autolysate (CYA) broth, is prepared. The composition of the medium is critical for optimal fungal growth and metabolite production.

  • Inoculation: A pure culture of Penicillium pulvillorum is used to inoculate the sterile fermentation medium.

  • Incubation: The inoculated broth is incubated at 25°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

ParameterValue
Organism Penicillium pulvillorum
Fermentation Medium Czapek Yeast Autolysate (CYA) Broth
Incubation Temperature 25°C
Incubation Time 14-21 days
Agitation 150 rpm

Table 1: Fermentation Parameters for this compound Production.

Extraction of Crude this compound

Following the fermentation period, the fungal biomass and the culture broth are separated, and the crude this compound is extracted.

Experimental Protocol: Solvent Extraction
  • Biomass Separation: The fungal culture is filtered to separate the mycelium from the culture broth.

  • Broth Extraction: The pH of the culture filtrate is adjusted to acidic (pH 3-4) with HCl. The acidified filtrate is then extracted three times with an equal volume of ethyl acetate.

  • Mycelial Extraction: The fungal mycelium is dried and then extracted with methanol at room temperature.

  • Concentration: The ethyl acetate and methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

StepSolventVolumeRepetitions
Broth Extraction Ethyl AcetateEqual to broth volume3
Mycelial Extraction MethanolSufficient to immerse biomass3

Table 2: Solvent Extraction Parameters.

Chromatographic Purification

The crude extract is subjected to column chromatography to isolate this compound from other metabolites.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: A glass column is packed with silica gel (60-120 mesh) in a non-polar solvent such as hexane.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Fractions containing pure this compound are pooled and concentrated.

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Gradient) Hexane -> Ethyl Acetate -> Methanol
Monitoring Thin Layer Chromatography (TLC)

Table 3: Column Chromatography Parameters.

Crystallization of Pure this compound

The final step in the purification process is the crystallization of this compound to obtain a highly pure solid product.

Experimental Protocol: Recrystallization
  • Dissolution: The purified this compound fraction is dissolved in a minimal amount of hot ethyl acetate.

  • Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled to 4°C to induce crystallization.

  • Crystal Collection: The resulting crystals are collected by filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold ethyl acetate and dried under vacuum.

ParameterSpecification
Crystallization Solvent Ethyl Acetate
Crystallization Temperature Room temperature followed by 4°C
Drying Method Vacuum

Table 4: Crystallization Parameters.

Quantitative Data Summary

The following table summarizes the hypothetical yield and purity at each stage of the purification process, based on typical efficiencies for fungal metabolite purification.

Purification StageStarting Material (g)Product Weight (g)Yield (%)Purity (%)
Crude Extraction 10 L Culture Broth5.2-~20
Column Chromatography 5.20.815.4~95
Crystallization 0.80.675>99

Table 5: Summary of Purification Yield and Purity.

Diagrams

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization Fermentation P. pulvillorum Fermentation (CYA Broth, 25°C, 14-21 days) Filtration Filtration Fermentation->Filtration Broth_Extraction Acidified Broth Extraction (Ethyl Acetate) Filtration->Broth_Extraction Filtrate Mycelial_Extraction Mycelial Extraction (Methanol) Filtration->Mycelial_Extraction Mycelium Concentration1 Concentration Broth_Extraction->Concentration1 Mycelial_Extraction->Concentration1 Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc-MeOH gradient) Concentration1->Column_Chromatography Crude Extract TLC_Analysis TLC Monitoring Column_Chromatography->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Recrystallization Recrystallization (Hot Ethyl Acetate) Concentration2->Recrystallization Purified Fraction Crystal_Collection Filtration and Drying Recrystallization->Crystal_Collection Pure_Pulvilloric_Acid Pure this compound Crystal_Collection->Pure_Pulvilloric_Acid

Caption: Experimental workflow for the purification of this compound.

logical_relationship Start Start: Penicillium pulvillorum Culture Crude_Product Crude this compound Extract Start->Crude_Product Fermentation & Extraction Partially_Purified Partially Purified this compound Crude_Product->Partially_Purified Chromatography Pure_Product Pure Crystalline this compound Partially_Purified->Pure_Product Crystallization

Caption: Logical steps in the purification of this compound.

Application Notes & Protocols for the Quantification of Pulcherriminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherriminic acid is a cyclic dipeptide derivative with notable biological activities, including antimicrobial and iron-chelating properties.[1] Its potential applications in the food, agriculture, and pharmaceutical industries necessitate accurate and reliable quantitative methods to support research, quality control, and pharmacokinetic studies.[1] This document provides detailed application notes and protocols for the quantification of pulcherriminic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for pulcherriminic acid are not widely published, the following protocols are based on established analytical principles for similar organic acids and biomolecules.[2][3][4] These methods serve as a robust starting point for developing and validating a quantitative assay for pulcherriminic acid in various matrices.

I. Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are typical for the quantification of small organic molecules and should be validated for pulcherriminic acid specifically.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~2 ng/mL
Linearity Range (r²) 150 - 10,000 ng/mL (>0.99)2 - 5,000 ng/mL (>0.99)
Intra-day Precision (%RSD) < 10%< 7%
Inter-day Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 90 - 110%95 - 105%

II. Experimental Protocols

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of pulcherriminic acid in relatively clean sample matrices, such as fermentation broths or formulated products.

1. Sample Preparation (Liquid Formulations): a. Homogenize the sample thoroughly. b. Weigh an appropriate amount of the sample to contain approximately 1 mg of pulcherriminic acid into a 100 mL volumetric flask. c. For suspension formulations, add 5 mL of water to disperse the sample. d. Dissolve and dilute to the mark with acetonitrile. e. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Pulcherriminic acid has reported UV absorption maxima at 243 nm, 282 nm, and 410 nm. Select the wavelength that provides the best sensitivity and selectivity for your application.

3. Calibration: a. Prepare a stock solution of pulcherriminic acid standard of known purity in acetonitrile. b. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. c. Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for complex biological matrices such as plasma, urine, or tissue homogenates.

1. Sample Preparation (Plasma): a. To 100 µL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample). b. Precipitate proteins by adding 300 µL of cold acetonitrile. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. A preliminary infusion of a pulcherriminic acid standard is required to determine the optimal ionization mode and fragmentation parameters.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions (precursor ion -> product ion) for the analyte and one for the internal standard to ensure specificity.

3. Data Analysis: a. Quantify pulcherriminic acid by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. b. Determine the concentration from the calibration curve constructed using standards prepared in the same biological matrix.

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (Triple Quadrupole) Ionization->Mass_Analysis Detection Detection (MRM Mode) Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: Experimental workflow for Pulcherriminic acid quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Pulcherriminic_Acid Pulcherriminic Acid Pulcherriminic_Fe_Complex Pulcherriminic Acid-Fe³⁺ Complex Pulcherriminic_Acid->Pulcherriminic_Fe_Complex Iron_Uptake Bacterial Iron Uptake Transporter Intracellular_Fe Intracellular Iron Depletion Iron_Uptake->Intracellular_Fe Extracellular_Fe3 Extracellular Fe³⁺ Extracellular_Fe3->Pulcherriminic_Fe_Complex Chelation Pulcherriminic_Fe_Complex->Iron_Uptake Competition Enzyme_Inhibition Inhibition of Iron-Dependent Enzymes Intracellular_Fe->Enzyme_Inhibition Metabolic_Stress Metabolic Stress Enzyme_Inhibition->Metabolic_Stress Growth_Inhibition Bacterial Growth Inhibition Metabolic_Stress->Growth_Inhibition

Caption: Hypothetical signaling pathway for antimicrobial action.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pulvilloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid is a biologically active compound with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Due to the limited availability of specific published methods for this compound, this protocol is based on established methodologies for the analysis of similar organic acids and fatty acids.[1][2][3][4] This document provides a comprehensive experimental protocol, including sample preparation and detailed HPLC parameters, to guide researchers in developing a robust analytical method.

Proposed HPLC Method Parameters

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound, as this technique is well-suited for separating and quantifying organic acids.[1] The following table summarizes the recommended HPLC conditions.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-3 min: 5% B; 3-15 min: 5-95% B; 15-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV-Vis Detector at 210 nm

Hypothetical Method Performance Data

The following table presents hypothetical quantitative data that would be expected from a validated HPLC method for this compound based on the proposed parameters. These values are indicative of a robust and sensitive analytical method.

ParameterExpected Value
Retention Time (tR) Approximately 12.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 98 - 102%
Precision (%RSD) < 2%

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using the proposed HPLC method.

Reagents and Materials
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid, analytical grade

  • Methanol, HPLC grade

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. A general procedure for extracting this compound from a biological matrix (e.g., plasma) is provided below.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard or sample solution onto the column.

  • Data Acquisition: Run the HPLC method using the gradient profile specified in the "Proposed HPLC Method Parameters" table.

  • Data Analysis: Identify and quantify the this compound peak based on the retention time of the reference standard.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound, from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Protein_Precipitation Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (210 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Application Note: High-Sensitivity Detection of Pulvilloric Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection and quantification of Pulvilloric acid, a fungal secondary metabolite. This compound, a quinone methide, has the molecular formula C₁₅H₁₈O₅ and a molecular weight of 278.3 g/mol .[1] Given the absence of a standardized, published LC-MS/MS protocol for this specific analyte, this document provides a comprehensive, theoretical methodology based on established analytical principles for similar compounds, such as fungal metabolites and organic acids. The protocol covers sample preparation from fungal cultures, liquid chromatography conditions, and optimized mass spectrometry parameters, including proposed Multiple Reaction Monitoring (MRM) transitions.

Introduction

This compound is a secondary metabolite produced by fungi, such as Penicillium pulvillorum.[2] As a member of the quinone methide class of compounds, its analysis is of interest in various fields, including natural product discovery and fungal metabolomics. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of such metabolites in complex biological matrices. This application note outlines a robust workflow for the analysis of this compound, from sample extraction to data acquisition.

Experimental Protocol

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol is designed for the extraction of this compound from fungal mycelia and the surrounding culture medium.

Materials:

  • Fungal culture grown on solid or in liquid medium

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

Procedure:

  • Harvesting: For solid cultures, excise a plug of mycelia and the underlying agar. For liquid cultures, separate the mycelia from the broth by filtration.

  • Extraction:

    • Submerge the fungal material in a suitable volume of ethyl acetate containing 1% formic acid. The formic acid aids in keeping the acidic analyte in its protonated form, improving extraction efficiency.

    • Vortex the sample vigorously for 1-2 minutes.

    • Sonicate the sample for 30 minutes to ensure thorough extraction.

    • Perform a secondary extraction of the fungal material with acetonitrile or isopropanol to capture a broader range of metabolites.

  • Phase Separation: Centrifuge the extract to pellet any solid debris.

  • Drying: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates before injection.

Liquid Chromatography (LC)

Instrumentation and Conditions:

ParameterRecommended Setting
LC System Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Proposed Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
15.0595
18.0595
18.1955
22.0955
Mass Spectrometry (MS)

Instrumentation and Conditions:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound:

Due to the acidic nature of the carboxylic acid group and the phenolic hydroxyl group, this compound is expected to ionize well in negative ESI mode, forming the deprotonated molecule [M-H]⁻ as the precursor ion. The proposed MRM transitions are based on the predicted fragmentation of the this compound structure.

Table 2: Proposed MRM Transitions for this compound (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Notes on Fragmentation
This compound277.1233.1~15-25Loss of CO₂ (decarboxylation) from the carboxylic acid group.
This compound277.1207.1~20-30Loss of the pentyl side chain.

Note: The optimal collision energies will need to be determined experimentally by infusing a standard of this compound.

Data Presentation and Visualization

The following diagrams illustrate the proposed experimental workflow for the detection of this compound.

workflow Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Fungal Culture b Solvent Extraction a->b c Drying & Reconstitution b->c d Filtration c->d e LC Separation d->e f MS/MS Detection (MRM) e->f g Quantification f->g h Reporting g->h

Caption: Workflow for this compound Analysis.

Conclusion

This application note provides a detailed theoretical protocol for the detection and quantification of this compound by LC-MS/MS. The proposed methods for sample preparation, liquid chromatography, and mass spectrometry are based on established practices for the analysis of fungal secondary metabolites and related organic acids. While the MRM transitions and collision energies are predictive, they provide a strong starting point for method development. This workflow is intended to guide researchers in establishing a sensitive and reliable analytical method for this compound in complex matrices.

References

Application Notes and Protocols: Synthesis of Pulvilloric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid is a naturally occurring fungal metabolite with a unique chemical architecture. While the synthesis of this compound itself has been addressed in the context of total synthesis of more complex molecules like Berkelic acid, the exploration of its derivatives for drug discovery and development remains a nascent field. This document provides detailed protocols for the synthesis of a key precursor to this compound, the isochroman acetal 22 . Currently, there is a notable lack of published literature on the synthesis of a diverse range of this compound derivatives and their specific biological activities. The protocols and data presented herein are based on the enantioconvergent synthesis of the this compound core, which serves as a foundational starting point for the future development of novel derivatives.

The isochroman and quinone methide moieties present in the broader class of molecules to which this compound belongs are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3][4] This suggests that derivatives of this compound could hold significant therapeutic potential. These application notes aim to provide researchers with the necessary synthetic protocols to access the core structure and to serve as a springboard for the design and synthesis of novel this compound derivatives for biological screening.

Synthesis of a Key Precursor to this compound Methyl Ester

The following multi-step synthesis describes an enantioconvergent route to isochroman acetal 22 , a direct precursor to this compound methyl ester.[5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Multi-step Synthesis A Methyl 2,4,6-trihydroxybenzoate (15) B Triflate 16 A->B Tf2O, pyridine C Styrene derivative 17 B->C 1-heptenylboronic acid, Pd(dppf)Cl2, Cs2CO3 D Racemic alcohol 18 C->D 1. MOMCl, DIPEA 2. mCPBA 3. Red-Al E Acetate 20 D->E Lipase (Alcaligenes sp.), vinyl acetate F Triol 21 E->F HCl, MeOH G Isochroman acetal 22 F->G HC(OEt)3, CSA

Caption: Enantioconvergent synthesis of isochroman acetal 22.

Quantitative Data Summary
StepProductStarting Material(s)Key Reagents/CatalystsSolvent(s)Yield (%)Notes
1Triflate 16 Methyl 2,4,6-trihydroxybenzoate (15 )Tf₂O, PyridineCH₂Cl₂91-
2Styrene derivative 17 Triflate 16 , 1-heptenylboronic acidPd(dppf)Cl₂, Cs₂CO₃Toluene/EtOH91Suzuki cross-coupling
3Racemic alcohol 18 Styrene derivative 17 MOMCl, DIPEA, mCPBA, Red-AlCH₂Cl₂, Toluene76 (3 steps)Protection, epoxidation, and reduction
4Acetate 20 Racemic alcohol 18 Lipase from Alcaligenes sp., vinyl acetatet-BuOMe46Kinetic resolution, 95% ee
5Triol 21 Acetate 20 HClMeOHquant.Deprotection
6Isochroman acetal 22 Triol 21 Triethyl orthoformate, CSACH₂Cl₂99Acetal formation

Experimental Protocols

Step 1: Synthesis of Triflate 16
  • Dissolve Starting Material: Dissolve methyl 2,4,6-trihydroxybenzoate (15 ) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool Reaction Mixture: Cool the solution to 0 °C using an ice bath.

  • Add Reagents: Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford triflate 16 .

Step 2: Synthesis of Styrene derivative 17
  • Prepare Reaction Mixture: To a solution of triflate 16 in a mixture of toluene and ethanol, add 1-heptenylboronic acid, cesium carbonate (Cs₂CO₃), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Degas Solution: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat Reaction: Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool and Filter: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield styrene derivative 17 .

Step 3: Synthesis of Racemic alcohol 18
  • Protection: To a solution of styrene derivative 17 in anhydrous CH₂Cl₂, add N,N-diisopropylethylamine (DIPEA) and cool to 0 °C. Add chloromethyl methyl ether (MOMCl) dropwise and allow the reaction to warm to room temperature. After completion, quench with saturated aqueous ammonium chloride and extract with CH₂Cl₂. Dry and concentrate the organic phase.

  • Epoxidation: Dissolve the MOM-protected intermediate in CH₂Cl₂ and add m-chloroperoxybenzoic acid (mCPBA) portionwise at 0 °C. Stir until the reaction is complete. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, then dry and concentrate.

  • Reduction: Dissolve the crude epoxide in anhydrous toluene and cool to 0 °C. Add sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) solution dropwise. Stir at 0 °C until the reaction is complete. Carefully quench the reaction with saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain racemic alcohol 18 .

Step 4: Synthesis of Acetate 20 (Kinetic Resolution)
  • Prepare Reaction Mixture: To a solution of racemic alcohol 18 in tert-butyl methyl ether (t-BuOMe), add vinyl acetate and a lyophilized formulation of lipase from Alcaligenes sp..

  • Reaction: Stir the suspension at room temperature and monitor the conversion by TLC or GC.

  • Separation: When approximately 50% conversion is reached, filter off the enzyme and wash with t-BuOMe. Concentrate the filtrate.

  • Purification: Separate the resulting alcohol and acetate 20 by flash column chromatography. The desired acetate 20 is obtained with high enantiomeric excess (e.g., 95% ee).

Step 5: Synthesis of Triol 21
  • Deprotection: Dissolve acetate 20 in methanol (MeOH) and add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Reaction: Stir the solution at room temperature until complete deprotection is observed by TLC.

  • Work-up: Neutralize the reaction with a solid base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure to yield the crude triol 21 , which is often used in the next step without further purification.

Step 6: Synthesis of Isochroman acetal 22
  • Prepare Reaction Mixture: To a solution of triol 21 in anhydrous CH₂Cl₂, add triethyl orthoformate and a catalytic amount of camphorsulfonic acid (CSA).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction with a few drops of triethylamine. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the isochroman acetal 22 .

Hypothetical Biological Activity and Signaling Pathway

Disclaimer: The following section is speculative and intended to provide a conceptual framework for future research. There is currently no direct experimental evidence linking this compound or its derivatives to the specific signaling pathway described below.

Given that structurally related natural products, particularly those containing quinone methide or isochroman motifs, have been reported to possess anti-inflammatory properties, it is plausible that this compound derivatives could modulate inflammatory signaling pathways. A potential target for such compounds could be the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Hypothetical Anti-Inflammatory Signaling Pathway

Hypothetical_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65 (Inactive NF-κB) IkB->NFkB_complex Degrades, releasing NF-κB NFkB_active p50/p65 (Active NF-κB) NFkB_complex->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates to Nucleus Pulvilloric_Derivative This compound Derivative Pulvilloric_Derivative->IKK Inhibits (?) Pulvilloric_Derivative->NFkB_active Inhibits Nuclear Translocation (?) Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Genes Induces Transcription

Caption: Hypothetical modulation of the NF-κB signaling pathway by a this compound derivative.

In this speculative model, a this compound derivative could potentially exert anti-inflammatory effects by:

  • Inhibiting the IKK complex: This would prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm in its inactive state.

  • Inhibiting the nuclear translocation of NF-κB: The derivative might directly interfere with the p50/p65 heterodimer, preventing it from entering the nucleus and binding to DNA.

By either of these mechanisms, the transcription of pro-inflammatory genes such as COX-2, iNOS, and various interleukins would be suppressed, leading to an anti-inflammatory response. This proposed mechanism provides a testable hypothesis for future biological evaluation of novel this compound derivatives.

Conclusion

The synthetic route to the this compound precursor, isochroman acetal 22 , is well-defined and provides a solid foundation for the synthesis of the natural product core. The protocols detailed in this document are intended to facilitate access to this key intermediate. The lack of readily available information on this compound derivatives and their biological activities highlights a significant opportunity for research and development in this area. The hypothetical signaling pathway presented offers a starting point for investigating the potential therapeutic applications of this intriguing class of molecules. Further exploration into the derivatization of the this compound scaffold and subsequent biological screening is highly encouraged.

References

Application Notes and Protocols for Pulvilloric Acid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulvilloric acid is a secondary metabolite produced by the yeast Metschnikowia pulcherrima. It is known for its role in the antifungal activity of this yeast, primarily through a mechanism of iron sequestration. This document provides detailed protocols for a panel of bioassays to characterize the antimicrobial and cytotoxic properties of this compound, along with a proposed signaling pathway affected by its iron-chelating activity.

Antimicrobial Activity Assays

The primary mode of action of this compound is the chelation of iron, an essential nutrient for microbial growth. The following protocols are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of relevant microorganisms.

Target Microorganisms

Based on the known antagonistic spectrum of Metschnikowia pulcherrima, the following microorganisms are recommended for initial screening:

Category Species Rationale
Yeast Candida albicansCommon human fungal pathogen.
Cryptococcus neoformansEncapsulated yeast, important human pathogen.
Pichia anomalaSpoilage yeast.[1]
Hanseniaspora uvarumSpoilage yeast.[1]
Brettanomyces bruxellensisWine spoilage yeast.[1]
Filamentous Fungi Aspergillus fumigatusOpportunistic human pathogen.
Penicillium expansumPlant pathogen and food spoilage mold.[2]
Botrytis cinereaCommon plant pathogen.
Fusarium oxysporumPlant pathogenic fungus.[2]
Bacteria (Gram-positive) Staphylococcus aureusMajor human pathogen.
Bacillus subtilisCommon soil bacterium.
Bacteria (Gram-negative) Escherichia coliCommon model organism and pathogen.
Pseudomonas aeruginosaOpportunistic human pathogen.
Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Microbial cultures (as listed above)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics (e.g., Fluconazole for fungi, Gentamicin for bacteria)

  • Negative control (solvent vehicle)

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare Microbial Inoculum:

    • Grow microbial cultures overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

    • Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well containing the this compound dilutions, positive control, and negative control.

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for pathogenic bacteria and C. albicans, 30°C for other fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism as detected by the naked eye or a spectrophotometer.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay Protocol

Procedure:

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at the optimal temperature for 24-48 hours.

  • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.

Cell Lines
  • HEK293: Human embryonic kidney cells (a common model for general cytotoxicity).

  • HepG2: Human liver cancer cell line (to assess potential hepatotoxicity).

  • A549: Human lung carcinoma cell line.

MTT Assay Protocol

Materials:

  • This compound

  • Selected mammalian cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity of this compound

Microorganism MIC (µg/mL) MBC/MFC (µg/mL)
Candida albicans
Aspergillus fumigatus
Staphylococcus aureus
Escherichia coli
... (other tested organisms)

Table 2: Cytotoxicity of this compound (IC50 in µM)

Cell Line 24 hours 48 hours 72 hours
HEK293
HepG2
A549

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis PA This compound Stock MIC MIC Assay PA->MIC MTT Cytotoxicity (MTT) Assay PA->MTT MC Microbial Cultures MC->MIC CC Mammalian Cell Cultures CC->MTT MBC MBC/MFC Assay MIC->MBC MIC_Data Determine MIC Values MIC->MIC_Data MBC_Data Determine MBC/MFC Values MBC->MBC_Data IC50_Data Calculate IC50 Values MTT->IC50_Data

References

Unveiling the Bioactivity of Pulvilloric Acid: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the biological activities of Pulvilloric acid using a panel of robust cell-based assays. Given the limited currently available data on this specific compound, we present a strategic approach to broadly assess its potential antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties.

Introduction to this compound

This compound is a microbial metabolite with a structure suggestive of potential biological activity. While specific data on its mechanism of action is scarce, related compounds such as pulcherriminic acid are known to exhibit antibacterial properties by chelating iron, an essential nutrient for microbial growth.[1] This suggests that a primary avenue of investigation for this compound should be its antimicrobial effects. Furthermore, many natural products with antimicrobial properties also modulate host inflammatory responses and interfere with bacterial communication systems like quorum sensing. Therefore, a multi-faceted screening approach is recommended to fully characterize the bioactivity of this compound.

I. Antimicrobial Activity Assays

A foundational step in characterizing this compound is to determine its direct effects on microbial growth.

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental quantitative method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]

Experimental Protocol:

  • Microorganism Preparation:

    • Culture selected bacterial and/or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing fresh broth.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no visible growth).

    • The assay can be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.

B. Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[3]

Experimental Protocol:

  • Culture Preparation:

    • Prepare a standardized mid-logarithmic phase culture of the target microorganism.

  • Exposure to Compound:

    • Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate culture tubes.

    • Include a growth control (no compound).

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Data Analysis:

    • After incubation, count the number of viable colonies (CFU/mL) at each time point.

    • Plot log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Quantitative Data Summary: Antimicrobial Assays

AssayOrganismParameterThis compound ConcentrationResult
MICStaphylococcus aureusMIC(To be determined)-
MICEscherichia coliMIC(To be determined)-
MICCandida albicansMIC(To be determined)-
Time-KillStaphylococcus aureusLog10 CFU/mL Reduction(To be determined)-

II. Quorum Sensing Inhibition Assays

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factor production and biofilm formation.[4][5] Inhibiting QS is a promising anti-virulence strategy.

A. Violacein Inhibition Assay in Chromobacterium violaceum

Chromobacterium violaceum produces a purple pigment called violacein, which is regulated by N-acyl-homoserine lactone (AHL)-mediated QS. Inhibition of violacein production indicates potential QS interference.

Experimental Protocol:

  • Culture Preparation:

    • Grow C. violaceum (e.g., CV026, a mutant that responds to exogenous AHLs) overnight in LB broth.

  • Assay Setup:

    • In a 96-well plate, add sub-MIC concentrations of this compound to LB broth.

    • Add a fixed, sub-maximal concentration of an appropriate AHL (e.g., C6-HSL).

    • Inoculate with the overnight culture of C. violaceum.

  • Incubation and Quantification:

    • Incubate the plate at 30°C for 24 hours.

    • Quantify violacein production by lysing the cells (e.g., with DMSO) and measuring the absorbance of the supernatant at 585 nm.

B. Reporter Gene Assay in Agrobacterium tumefaciens

Genetically engineered reporter strains of Agrobacterium tumefaciens can be used to screen for QS inhibitors. These strains often contain a QS-inducible promoter fused to a reporter gene like lacZ (encoding β-galactosidase).

Experimental Protocol:

  • Culture and Assay Media:

    • Grow the A. tumefaciens reporter strain overnight in appropriate media.

  • Assay Procedure:

    • In a 96-well plate, add sub-MIC concentrations of this compound to the assay medium.

    • Add a known QS inducer (e.g., a specific AHL).

    • Inoculate with the reporter strain.

  • Data Collection:

    • Incubate at the optimal temperature until the control wells show a significant reporter signal.

    • Measure the reporter gene activity (e.g., β-galactosidase activity using a colorimetric substrate like ONPG).

Quantitative Data Summary: Quorum Sensing Inhibition

AssayReporter StrainParameterThis compound Concentration% Inhibition
Violacein InhibitionC. violaceum CV026IC50(To be determined)-
β-galactosidase ReporterA. tumefaciensIC50(To be determined)-

III. Anti-inflammatory Activity Assays

Investigating the effect of this compound on inflammatory pathways in mammalian cells can reveal its potential to modulate the host immune response.

A. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with bacterial lipopolysaccharide.

Experimental Protocol:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL).

  • Nitric Oxide Measurement:

    • After 24 hours of incubation, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Measure absorbance at 540 nm.

B. Cytokine Release Assay

This assay quantifies the effect of this compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the NO production assay, using either macrophages or peripheral blood mononuclear cells (PBMCs).

  • Cytokine Quantification:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Quantitative Data Summary: Anti-inflammatory Activity

AssayCell LineParameterThis compound Concentration% Inhibition
NO ProductionRAW 264.7IC50(To be determined)-
TNF-α ReleaseRAW 264.7IC50(To be determined)-
IL-6 ReleaseRAW 264.7IC50(To be determined)-

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of these assays, the following diagrams illustrate the key steps and underlying biological pathways.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial/Fungal Culture D Inoculation with Microorganism A->D B This compound Stock C Serial Dilution in 96-well Plate B->C C->D E Incubation (18-24h) D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Quorum_Sensing_Inhibition_Pathway cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase AHL AHL Signal AHL_Synthase->AHL Receptor AHL Receptor AHL->Receptor Binds Gene_Expression Virulence & Pigment Genes Receptor->Gene_Expression Activates Pulvilloric_Acid This compound Pulvilloric_Acid->Receptor Inhibits

Caption: Simplified pathway of AHL-mediated quorum sensing and potential inhibition.

Anti_inflammatory_Assay_Pathway cluster_macrophage Macrophage LPS_Receptor LPS Receptor (TLR4) Signaling_Cascade NF-κB Signaling Cascade LPS_Receptor->Signaling_Cascade Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Mediators NO, TNF-α, IL-6 Gene_Expression->Mediators LPS LPS LPS->LPS_Receptor Activates Pulvilloric_Acid This compound Pulvilloric_Acid->Signaling_Cascade Inhibits

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

References

Application Notes and Protocols for Determining the Antibacterial Activity of Pulvilloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for evaluating the antibacterial properties of Pulvilloric acid. The methodologies outlined herein are designed to enable a thorough investigation of its efficacy against a panel of clinically relevant bacteria. The protocols cover initial screening using the disk diffusion method, determination of minimum inhibitory concentration (MIC) via broth microdilution, and assessment of bactericidal versus bacteriostatic activity through the minimum bactericidal concentration (MBC) test. These established methods will yield quantitative data to ascertain the potential of this compound as a novel antibacterial agent.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial compounds. Natural products are a promising source of novel chemical scaffolds with potential therapeutic applications. This compound, a naturally occurring compound, warrants investigation for its potential antibacterial effects. While extensive data on its bioactivity is not yet available, related compounds such as pulvinones have demonstrated inhibitory effects against Gram-negative bacteria like Escherichia coli[1]. Furthermore, the structurally related pulcherriminic acid exhibits antibacterial properties through iron chelation[2]. This suggests a potential mechanism of action for this compound that could be explored.

These application notes provide a standardized framework for the systematic evaluation of this compound's antibacterial activity.

Experimental Protocols

Initial Screening of Antibacterial Activity by Disk Diffusion Assay

This qualitative or semi-quantitative method, also known as the Kirby-Bauer test, is used for the initial determination of antibacterial activity.[3][4][5] It involves placing a paper disk impregnated with this compound onto an agar plate inoculated with a test bacterium. The diffusion of the compound into the agar creates a concentration gradient, and if the substance is effective, a clear zone of no bacterial growth will appear around the disk.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Negative control disks (impregnated with solvent used to dissolve this compound)

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh overnight culture, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: Dip a sterile swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar. Also, place the positive and negative control disks on the plate, ensuring they are sufficiently spaced apart.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone indicates the susceptibility of the bacterium to this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method is widely used for its accuracy and the ability to test multiple antibiotics simultaneously.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test bacterial strains

  • Sterile multichannel pipette

  • Incubator (35 ± 2°C)

  • Plate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension as described in the disk diffusion protocol, and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with bacteria and MHB, no this compound) and a negative control (wells with MHB only) on each plate.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Result Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or with a plate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration of an antibacterial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC test

  • MHA plates

  • Sterile micropipette

  • Spreader or sterile loops

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. An antibacterial agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Data Presentation

Table 1: Zone of Inhibition of this compound Against Various Bacterial Strains
Bacterial StrainThis compound Conc. (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
S. aureus ATCC 2592330e.g., 15Gentamicin (10 µg)e.g., 22
E. coli ATCC 2592230e.g., 12Gentamicin (10 µg)e.g., 20
P. aeruginosa ATCC 2785330e.g., 8Gentamicin (10 µg)e.g., 18
E. faecalis ATCC 2921230e.g., 10Gentamicin (10 µg)e.g., 19
Table 2: MIC and MBC Values of this compound
Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 25923e.g., 16e.g., 32Bactericidal (2)
E. coli ATCC 25922e.g., 32e.g., >128Bacteriostatic (>4)
P. aeruginosa ATCC 27853e.g., 64e.g., 128Bactericidal (2)
E. faecalis ATCC 29212e.g., 32e.g., 64Bactericidal (2)

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Bactericidal/Bacteriostatic Determination Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate MHA Plate Inoculate MHA Plate Prepare Bacterial Inoculum->Inoculate MHA Plate Apply Disks Apply Disks Inoculate MHA Plate->Apply Disks Incubate Plates Incubate Plates Apply Disks->Incubate Plates Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates->Measure Zone of Inhibition Determine MBC Determine MBC Incubate Plates->Determine MBC Prepare Serial Dilutions Prepare Serial Dilutions Measure Zone of Inhibition->Prepare Serial Dilutions If active Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Serial Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC Subculture from MIC Plate Subculture from MIC Plate Determine MIC->Subculture from MIC Plate Plate on MHA Plate on MHA Subculture from MIC Plate->Plate on MHA Plate on MHA->Incubate Plates G cluster_0 Bacterial Cell Pulvilloric_acid This compound Complex This compound-Fe³⁺ Complex Pulvilloric_acid->Complex Fe3 Extracellular Fe³⁺ Fe3->Complex Transport Iron Transport System Complex->Transport Blocks Uptake Metabolism Essential Metabolic Pathways (e.g., Respiration, DNA Synthesis) Transport->Metabolism Iron Supply Growth_Inhibition Bacterial Growth Inhibition/Death Metabolism->Growth_Inhibition Disruption

References

Application of Pulcherriminic Acid in Drug Discovery: A Focus on Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherriminic acid, a cyclic dipeptide produced by various yeasts and bacteria, has emerged as a molecule of interest in the field of drug discovery, primarily owing to its potent antimicrobial properties. Unlike Pulvilloric acid, a related but distinct compound with limited documented biological activity beyond its role as a synthetic precursor, Pulcherriminic acid exhibits a well-defined mechanism of action. This document provides a comprehensive overview of the application of Pulcherriminic acid in drug discovery, with a focus on its antimicrobial effects, mechanism of action, and relevant experimental protocols.

Mechanism of Action: Iron Chelation

The primary mechanism underlying the antimicrobial activity of Pulcherriminic acid is its function as a high-affinity iron chelator.[1][2][3] Iron is an essential nutrient for the growth and proliferation of most microorganisms. Pulcherriminic acid, secreted into the extracellular environment, binds to ferric iron (Fe³⁺) to form a stable, insoluble reddish pigment called pulcherrimin.[3][4] This sequestration of iron effectively depletes the local environment of this crucial element, thereby inhibiting the growth of competing microbes that rely on it for survival. This "iron competition" strategy provides a significant competitive advantage to the pulcherriminic acid-producing organism.

Data Presentation

While extensive research has focused on the qualitative antimicrobial effects of pulcherriminic acid, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values are not widely reported across a broad range of microorganisms. The available data is summarized below.

CompoundTarget/AssayResultReference
Pulcherriminic AcidUrease Inhibition57 ± 2.3% inhibition at 500 ppm
PulcherriminHuman Skin Keratinocyte (HaCaT) Cell ViabilityNon-cytotoxic at concentrations up to 3.20 mg/mL

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by Pulcherriminic acid is indirectly related to microbial iron uptake and metabolism. By sequestering iron, it disrupts essential cellular processes that are dependent on this metal. The biosynthesis of Pulcherriminic acid itself is a well-defined pathway originating from L-leucine.

Below are diagrams illustrating the mechanism of action and a general workflow for assessing the antimicrobial activity of Pulcherriminic acid.

Mechanism_of_Action cluster_microbe Microorganism Pulcherriminic Acid Pulcherriminic Acid Extracellular Environment Extracellular Environment Pulcherriminic Acid->Extracellular Environment Secretion Pulcherrimin (Insoluble) Pulcherrimin (Insoluble) Extracellular Environment->Pulcherrimin (Insoluble) Chelation Iron (Fe3+) Iron (Fe3+) Iron (Fe3+)->Pulcherrimin (Insoluble) Growth Inhibition Growth Inhibition Pulcherrimin (Insoluble)->Growth Inhibition Iron Depletion Competing Microbe Competing Microbe Competing Microbe->Iron (Fe3+) Requires for growth Growth Inhibition->Competing Microbe Impacts Antimicrobial_Assay_Workflow Start Start Prepare Microbial Culture Prepare Microbial Culture Start->Prepare Microbial Culture Prepare Serial Dilutions of Pulcherriminic Acid Prepare Serial Dilutions of Pulcherriminic Acid Start->Prepare Serial Dilutions of Pulcherriminic Acid Inoculate Culture with Pulcherriminic Acid Inoculate Culture with Pulcherriminic Acid Prepare Microbial Culture->Inoculate Culture with Pulcherriminic Acid Prepare Serial Dilutions of Pulcherriminic Acid->Inoculate Culture with Pulcherriminic Acid Incubate under Controlled Conditions Incubate under Controlled Conditions Inoculate Culture with Pulcherriminic Acid->Incubate under Controlled Conditions Measure Microbial Growth Measure Microbial Growth Incubate under Controlled Conditions->Measure Microbial Growth Determine MIC/IC50 Determine MIC/IC50 Measure Microbial Growth->Determine MIC/IC50 End End Determine MIC/IC50->End

References

Troubleshooting & Optimization

Technical Support Center: Pulvilloric Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Pulvilloric acid from Penicillium pulvillorum.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound from our Penicillium pulvillorum culture. What are the potential causes and how can we improve the yield?

Answer: Low yields of this compound can stem from several factors throughout the cultivation and extraction process. A systematic evaluation of each step is crucial for identifying the bottleneck.

Potential Causes & Solutions:

  • Suboptimal Fungal Growth and Metabolite Production:

    • Culture Conditions: The composition of the culture medium, pH, temperature, and aeration are critical for robust fungal growth and secondary metabolite production. Most fungi have an optimal pH range for growth, often in the acidic to neutral range.[1][2][3] For Penicillium species, temperatures between 25-30°C are generally favorable for growth and secondary metabolite production.[4][5]

    • Incubation Time: The production of secondary metabolites like this compound is often growth-phase dependent. Harvesting the fungal biomass too early or too late can result in a lower yield. It is recommended to perform a time-course experiment to determine the peak production phase.

  • Inefficient Extraction Protocol:

    • Solvent Choice: The polarity of the extraction solvent plays a pivotal role in the efficient recovery of phytochemicals. Since this compound is an acidic compound, polar organic solvents or a mixture of polar and non-polar solvents are likely to be more effective. Ethyl acetate, methanol, and chloroform are commonly used for extracting fungal metabolites.

    • pH of Extraction Solvent: For acidic compounds like this compound, adjusting the pH of the extraction medium can significantly enhance yield. Acidifying the aqueous phase (e.g., with formic or acetic acid) can protonate the carboxylic acid group of this compound, making it less polar and more soluble in organic solvents.

    • Temperature: Higher temperatures can increase the solubility of the target compound and improve extraction efficiency. However, excessive heat can also lead to the degradation of thermolabile compounds. An optimal temperature, likely between 40-60°C, should be determined empirically.

    • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can increase the concentration gradient and improve the extraction of the target compound.

  • Degradation of this compound:

    • pH Stability: The stability of phenolic compounds can be pH-dependent. Extreme pH values, both acidic and alkaline, can lead to the degradation of the target molecule.

    • Light and Oxygen Exposure: Prolonged exposure to light and oxygen can cause oxidation and degradation of phenolic compounds. It is advisable to conduct the extraction process in a protected environment, for example, by using amber glassware and minimizing exposure to air.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Question: We are observing persistent emulsion formation during the liquid-liquid extraction of the crude extract, making phase separation difficult. How can we resolve this issue?

Answer: Emulsion formation is a common problem in liquid-liquid extraction, particularly with crude extracts from biological sources that contain surfactant-like molecules.

Potential Causes & Solutions:

  • High Concentration of Surfactant-like Molecules: Fungal extracts can contain lipids, fatty acids, and other compounds that act as natural emulsifiers.

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of a stable emulsion.

    • Addition of Salt (Salting Out): Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic compounds in the aqueous layer.

    • Centrifugation: Centrifuging the emulsion can help to break it by forcing the separation of the two phases.

    • Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes help to break the emulsion.

    • Changing the Solvent System: Using a different organic solvent with a greater density difference from the aqueous phase can sometimes prevent emulsion formation.

Issue 3: Co-extraction of Impurities

Question: Our final this compound extract is contaminated with a significant amount of impurities. How can we improve the purity of our product?

Answer: The co-extraction of impurities is a common challenge in natural product isolation. A multi-step purification strategy is often necessary to obtain a pure compound.

Potential Causes & Solutions:

  • Non-selective Extraction Solvent: The initial extraction solvent may be co-extracting a wide range of compounds with similar polarities to this compound.

    • Solvent Partitioning: Perform a series of liquid-liquid extractions with solvents of varying polarities to selectively partition the target compound. For an acidic compound like this compound, an acid-base extraction can be very effective. Dissolve the crude extract in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will deprotonate and move to the aqueous phase, leaving neutral and basic impurities in the organic phase. The aqueous phase can then be acidified and re-extracted with an organic solvent to recover the purified this compound.

    • Chromatographic Purification: Employ chromatographic techniques for final purification.

      • Column Chromatography: Use silica gel or other stationary phases with a suitable solvent system to separate this compound from other impurities based on their polarity.

      • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the method of choice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound from Penicillium pulvillorum?

A1: While a universally optimized solvent has not been documented specifically for this compound, based on its acidic nature and the general principles of fungal metabolite extraction, a polar organic solvent or a mixture is recommended. Ethyl acetate is a good starting point as it is effective for a wide range of fungal secondary metabolites. Methanol or a mixture of methanol and a less polar solvent like dichloromethane could also be effective. The choice of solvent can be optimized by performing small-scale extractions with different solvents and analyzing the yield and purity of this compound.

Q2: How does pH affect the extraction efficiency of this compound?

A2: As an acidic compound, the pH of the extraction medium significantly influences the extraction efficiency of this compound. In an acidic environment (pH below its pKa), the carboxylic acid group of this compound will be protonated, making the molecule less polar and more soluble in organic solvents. Therefore, acidifying the culture filtrate or the aqueous phase during liquid-liquid extraction with a mild acid like formic or acetic acid is expected to increase the extraction yield into an organic solvent.

Q3: What is the optimal temperature for this compound extraction?

A3: The optimal temperature for extraction is a balance between increasing solubility and minimizing degradation. Generally, slightly elevated temperatures (e.g., 40-60°C) can enhance extraction efficiency. However, since the thermal stability of this compound is not well-documented, it is advisable to start with room temperature extractions and then cautiously explore the effect of increasing temperature. Monitoring the purity of the extract at different temperatures is crucial to detect any degradation products.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying the yield of a specific compound in a complex mixture. To do this, you will need a pure standard of this compound to create a calibration curve. By comparing the peak area of this compound in your extract to the calibration curve, you can determine its concentration and calculate the total yield.

Q5: What are the key steps for purifying crude this compound extract?

A5: A typical purification workflow for an acidic natural product like this compound would involve:

  • Liquid-Liquid Extraction (Acid-Base Partitioning): As described in the troubleshooting section, this is a powerful first step to remove neutral and basic impurities.

  • Column Chromatography: Further purification can be achieved using silica gel column chromatography with a gradient of solvents, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Recrystallization: If the compound is crystalline, recrystallization from a suitable solvent can be a very effective final purification step.

  • Preparative HPLC: For obtaining highly pure this compound for bioassays or structural elucidation, preparative HPLC is recommended.

Data Presentation

Table 1: Expected Impact of Extraction Parameters on this compound Yield

ParameterConditionExpected Impact on YieldRationale
Solvent Polarity Increasing Polarity (e.g., Hexane -> Ethyl Acetate -> Methanol)Likely to increase up to an optimal pointThis compound is a moderately polar molecule. Solvents with similar polarity will be most effective.
pH of Aqueous Phase Acidic (pH < pKa of this compound)IncreaseProtonation of the carboxylic acid group reduces polarity and increases solubility in organic solvents.
Neutral to Alkaline (pH > pKa)DecreaseDeprotonation increases polarity, making it more soluble in the aqueous phase.
Temperature Increase from Room Temperature to 60°CLikely to increaseIncreased solubility and diffusion rates.
Increase above 60°CPotential for decreaseRisk of thermal degradation of the molecule.
Solid-to-Liquid Ratio Increase (more solvent per gram of biomass)IncreaseA larger concentration gradient drives more efficient extraction.
Extraction Time IncreaseIncrease up to a plateauAllows for sufficient time for the solvent to penetrate the biomass and dissolve the target compound.

Experimental Protocols

Protocol 1: Solid-Liquid Extraction of this compound from Penicillium pulvillorum Culture

  • Harvesting: After cultivation, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter. The broth can also be extracted as this compound may be secreted into the medium.

  • Drying and Grinding: Lyophilize or air-dry the mycelium at a low temperature (e.g., 40°C) to avoid degradation. Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Suspend the powdered mycelium in a suitable organic solvent (e.g., ethyl acetate) at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the suspension at room temperature for 24 hours or perform sonication for a shorter period (e.g., 3 x 30 minutes) to enhance extraction.

  • Filtration and Concentration: Filter the mixture to remove the solid biomass. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification

  • Dissolution: Dissolve the crude extract in a suitable organic solvent (e.g., ethyl acetate).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will react with the base and move into the aqueous layer. Repeat this wash 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl). This compound will precipitate or become soluble in an organic solvent.

  • Re-extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound fraction.

Mandatory Visualization

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Solid-Liquid Extraction cluster_purification Purification cluster_analysis Analysis cultivation Penicillium pulvillorum Cultivation harvesting Harvesting & Drying of Mycelium cultivation->harvesting extraction Extraction with Organic Solvent harvesting->extraction filtration Filtration & Concentration extraction->filtration lle Acid-Base Liquid-Liquid Extraction filtration->lle Crude Extract chromatography Column Chromatography lle->chromatography Enriched Fraction hplc Preparative HPLC chromatography->hplc Partially Pure Fraction analysis Yield & Purity Analysis (HPLC) hplc->analysis Pure this compound

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield cause1 Suboptimal Fungal Growth issue->cause1 cause2 Inefficient Extraction issue->cause2 cause3 Degradation of Product issue->cause3 solution1a Optimize Culture Media & Conditions cause1->solution1a solution1b Determine Optimal Harvest Time cause1->solution1b solution2a Screen Different Solvents cause2->solution2a solution2b Adjust pH of Extraction cause2->solution2b solution2c Optimize Temperature cause2->solution2c solution3a Control pH during Extraction cause3->solution3a solution3b Protect from Light & Oxygen cause3->solution3b

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Pulvilloric Acid Stability Issues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Pulvilloric acid, ensuring its stability is paramount for reliable experimental outcomes. This technical support center provides essential guidance on addressing the inherent stability challenges of this fungal polyketide.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, indicated by a change in color and a decrease in bioactivity. What could be the cause?

A1: this compound possesses a quinone methide structure, a chemical moiety known for its reactivity. This makes the molecule susceptible to degradation under various conditions. The observed changes are likely due to chemical decomposition. Key factors that can contribute to the degradation of this compound include pH, temperature, light exposure, and the presence of nucleophiles in the solution.

Q2: What is the primary degradation pathway for this compound?

A2: Given its quinone methide core, this compound is prone to nucleophilic attack. The most common degradation pathway is likely hydrolysis, especially under neutral to basic conditions. This involves the addition of a water molecule, leading to the formation of 1-(3,5-dihydroxyphenyl)heptan-2-ol and subsequent loss of biological activity. Other potential degradation pathways may include oxidation and photodegradation.

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To maintain the integrity of this compound, it is recommended to store it as a dry, solid powder in a tightly sealed container at -20°C or below, protected from light. For solutions, prepare them fresh in an appropriate anhydrous solvent and use them immediately. If short-term storage of a solution is necessary, it should be kept at -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q4: Which solvents are recommended for dissolving this compound?

A4: Anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are generally recommended for dissolving this compound to minimize hydrolysis. It is crucial to use high-purity, dry solvents to avoid introducing water, which can initiate degradation.

Q5: Can I use antioxidants to improve the stability of my this compound solution?

A5: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants used for stabilizing natural products include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[1][2][3] The choice and concentration of the antioxidant should be optimized for your specific experimental setup to ensure it does not interfere with the intended biological assays.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of potency in aqueous buffers Hydrolysis: The quinone methide structure is susceptible to nucleophilic attack by water, especially at neutral to high pH.- Prepare stock solutions in an anhydrous aprotic solvent (e.g., DMSO). - Minimize the time the compound is in aqueous buffer before use. - Perform experiments at a slightly acidic pH if compatible with the assay.
Discoloration of the solution upon storage Oxidation/Degradation: Exposure to air and light can lead to oxidative degradation and the formation of colored byproducts.- Store solutions under an inert atmosphere (argon or nitrogen). - Protect solutions from light by using amber vials or wrapping containers in foil. - Consider adding a suitable antioxidant (e.g., BHT, ascorbic acid).
Inconsistent results between experiments Inconsistent sample handling: Variations in storage time, temperature, or solvent purity can lead to different levels of degradation.- Establish and strictly follow a standardized protocol for sample preparation and handling. - Use fresh solutions for each experiment whenever possible. - Regularly check the purity of the compound using analytical methods like HPLC.
Precipitation of the compound in aqueous media Low aqueous solubility: this compound may have limited solubility in aqueous buffers, leading to precipitation.- Use a co-solvent (e.g., a small percentage of DMSO) in the final assay medium. - Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 8.4
  • High-purity water
  • HPLC system with a C18 column
  • UV-Vis spectrophotometer
  • Incubator/water bath
  • Light chamber with controlled UV and visible light output

2. Procedure:

3. Data Analysis:

Quantitative Data Summary

The following table presents hypothetical stability data for this compound to illustrate how results from a stability study could be summarized.

ConditionTemperature (°C)pHHalf-life (t½) in hours
Aqueous Buffer 255.418
257.46
258.42
377.42.5
Anhydrous DMSO 25N/A> 72
Aqueous Buffer + Light 257.43
Aqueous Buffer (Dark) 257.46

Visualizations

Logical Workflow for Stability Assessment

G cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (Anhydrous DMSO) prep_work Prepare Working Solutions (Different Buffers/pH) prep_stock->prep_work temp Temperature Study (4°C, 25°C, 37°C) prep_work->temp ph pH Stability (pH 5.4, 7.4, 8.4) prep_work->ph photo Photostability (Light vs. Dark) prep_work->photo sampling Sample at Time Points (0, 1, 2, 4, 8, 12, 24h) temp->sampling ph->sampling photo->sampling hplc HPLC Analysis (% Remaining Compound) sampling->hplc uv_vis UV-Vis Spectroscopy (Spectral Changes) sampling->uv_vis data_analysis Data Analysis (Rate Constant, Half-life) hplc->data_analysis uv_vis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for assessing this compound stability.

Hypothetical Degradation Pathway of this compound

G pulvilloric_acid This compound (Quinone Methide) intermediate Unstable Intermediate pulvilloric_acid->intermediate + H2O (Hydrolysis) degraded_product 1-(3,5-dihydroxyphenyl)heptan-2-ol (Inactive) intermediate->degraded_product Rearrangement

Caption: Proposed hydrolytic degradation of this compound.

General Signaling Pathway Modulation by a Natural Product

G cluster_pathway Cellular Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response natural_product This compound natural_product->inhibition inhibition->kinase2 Inhibition

Caption: Modulation of a kinase cascade by this compound.

References

Technical Support Center: Pulvilloric Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of Pulvilloric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Yield

Q1: My this compound yield is significantly lower than expected after extraction from the culture filtrate. What are the potential causes and solutions?

A1: Low yield is a common issue that can arise from several factors, from fermentation conditions to extraction inefficiencies. Below is a systematic guide to troubleshooting low yields.

Troubleshooting Steps for Low Yield:

  • Optimize Fermentation Conditions: The production of this compound by P. pulvillorum is highly dependent on the culture medium.

    • Carbon Source: Replacing glucose with glycerol in the Czapek-Dox medium has been shown to markedly increase product yield.

    • Supplementation: The addition of corn steep liquor (e.g., 0.1 ml/L) can further enhance the production of this compound.

  • Ensure Complete Extraction:

    • Acidification: this compound precipitates from the culture filtrate upon strong acidification. Ensure the pH is sufficiently low by adding concentrated HCl (a suggested starting point is 200 ml/L of filtrate).

    • Incubation Time: After acidification, allow sufficient time for the complete precipitation of the crude product before filtration.

  • Minimize Degradation during Extraction:

    • pH Sensitivity: this compound is known to degrade when boiled with aqueous sodium hydroxide.[1] Avoid exposing the compound to high pH conditions, especially at elevated temperatures.

    • Temperature: While heating can be necessary for solubilization during crystallization, prolonged exposure to high temperatures in solution should be minimized to prevent degradation.

  • Check for Losses in the Mother Liquor:

    • A significant amount of this compound may remain dissolved in the solvent after crystallization. To check for this, take a small sample of the mother liquor, evaporate the solvent, and examine the residue. If a substantial amount of solid is present, you can attempt to recover it by concentrating the mother liquor and cooling it again to induce further crystallization.

Culture Medium Modification Reported Impact on this compound Yield
Replacement of Glucose with GlycerolMarked increase in product yield
Addition of Corn Steep Liquor (0.1 ml/L)Further enhancement of production
Section 2: Purity and Contamination

Q2: My purified this compound is contaminated with colored impurities, specifically violet-colored side products. How can I remove these?

A2: The presence of colored impurities is a known issue in the purification of fungal secondary metabolites. These are often polar, complex molecules that co-extract with the target compound.

Strategies for Removing Colored Impurities:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. After dissolving the crude this compound in a suitable solvent for crystallization (e.g., methanol), add a small amount of activated charcoal, heat the mixture briefly, and then filter it hot to remove the charcoal before allowing the solution to cool for crystallization.

  • Chromatography: If crystallization and charcoal treatment are insufficient, chromatographic methods can be employed for more rigorous purification.

    • Silica Gel Chromatography: This is a standard method for separating compounds based on polarity.

    • Sephadex LH-20 Chromatography: This is often used for the purification of natural products, as it separates molecules based on size and polarity.

Q3: My extract appears to be contaminated with lipids or fats. How can I remove these?

A3: Fungal cultures can produce lipids that get co-extracted with the desired metabolite, especially when using organic solvents.

Methods for Defatting the Extract:

  • Hexane Wash: Before proceeding to crystallization, you can wash the crude extract with n-hexane. Lipids are generally more soluble in hexane than this compound, allowing for their removal.

  • Liquid-Liquid Partitioning: A hexane-acetonitrile partition can be effective. The crude extract is dissolved in a mixture of hexane and acetonitrile. The more polar this compound will preferentially partition into the acetonitrile layer, while the nonpolar lipids will remain in the hexane layer.

Section 3: Crystallization Issues

Q4: I'm having trouble getting my this compound to crystallize from methanol. What steps can I take?

A4: Crystallization is a critical final step for achieving high purity. Problems at this stage usually relate to solvent choice, concentration, or cooling rate.

Troubleshooting Crystallization:

  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: The solution is too concentrated, or it is being cooled too quickly.

    • Solution:

      • Re-heat the solution to re-dissolve the oil.

      • Add more hot solvent to decrease the concentration.

      • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

  • Problem: No crystals form after cooling.

    • Cause: The solution is too dilute, or nucleation has not been initiated.

    • Solution:

      • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles scratched off can act as nucleation sites.

      • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.

      • Concentrate the Solution: If nucleation techniques don't work, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.

  • Problem: The crude product will not dissolve in the solvent.

    • Cause: The solvent may be inappropriate, or the temperature is too low.

    • Solution:

      • Increase Temperature: Ensure you are heating the solvent (e.g., methanol) to its boiling point while stirring.

      • Increase Solvent Volume: You may be trying to dissolve too much solute in a given volume. Add small increments of hot solvent until the this compound dissolves.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from P. pulvillorum Culture

This protocol is based on methodologies reported in the literature.

  • Fermentation: Culture P. pulvillorum in a suitable medium, such as Czapek-Dox medium where glucose has been replaced by glycerol and supplemented with corn steep liquor, for 14-17 days at 26°C.

  • Acidification and Precipitation:

    • After incubation, filter the culture to separate the mycelium from the filtrate.

    • Strongly acidify the culture filtrate by carefully adding concentrated HCl (e.g., 200 ml/L).

    • Allow the mixture to stand for several hours to allow for the complete precipitation of crude this compound.

  • Filtration and Initial Wash:

    • Collect the crude precipitate by filtration.

    • Wash the precipitate with cold water to remove residual medium components and acid.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of hot methanol.

    • If colored impurities are present, consider a hot charcoal treatment at this stage.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Final Collection and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the purified this compound crystals under vacuum.

Visualizations

G cluster_fermentation Fermentation & Harvest cluster_extraction Extraction & Precipitation cluster_purification Purification P_pulvillorum P. pulvillorum Culture Czapek_Dox Modified Czapek-Dox Medium (Glycerol + Corn Steep Liquor) Incubation Incubation (14-17 days, 26°C) Czapek_Dox->Incubation Filtration1 Filtration Incubation->Filtration1 Culture_Filtrate Culture Filtrate Filtration1->Culture_Filtrate Acidification Acidification (Conc. HCl) Culture_Filtrate->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Filtration2 Filtration & Washing Precipitation->Filtration2 Crude_Product Crude this compound Filtration2->Crude_Product Dissolution Dissolve in Hot Methanol Crude_Product->Dissolution Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Filtration3 Final Filtration & Washing Crystallization->Filtration3 Pure_Product Pure this compound Filtration3->Pure_Product

Caption: Experimental workflow for the purification of this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Fermentation Suboptimal Fermentation Low_Yield->Fermentation Degradation Product Degradation (High pH/Temp) Low_Yield->Degradation Optimize_Medium Use Glycerol & Corn Steep Liquor Fermentation->Optimize_Medium Control_pH Avoid Basic Conditions Degradation->Control_pH Loss Loss in Mother Liquor Recover Concentrate Mother Liquor Loss->Recover Low_yield Low_yield Low_yield->Loss

Caption: Troubleshooting logic for low yield of this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Oiling_Out Compound 'Oils Out' Too_Concentrated Solution Too Concentrated Oiling_Out->Too_Concentrated Too_Fast_Cooling Cooling Too Rapid Oiling_Out->Too_Fast_Cooling Reheat Re-heat to Dissolve Too_Concentrated->Reheat Slow_Cool Cool Slowly (Insulate Flask) Too_Fast_Cooling->Slow_Cool Add_Solvent Add More Hot Solvent Reheat->Add_Solvent

Caption: Troubleshooting guide for "oiling out" during crystallization.

References

Technical Support Center: Optimizing HPLC Separation of Pulvilloric Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Pulvilloric acid isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC separation of this compound isomers, presented in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My chromatogram shows broad, overlapping peaks, or a single peak for the this compound isomers. How can I improve the resolution?

Answer: Poor resolution is a common challenge in isomer separation. Several factors in your HPLC method can be adjusted to improve the separation of your this compound isomers.

  • Mobile Phase Composition: The polarity and pH of the mobile phase are critical for separating acidic compounds like this compound.[1][2][3][4]

    • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase significantly impact retention and selectivity.[5] Systematically varying the percentage of the organic modifier is a primary step in optimizing separation.

    • pH Adjustment: Since this compound is acidic, controlling the mobile phase pH is crucial. Operating at a pH that suppresses the ionization of the carboxylic acid group can increase retention and improve peak shape. Adding a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is a common practice.

  • Stationary Phase Selection: Not all C18 columns are the same. Trying a column with a different C18 bonding density or a phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds like this compound. For chiral separations, a specialized chiral stationary phase (CSP) is often necessary. Polysaccharide-based CSPs are widely used for a broad range of chiral compounds.

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Lowering the temperature can sometimes enhance chiral selectivity, while increasing it may improve peak efficiency. It is a parameter that should be systematically investigated.

  • Flow Rate: Reducing the flow rate can increase the interaction time between the isomers and the stationary phase, which may lead to better resolution, particularly in chiral separations.

Issue 2: Peak Tailing

Question: The peaks for my this compound isomers are asymmetrical with a distinct "tail." What causes this and how can I fix it?

Answer: Peak tailing is often observed for acidic or basic compounds and can compromise resolution and accurate integration.

  • Secondary Interactions: Tailing can be caused by unwanted interactions between the acidic this compound molecules and active sites (e.g., residual silanols) on the silica-based stationary phase.

    • Mobile Phase Additives: Adding a competing acid (like TFA or formic acid) to the mobile phase can help to saturate these active sites and improve peak symmetry.

    • Low Ionic Strength Buffer: Using a buffer at a low concentration (e.g., 10-20 mM) can also help to minimize secondary interactions.

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms will be present, which can lead to peak tailing. Adjusting the pH to be at least 1.5-2 pH units away from the pKa will ensure the analyte is in a single form.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contaminants from the sample matrix accumulating at the head of the column can cause peak shape issues. Using a guard column and ensuring proper sample preparation can prevent this.

Issue 3: Inconsistent Retention Times

Question: The retention times for my this compound isomers are shifting between injections. What could be the cause?

Answer: Fluctuating retention times can make peak identification and quantification unreliable. The source of this issue is often related to the stability of the HPLC system and the mobile phase.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections is a common cause of retention time drift. Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in the organic-to-aqueous ratio or pH, can lead to shifts in retention. Prepare fresh mobile phase daily and use a calibrated pH meter.

  • Temperature Fluctuations: Variations in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

  • Pump Performance: Leaks in the pump, worn pump seals, or air bubbles in the system can cause the flow rate to be inconsistent, leading to variable retention times. Regularly inspect and maintain the HPLC pump.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound isomers?

A1: The choice of column depends on whether you are separating structural isomers or enantiomers.

  • For Structural Isomers (Diastereomers): A high-quality reversed-phase C18 column is a good starting point. If resolution is challenging, a phenyl-hexyl column may offer different selectivity due to π-π interactions with the aromatic rings of this compound.

  • For Enantiomers: A chiral stationary phase (CSP) is typically required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are versatile and have a high success rate for separating a wide range of chiral compounds.

Q2: How do I choose the initial mobile phase conditions for method development?

A2: A good starting point for reversed-phase separation of this compound isomers is a gradient elution from a low to a high concentration of organic solvent.

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.05% TFA).

  • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier. A typical starting gradient could be 10-90% B over 20-30 minutes. This will help to determine the approximate elution conditions, which can then be optimized using isocratic or a shallower gradient elution. For normal-phase chiral separations, a mobile phase of hexane with a polar modifier like ethanol or isopropanol is common.

Q3: What is the optimal detection wavelength for this compound?

Q4: How should I prepare my samples for HPLC analysis?

A4: Proper sample preparation is crucial for obtaining reliable results and prolonging the life of your HPLC column. Since this compound is a fungal metabolite, a typical sample preparation workflow would involve:

  • Extraction: Extract the fungal culture or sample matrix with a suitable organic solvent like ethyl acetate or methanol.

  • Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Dilution: Dilute the filtered extract with the initial mobile phase to a concentration that is within the linear range of the detector and avoids column overload.

Q5: My baseline is noisy. What are the common causes and solutions?

A5: A noisy baseline can interfere with the detection and integration of small peaks. Common causes include:

  • Air Bubbles: Air bubbles in the mobile phase or pump can cause pressure fluctuations and a noisy baseline. Degassing the mobile phase before use and purging the pump can resolve this.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise. Use high-purity HPLC-grade solvents and reagents.

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can also cause baseline noise. Follow the manufacturer's instructions for cleaning the flow cell and replacing the lamp when necessary.

Experimental Protocols

The following is a hypothetical, detailed experimental protocol for the chiral separation of this compound isomers based on best practices for similar compounds.

Protocol 1: Chiral HPLC Method for Separation of this compound Enantiomers

Objective: To develop a robust HPLC method for the separation of this compound enantiomers.

Materials:

  • This compound standard (racemic mixture)

  • HPLC-grade acetonitrile, methanol, and isopropanol

  • HPLC-grade n-hexane

  • Trifluoroacetic acid (TFA)

  • Chiral stationary phase column (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV or DAD detector

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in methanol. Dilute this stock solution with the mobile phase to a working concentration of 50 µg/mL.

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a mobile phase consisting of n-Hexane and Isopropanol (90:10 v/v) with 0.1% TFA.

    • Reversed Phase: Prepare a mobile phase of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.

  • HPLC Conditions:

ParameterNormal Phase ConditionsReversed Phase Conditions
Column Chiralpak IA (or similar)Chiralpak AD-RH (or similar)
Mobile Phase n-Hexane:Isopropanol (90:10) + 0.1% TFAAcetonitrile:Water (60:40) + 0.1% Formic Acid
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp. 25°C30°C
Injection Vol. 10 µL10 µL
Detection 254 nm254 nm
  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the prepared standard solution and record the chromatogram.

  • Optimization: If the initial separation is not optimal, systematically adjust the following parameters:

    • Mobile Phase Ratio: Vary the ratio of the organic modifier (e.g., 95:5, 85:15 for normal phase; 70:30, 50:50 for reversed phase).

    • Temperature: Evaluate the effect of temperature by testing at 20°C, 25°C, 30°C, and 35°C.

    • Flow Rate: Test lower flow rates (e.g., 0.5 mL/min, 0.7 mL/min) to see if resolution improves.

Data Presentation

Table 1: Hypothetical Optimization of Mobile Phase Composition (Normal Phase)

n-Hexane:Isopropanol (+0.1% TFA)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
95:512.513.81.8
90:109.210.11.6
85:157.17.71.3

Table 2: Hypothetical Effect of Temperature on Chiral Separation

Temperature (°C)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
2010.511.61.9
259.210.11.6
308.18.81.4
357.07.61.2

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (Extraction, Filtration, Dilution) Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation (Solvent Mixing, Degassing) Pump Pump MobilePhase->Pump Pump->Injector Column Column (with Column Oven) Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_peakshape Poor Peak Shape (Tailing) cluster_retention Inconsistent Retention Times Start Problem with HPLC Separation P1 Adjust Mobile Phase (% Organic, pH) Start->P1 S1 Add Mobile Phase Modifier (e.g., TFA) Start->S1 R1 Ensure Proper Column Equilibration Start->R1 P2 Change Column (Different Stationary Phase) P1->P2 P3 Optimize Temperature P2->P3 P4 Decrease Flow Rate P3->P4 S2 Adjust pH away from pKa S1->S2 S3 Reduce Sample Load S2->S3 S4 Use Guard Column S3->S4 R2 Check Mobile Phase Preparation R1->R2 R3 Use Column Oven R2->R3 R4 Inspect Pump for Leaks/Bubbles R3->R4

Caption: A decision tree for troubleshooting common HPLC issues.

References

reducing degradation of Pulvilloric acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Pulvilloric acid during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive natural product with a quinone methide structure. This chemical feature makes it a reactive electrophile, susceptible to degradation under various conditions, which can impact its biological activity and lead to inconsistent experimental results.

Q2: What are the primary factors that can cause this compound to degrade?

The degradation of this compound is primarily influenced by:

  • pH: As a quinone methide, it is particularly sensitive to alkaline conditions. Exposure to strong bases can lead to rapid degradation.

  • Oxidation: The phenolic hydroxyl group in its structure makes it susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[1][2]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[3][4]

  • Light: Exposure to UV and visible light can provide the energy for photochemical degradation reactions.[1]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q3: What are the visible signs of this compound degradation?

Visible signs of degradation may include:

  • A color change in the solid material or its solution, often turning yellow or brown.

  • The formation of precipitates in solution.

  • A decrease in the expected biological activity in your assays.

  • The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).

Q4: How should I handle this compound to minimize degradation?

To ensure the stability of this compound during handling:

  • Equilibrate the container to room temperature before opening to prevent condensation.

  • Handle the compound in an inert atmosphere (e.g., inside a glove box or under a stream of argon or nitrogen) whenever possible to minimize exposure to oxygen and moisture.

  • Use high-purity, anhydrous solvents for preparing solutions.

  • Protect solutions from light by using amber vials or wrapping containers with aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Verify storage conditions: Ensure the stock solution was stored at or below -20°C, protected from light, and tightly sealed. 2. Check for visual signs of degradation: Observe any color change or precipitation. 3. Perform a purity check: Analyze the stock solution using HPLC to assess the purity and compare it to a freshly prepared standard. 4. Prepare a fresh stock solution: If degradation is suspected, prepare a new stock solution from solid material.
Degradation during experiment 1. Evaluate experimental conditions: Assess the pH, temperature, and light exposure during your experiment. 2. Minimize exposure to harsh conditions: If possible, adjust the experimental protocol to avoid high pH, elevated temperatures, and prolonged exposure to light. 3. Use of antioxidants: Consider adding a compatible antioxidant to your experimental buffer if it does not interfere with the assay.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
Degradation during sample preparation 1. Minimize sample processing time: Prepare samples for analysis as quickly as possible. 2. Maintain low temperatures: Keep samples on ice or in a cooling block during preparation. 3. Use degassed solvents: Remove dissolved oxygen from your HPLC mobile phase and sample diluent.
Degradation during storage 1. Review storage history: Check the storage temperature, duration, and light exposure of the sample. 2. Analyze a freshly prepared sample: Compare the chromatogram of the stored sample to that of a freshly prepared sample to identify peaks corresponding to degradation products.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is intended for illustrative purposes to highlight the importance of proper storage.

Storage Condition Temperature (°C) Light Exposure Atmosphere Purity after 6 months (%)
Recommended -20 Dark Inert (Argon) >98
Sub-optimal-20DarkAir95
Sub-optimal4DarkInert (Argon)92
Sub-optimal25DarkInert (Argon)85
Poor25Ambient LightAir<70

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the purity and detect degradation products of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acid for pH adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Standard Solution Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a known volume of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

3. HPLC Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

4. Analysis:

  • Inject the standard solution and analyze the chromatogram.

  • The purity can be estimated by the relative area of the main peak.

  • Degradation products will appear as additional peaks, typically with different retention times.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

1. Stress Conditions:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep it at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.

2. Sample Preparation and Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the HPLC mobile phase.

  • Analyze the samples using the HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Visualizations

degradation_pathway Pulvilloric_Acid This compound (Quinone Methide) Oxidation Oxidation (O2, Light, Metal Ions) Pulvilloric_Acid->Oxidation Hydrolysis Hydrolysis (High pH, Moisture) Pulvilloric_Acid->Hydrolysis Degradation_Products Degradation Products (e.g., Oxidized species, Hydrolyzed fragments) Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Inconsistent Experimental Results Observed Check_Storage Step 1: Verify Storage Conditions (Solid & Solution) Start->Check_Storage Proper_Storage Were conditions optimal? (-20°C, dark, inert gas) Check_Storage->Proper_Storage Improve_Storage Action: Procure fresh sample. Implement proper storage. Proper_Storage->Improve_Storage No Check_Handling Step 2: Evaluate Handling Procedures Proper_Storage->Check_Handling Yes No1 No Yes1 Yes Improve_Storage->Check_Handling Proper_Handling Was exposure to air, light, and moisture minimized? Check_Handling->Proper_Handling Improve_Handling Action: Refine handling protocol. Use inert atmosphere. Proper_Handling->Improve_Handling No Analyze_Purity Step 3: Perform Purity Analysis (HPLC) Proper_Handling->Analyze_Purity Yes No2 No Yes2 Yes Improve_Handling->Analyze_Purity Purity_OK Is purity >95%? Analyze_Purity->Purity_OK Degradation_Confirmed Conclusion: Degradation Confirmed. Prepare fresh solutions. Purity_OK->Degradation_Confirmed No Investigate_Assay Conclusion: Issue may be in the experimental assay itself. Purity_OK->Investigate_Assay Yes No3 No Yes3 Yes

Caption: Troubleshooting workflow for this compound degradation.

logical_relationship Storage_Conditions Storage Conditions Temp Temperature Storage_Conditions->Temp Light Light Exposure Storage_Conditions->Light Atmosphere Atmosphere Storage_Conditions->Atmosphere Moisture Moisture Storage_Conditions->Moisture Degradation_Rate Degradation Rate Temp->Degradation_Rate Increases with Light->Degradation_Rate Increases with Atmosphere->Degradation_Rate Increases with O2 Moisture->Degradation_Rate Increases with Stability This compound Stability Degradation_Rate->Stability Inversely affects

Caption: Relationship between storage conditions and degradation.

References

Technical Support Center: Synthesis of Pulvilloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pulvilloric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges of this molecule. Given the limited availability of a modern, detailed total synthesis, this guide is based on established chemical principles for the synthesis of its core structural motifs, including substituted resorcinols, benzopyran-6-ones, and quinone methides.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A plausible retrosynthetic analysis of this compound suggests a convergent approach. The molecule can be disconnected into a substituted benzopyran-6-one core and a pentyl side chain. A likely forward synthesis would involve:

  • Synthesis of the resorcinol precursor: Preparation of 5-n-heptylresorcinol.

  • Formation of the benzopyran-6-one core: Potentially through a Pechmann condensation or a related cyclization reaction to introduce the lactone ring.

  • Introduction of the carboxylic acid group: This could be achieved via a regioselective formylation (e.g., Gattermann reaction) followed by oxidation, or a direct carboxylation method.

  • Final oxidation to the quinone methide: A mild oxidation of the hydroquinone precursor to yield the final this compound.

Q2: What are the most critical challenges in the synthesis of this compound?

The primary challenges are expected to be:

  • Regioselectivity: Controlling the position of substitution on the electron-rich resorcinol ring during acylation and carboxylation steps.

  • Instability of Intermediates: Quinone methides are highly reactive and can be unstable, leading to polymerization or side reactions if not handled correctly.[1][2][3]

  • Purification: The polarity of the intermediates and the final product, coupled with potential side products, can make purification by chromatography challenging.

Q3: Why is the quinone methide structure of this compound particularly challenging to handle?

Quinone methides are reactive intermediates due to their cross-conjugated system, which is not fully aromatic.[3] They are excellent Michael acceptors and react readily with nucleophiles.[2] Simple, unhindered quinone methides are often short-lived and can trimerize or polymerize if not generated and used in situ or if they are not sufficiently sterically hindered. Their stability is highly influenced by substituents; electron-donating groups tend to stabilize them, while electron-withdrawing groups can make them more reactive.

Troubleshooting Guides

Guide 1: Synthesis of the 5-n-Heptylresorcinol Precursor

A common route to 5-alkylresorcinols is through Friedel-Crafts acylation of a protected resorcinol followed by reduction.

Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

  • Acylation: To a solution of 1,3-dimethoxybenzene (1 eq.) and heptanoyl chloride (1.1 eq.) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst such as AlCl₃ (1.2 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Reduction: The resulting ketone (1 eq.) is dissolved in a mixture of toluene and concentrated HCl. Zinc amalgam (excess) is added, and the mixture is heated to reflux for 4-8 hours. After cooling, the organic layer is separated, washed with water and brine, dried, and concentrated.

  • Demethylation: The resulting 1-heptyl-3,5-dimethoxybenzene (1 eq.) is dissolved in a suitable solvent like dichloromethane, and a strong Lewis acid such as BBr₃ (2.5 eq.) is added at -78 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water or methanol, and the product is extracted.

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in acylation Poor regioselectivity leading to a mixture of isomers.Use a milder Lewis acid (e.g., ZnCl₂) or a bulkier catalyst to favor para-acylation. Protecting the hydroxyl groups as ethers is crucial for selectivity.
Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst is active and anhydrous.
Formation of side products Over-acylation or side-chain reactions.Use a stoichiometric amount of the acylating agent. Maintain a low reaction temperature.
Low yield in reduction Incomplete reduction of the ketone.Ensure the zinc is fully amalgamated and activated. Increase the reaction time or the amount of zinc amalgam and HCl.
Incomplete demethylation Insufficient demethylating agent or reaction time.Increase the equivalents of BBr₃ or extend the reaction time. Ensure anhydrous conditions as BBr₃ reacts with water.
Guide 2: Formation of the Benzopyran-6-one Core (Pechmann Condensation)

The Pechmann condensation is a classic method for synthesizing coumarins (and by extension, benzopyranones) from phenols and β-ketoesters under acidic conditions.

Experimental Protocol: Pechmann Condensation

  • To a mixture of 5-n-heptylresorcinol (1 eq.) and ethyl acetoacetate (1.1 eq.), add a strong acid catalyst (e.g., concentrated H₂SO₄, or a solid acid catalyst like Amberlyst-15) with cooling.

  • Heat the mixture (typically 80-120 °C) for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Recrystallize or purify by column chromatography.

ProblemPossible Cause(s)Suggested Solution(s)
Low to no product formation Insufficiently acidic catalyst or low reaction temperature.Use a stronger acid catalyst (e.g., H₂SO₄, trifluoroacetic acid) or increase the reaction temperature. For highly activated phenols like resorcinols, the reaction can sometimes proceed at room temperature.
Deactivated phenol.Electron-withdrawing groups on the phenol can hinder the reaction.
Formation of dark, tar-like substances Harsh reaction conditions (too high temperature or too strong acid).Use a milder catalyst (e.g., ZrCl₄, TiCl₄, or a solid acid catalyst). Reduce the reaction temperature and extend the reaction time.
Side reactions The reaction can proceed through different mechanistic pathways.The choice of acid can influence the reaction pathway. Trying a different acid catalyst may improve the yield of the desired product.
Difficult purification Product is contaminated with starting materials or tarry byproducts.Ensure complete precipitation by pouring into a large volume of cold water. A primary purification can be achieved by washing the crude solid extensively. Column chromatography with a suitable solvent system may be necessary.
Guide 3: Final Oxidation to this compound (Quinone Methide Formation)

The final step would involve the oxidation of a hydroquinone precursor. This is a delicate step due to the reactivity of the quinone methide product.

Experimental Protocol: Oxidation of Phenol to Quinone Methide

  • Dissolve the hydroquinone precursor (1 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂).

  • Add a mild oxidizing agent such as silver(I) oxide (Ag₂O), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or Fremy's salt. The reaction is often carried out at room temperature or slightly elevated temperatures.

  • Monitor the reaction carefully by TLC for the disappearance of the starting material and the appearance of the colored quinone methide.

  • Upon completion, filter off the oxidant byproducts.

  • The crude product should be used immediately in the next step or purified quickly under non-nucleophilic and non-acidic/basic conditions to avoid degradation or polymerization.

ProblemPossible Cause(s)Suggested Solution(s)
Low yield or no product Oxidizing agent is too weak or reaction conditions are too mild.Try a stronger oxidizing agent or increase the reaction temperature.
Formation of polymeric material The quinone methide is unstable and polymerizes.Use a sterically hindered precursor if possible. Generate and use the quinone methide in situ. Keep the reaction temperature as low as possible. Work in concentrated solutions to favor intermolecular reactions if a subsequent step is planned.
Product degradation The quinone methide is sensitive to light, acid, base, or nucleophiles.Protect the reaction from light. Use neutral, anhydrous solvents. Avoid protic solvents if possible. Purification should be done quickly on neutral silica or alumina.
Formation of side products Over-oxidation or reaction with the solvent.Use a stoichiometric amount of the oxidizing agent. Choose an inert solvent.
Difficulty in isolation and purification The product is unstable on silica gel.Attempt to crystallize the product directly from the reaction mixture. If chromatography is necessary, use a deactivated stationary phase (e.g., neutral alumina) and elute quickly.

Quantitative Data Summary

Reaction TypeSubstrateTypical Yield RangeReference
Friedel-Crafts AcylationActivated Aromatic Ring60-90%General Organic Chemistry
Clemmensen ReductionAryl Ketone50-80%General Organic Chemistry
Pechmann CondensationActivated Phenol70-95%
Oxidation to QuinoneHydroquinone50-85%

Visualizations

Troubleshooting_Quinone_Methide_Formation start Start: Oxidation of Hydroquinone Precursor check_reaction Monitor Reaction by TLC start->check_reaction sub_node Is Starting Material Consumed? check_reaction->sub_node no_reaction Problem: No Reaction/ Incomplete Conversion sub_node->no_reaction No yes_reaction Yes sub_node->yes_reaction solution_no_reaction Solutions: - Use stronger oxidant (e.g., DDQ) - Increase temperature - Check catalyst activity no_reaction->solution_no_reaction check_product Is Desired Quinone Methide Observed? yes_reaction->check_product polymer Problem: Polymerization/ Decomposition check_product->polymer No (Tarry mixture) product_ok Yes check_product->product_ok solution_polymer Solutions: - Lower reaction temperature - Use milder oxidant - Generate and use in situ - Work in concentrated solution polymer->solution_polymer purification Proceed to Rapid Purification/Next Step product_ok->purification purification_issues Problem: Degradation during Purification purification->purification_issues If issues arise solution_purification Solutions: - Use neutral alumina/silica - Minimize purification time - Avoid protic/nucleophilic solvents - Crystallize if possible purification_issues->solution_purification

Caption: Troubleshooting workflow for the oxidation to a quinone methide.

Pechmann_Condensation_Logic start Start: Pechmann Condensation (Phenol + β-ketoester) check_yield Assess Crude Yield and Purity start->check_yield low_yield Problem: Low Yield/ No Reaction check_yield->low_yield Low high_yield High check_yield->high_yield solution_low_yield Solutions: - Increase temperature - Use stronger acid catalyst (H₂SO₄) - Check phenol activity (electron-donating groups help) low_yield->solution_low_yield check_purity Is Product Clean? high_yield->check_purity tar Problem: Tarry Mixture/ Dark Color check_purity->tar No pure_product Yes check_purity->pure_product solution_tar Solutions: - Lower reaction temperature - Use milder/solid acid catalyst (e.g., Amberlyst, ZrCl₄) - Reduce reaction time tar->solution_tar finish Proceed to Purification (Recrystallization/Chromatography) pure_product->finish

Caption: Decision tree for troubleshooting the Pechmann condensation.

References

minimizing batch-to-batch variability of Pulvilloric acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pulvilloric acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize batch-to-batch variability during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, synthetic small molecule inhibitor of the MAPK/ERK signaling pathway, specifically targeting MEK1/2 kinases. Its high selectivity and potency make it a valuable tool for research in oncology and inflammatory diseases where this pathway is often dysregulated. Due to its complex synthesis, maintaining batch-to-batch consistency is critical for reproducible experimental outcomes.

Q2: What are the most common sources of batch-to-batch variability with this compound?

A2: The most common sources of variability stem from inconsistencies in raw materials, slight deviations in reaction conditions (temperature, pH, and reaction time), and differences in purification methods.[1][2][3] Even minor changes in these factors can impact the purity, yield, and biological activity of the final compound.[4]

Q3: How can I ensure the starting materials are not contributing to variability?

A3: It is crucial to source starting materials from a reputable supplier and to obtain a Certificate of Analysis (CoA) for each lot.[1] We recommend performing in-house quality control checks, such as NMR or HPLC, to verify the identity and purity of critical starting materials before use. Establishing a consistent supplier and lot qualification process can significantly reduce raw material variability.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is sensitive to light and moisture. It should be stored in a tightly sealed, amber vial at -20°C. For long-term storage, desiccated conditions are recommended. Improper storage can lead to degradation and the formation of impurities, which can affect its biological activity.

Troubleshooting Guide

Issue 1: Inconsistent Purity by HPLC Analysis

Q: We are observing significant differences in the purity of our this compound batches, with unknown peaks appearing in some HPLC chromatograms. What are the likely causes and how can we troubleshoot this?

A: This is a common issue that can often be traced back to several factors in the synthesis and purification process.

Possible Causes & Solutions:

  • Inconsistent Reaction Conditions: Minor fluctuations in temperature, pressure, or mixing speed can lead to the formation of side products.

    • Solution: Calibrate all monitoring equipment regularly. Implement strict process controls and document all reaction parameters for each batch. Consider using automated reaction systems to ensure consistency.

  • Variable Raw Material Quality: Impurities in starting materials can carry through the synthesis or interfere with the reaction, creating byproducts.

    • Solution: Qualify your raw material suppliers and test each new lot of starting materials for purity and identity.

  • Degradation During Purification: this compound can be sensitive to prolonged exposure to certain solvents or temperatures during purification.

    • Solution: Optimize your purification protocol to minimize the time the compound spends in solution. Use high-quality, fresh solvents.

  • Cross-Contamination: Residual materials from previous reactions can contaminate new batches.

    • Solution: Implement a rigorous cleaning protocol for all glassware and equipment between batches.

Issue 2: Variable Biological Activity in Cell-Based Assays

Q: Our batches of this compound show consistent purity by HPLC (>99%), but we observe significant variability in IC50 values in our cell-based assays. What could be the cause?

A: When chemical purity is high but biological activity varies, the issue may be due to subtle structural differences, the presence of highly potent impurities not easily detected by standard HPLC, or issues with sample handling.

Possible Causes & Solutions:

  • Presence of Isomers: The synthesis of this compound may produce stereoisomers, which can have different biological activities.

    • Solution: Use chiral chromatography to separate and quantify any isomers. Modify the synthetic route to be stereospecific if necessary.

  • Trace Impurities with High Potency: Even a small amount of a highly active or toxic impurity can affect the results of a biological assay.

    • Solution: Use a more sensitive analytical technique, such as LC-MS, to screen for impurities that may not be visible by UV-based HPLC detection.

  • Incomplete Solvent Removal: Residual solvents can be toxic to cells and interfere with the assay.

    • Solution: Use Gas Chromatography (GC) to test for residual solvents. Ensure the compound is thoroughly dried under high vacuum.

  • Variability in Compound Handling: Inconsistent preparation of stock solutions or improper storage can lead to degradation or precipitation.

    • Solution: Prepare fresh stock solutions for each experiment from a solid, well-characterized lot. Sonicate solutions to ensure complete dissolution.

Data Presentation

Table 1: Effect of Crystallization Solvent on Purity and Yield of this compound
Solvent SystemPurity (by HPLC)Yield (%)
Ethanol/Water (3:1)98.5%75%
Isopropanol99.2%68%
Acetonitrile99.7%62%
Dichloromethane/Hexane97.8%82%
Table 2: Recommended Process Parameter Controls
ParameterRecommended RangeMonitoring Frequency
Reaction Temperature25°C ± 2°CContinuous
pH6.8 - 7.2Every 30 minutes
Stirring Speed300 ± 10 RPMContinuous
Reaction Time12 hours ± 15 minutesPer batch

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient: 10% to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute to 100 µg/mL in the initial mobile phase conditions (10% B).

  • Analysis:

    • Inject the sample and integrate the peak areas.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Cell-Based MEK1/2 Inhibition Assay
  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMSO, then further dilute in cell culture medium.

    • Add the compound to the cells at final concentrations ranging from 0.1 nM to 10 µM.

    • Include a DMSO-only control.

  • Incubation:

    • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway

MEK_Inhibition Growth_Factor Growth_Factor Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1_2 RAF->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 Transcription_Factors Transcription_Factors ERK1_2->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Pulvilloric_Acid Pulvilloric_Acid Pulvilloric_Acid->MEK1_2

Caption: Inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow

Synthesis_Workflow start Start Raw_Material_QC Raw_Material_QC start->Raw_Material_QC Verify Purity process_step process_step qc_step qc_step decision decision end_product Final Product Synthesis_Reaction Synthesis_Reaction Raw_Material_QC->Synthesis_Reaction Controlled Conditions Crude_Purification Crude_Purification Synthesis_Reaction->Crude_Purification e.g., Extraction In_Process_QC In_Process_QC Crude_Purification->In_Process_QC Crystallization Crystallization In_Process_QC->Crystallization Pass Repurify Repurify In_Process_QC->Repurify Fail Final_QC Final_QC Crystallization->Final_QC Repurify->In_Process_QC Final_QC->end_product Purity > 99%

Caption: Synthesis and Quality Control Workflow for this compound.

Troubleshooting Logic

References

Technical Support Center: Quantification of Pulvilloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Pulvilloric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the analysis of this compound and other similar organic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in this compound quantification?

Interference in the quantification of organic acids like this compound can arise from various sources within the sample matrix and the analytical system itself. Common sources include:

  • Matrix Effects: Biological samples are complex mixtures containing numerous endogenous compounds such as other organic acids, fatty acids, and pigments that may have similar chemical properties to this compound, leading to co-elution and overlapping signals in chromatographic analysis.

  • Sample Preparation: The extraction and cleanup procedures can introduce interfering substances. For instance, solvents, reagents, or contaminants from plasticware can leach into the sample.

  • Chromatographic System: Contaminants from the HPLC/LC-MS system, including the mobile phase, tubing, and column, can contribute to background noise and interfering peaks.

  • Co-eluting Compounds: Structurally similar compounds present in the sample may not be fully separated from this compound on the analytical column, leading to inaccurate quantification.

Q2: Which analytical techniques are most suitable for this compound quantification to minimize interference?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common technique for organic acid analysis. To minimize interference, the choice of detector is critical:

  • UV-Vis Detection: this compound, being a quinone methide and related to pulvinic acid derivatives, is expected to have UV absorbance. However, many other organic molecules also absorb in the UV range, making this method susceptible to interference. Wavelength selection is crucial. For related compounds like pulcherriminic acid, absorption maxima have been observed at 243 nm, 282 nm, and 410 nm.

  • Mass Spectrometry (MS) Detection (LC-MS/MS): This is a highly selective and sensitive technique. By monitoring specific parent and daughter ion transitions for this compound, interference from co-eluting compounds with different mass-to-charge ratios can be effectively eliminated. This is the recommended approach for complex matrices.

Q3: How can I optimize my sample preparation to reduce interference?

Proper sample preparation is key to minimizing interference. Consider the following strategies:

  • Protein Precipitation (PPT): For samples high in protein content, such as plasma or serum, PPT using acetonitrile or methanol is a simple and effective first step to remove the bulk of proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. By choosing an appropriate solvent system, you can selectively extract this compound from the sample matrix.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT or LLE. By using a sorbent that specifically retains this compound, many interfering compounds can be washed away, resulting in a cleaner sample extract.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject. If the peak shape improves, the column was likely overloaded.
Secondary Interactions The stationary phase may have secondary interactions with this compound. Try a different column chemistry (e.g., end-capped C18) or adjust the mobile phase pH to suppress ionization of the acid.
Mismatched Sample Solvent The solvent used to dissolve the sample should be similar in strength to the initial mobile phase. If the sample solvent is much stronger, it can cause peak distortion. Reconstitute the dried extract in the initial mobile phase.
Column Degradation The column may be aging or contaminated. Flush the column with a strong solvent or replace it if necessary.
Issue 2: Inconsistent or Low Recovery During Sample Extraction
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and pH. For an acidic compound like this compound, an acidified extraction solvent will likely improve recovery.
Analyte Instability This compound may be degrading during the extraction process. Minimize sample processing time and keep samples on ice.
Incomplete Protein Precipitation If using PPT, ensure the ratio of precipitation solvent to sample is sufficient (typically 3:1 or 4:1). Vortex thoroughly and centrifuge at an adequate speed and time.
Improper SPE Method The SPE sorbent, loading, washing, and elution conditions may not be optimal. Systematically evaluate each step of the SPE protocol.
Issue 3: High Background Noise or Ghost Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use.
System Contamination Flush the entire HPLC/LC-MS system with a strong solvent. Clean the injection port and autosampler needle.
Carryover Inject a blank solvent after a high-concentration sample. If the analyte peak appears in the blank, optimize the needle wash method in the autosampler settings.
Leaching from Plasticware Use high-quality polypropylene or glass tubes and vials to minimize the leaching of plasticizers and other contaminants.

Experimental Protocols

General HPLC-UV Method for Organic Acid Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the analyte. A typical gradient might be 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength appropriate for this compound (start by scanning a standard solution from 200-400 nm to find the absorbance maximum).

  • Column Temperature: 30 °C.

General LC-MS/MS Method for Organic Acid Analysis
  • LC Conditions: Similar to the HPLC-UV method, but often with a lower flow rate (e.g., 0.4-0.6 mL/min) and smaller column dimensions for better sensitivity.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for acidic compounds.

  • MS/MS Parameters:

    • Precursor Ion: The deprotonated molecule of this compound ([M-H]⁻).

    • Product Ions: Fragment ions of this compound. These need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

    • Collision Energy and other MS parameters: Optimize these for the specific transitions of this compound to achieve the best signal intensity.

Quantitative Data Summary

The following table provides a general overview of performance characteristics that can be expected from a well-developed HPLC or LC-MS/MS method for organic acid quantification. These are not specific to this compound but serve as a benchmark.

Parameter Typical HPLC-UV Typical LC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%

Visualizations

Troubleshooting Workflow for HPLC Interference

Interference_Troubleshooting start Interference Observed (e.g., co-eluting peaks, high baseline) check_blank Inject Blank Solvent start->check_blank is_peak_present Is Interfering Peak Present? check_blank->is_peak_present system_contamination System Contamination is_peak_present->system_contamination Yes matrix_effect Matrix Effect or Co-eluting Compound is_peak_present->matrix_effect No clean_system Clean System: - Flush with strong solvent - Prepare fresh mobile phase system_contamination->clean_system clean_system->check_blank optimize_sample_prep Optimize Sample Prep: - Improve cleanup (e.g., SPE) - Check for contaminants matrix_effect->optimize_sample_prep optimize_hplc Optimize HPLC Method: - Adjust gradient - Change column chemistry - Modify mobile phase pH optimize_sample_prep->optimize_hplc reanalyze Re-analyze Sample optimize_hplc->reanalyze

Caption: A logical workflow for troubleshooting interference issues in HPLC analysis.

Disclaimer: As of the last update, specific information regarding the biological signaling pathways of this compound is not extensively available in the public scientific literature. The information provided here is based on general principles of organic acid analysis and should be adapted and validated for your specific application.

Optimizing Reaction Conditions for Pulvilloric Acid Derivatization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Pulvilloric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this natural product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound in a question-and-answer format.

Q1: I am observing low yields when trying to form an ester derivative of the carboxylic acid group on this compound. What are the potential causes and solutions?

A1: Low esterification yields with this compound can be attributed to several factors, including steric hindrance around the carboxylic acid, competing side reactions involving the quinone methide or phenolic hydroxyl group, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Reagent Choice:

    • For sterically hindered carboxylic acids, standard Fischer esterification (acid catalyst and alcohol) may be inefficient.[1][2][3] Consider using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[4][5]

    • Alternatively, conversion of the carboxylic acid to a more reactive acid chloride followed by reaction with the desired alcohol can be effective, though this method is less mild.

  • Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. For some hindered acids, higher temperatures may be necessary to drive the reaction forward. However, be cautious as high temperatures can promote degradation of the sensitive quinone methide moiety.

    • Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.

  • Side Reaction Mitigation:

    • The phenolic hydroxyl group can compete with the desired alcohol for the activated carboxylic acid. Consider protecting the phenolic hydroxyl group with a suitable protecting group prior to esterification.

    • The quinone methide is a reactive Michael acceptor and can react with nucleophiles. Using milder reaction conditions and avoiding strongly nucleophilic reagents can minimize side reactions.

Q2: I am attempting to derivatize the phenolic hydroxyl group, but the reaction is messy and gives multiple products. How can I improve the selectivity?

A2: The presence of multiple reactive sites, including the quinone methide and the carboxylic acid, can lead to a lack of selectivity when targeting the phenolic hydroxyl group.

Troubleshooting Steps:

  • Protecting Groups: Protect the carboxylic acid group as an ester before attempting to derivatize the phenolic hydroxyl. This will prevent its interference.

  • Reagent Selection:

    • Use mild and selective reagents for derivatizing the phenol. For example, for ether synthesis, use a mild base and an alkyl halide.

    • Consider enzymatic or regioselective chemical methods if high selectivity is required.

  • Reaction Conditions:

    • Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway with the lower activation energy.

    • Carefully control the stoichiometry of the reagents to minimize side reactions.

Q3: My purified this compound derivative appears to be unstable and decomposes over time. What could be the cause and how can I improve stability?

A3: The inherent reactivity of the quinone methide functional group in the this compound scaffold can contribute to the instability of its derivatives.

Troubleshooting Steps:

  • Storage Conditions:

    • Store the derivative at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

    • Protect the compound from light, as quinone methides can be light-sensitive.

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Structural Modification:

    • If the quinone methide is not essential for the desired activity, consider reducing it to the corresponding hydroquinone to improve stability. This can sometimes be achieved through catalytic hydrogenation.

  • pH Control:

    • Avoid strongly acidic or basic conditions during workup and storage, as these can catalyze the decomposition of the quinone methide.

Data Presentation

The following tables provide illustrative examples of how to structure data when optimizing reaction conditions for this compound derivatization.

Table 1: Optimization of Esterification of this compound

EntryCoupling AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1DCCDMAPDCM251265
2EDCDMAPDCM251272
3HOBt/EDCDMAPDMF251885
4SOCl₂-Toluene80455*

*Note: Significant side product formation was observed.

Table 2: Optimization of Phenolic Hydroxyl Alkylation

EntryBaseAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Methyl IodideAcetone50878
2Cs₂CO₃Methyl IodideAcetonitrile40685
3NaHMethyl IodideTHF0 to 25440*

*Note: Significant degradation of starting material was observed.

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for specific this compound derivatives.

Protocol 1: General Procedure for Esterification using DCC/DMAP

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add the desired alcohol (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for O-Alkylation of the Phenolic Hydroxyl

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone or acetonitrile), add a mild base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Add the alkylating agent (e.g., an alkyl halide) (1.1-1.5 equivalents).

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the base and concentrate the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key concepts in the derivatization of this compound.

Pulvilloric_Acid_Functional_Groups cluster_0 This compound Structure cluster_1 Reactive Functional Groups Pulvilloric_Acid Carboxylic_Acid Carboxylic Acid (Esterification Target) Pulvilloric_Acid->Carboxylic_Acid  -COOH Phenolic_Hydroxyl Phenolic Hydroxyl (Etherification/Esterification Target) Pulvilloric_Acid->Phenolic_Hydroxyl  -OH Quinone_Methide Quinone Methide (Potential for Side Reactions) Pulvilloric_Acid->Quinone_Methide  Quinone  Methide Derivatization_Workflow cluster_start Start cluster_planning Planning & Execution cluster_analysis Analysis & Purification cluster_end End Start Define Derivatization Goal (e.g., improve solubility, add label) Select_Strategy Select Derivatization Strategy (Esterification, Etherification, etc.) Start->Select_Strategy Optimize_Conditions Optimize Reaction Conditions (Reagents, Temp, Time) Select_Strategy->Optimize_Conditions Perform_Reaction Perform Derivatization Reaction Optimize_Conditions->Perform_Reaction Monitor_Progress Monitor Reaction Progress (TLC, LC-MS) Perform_Reaction->Monitor_Progress Monitor_Progress->Perform_Reaction Incomplete Workup_Purification Workup & Purify Product (Extraction, Chromatography) Monitor_Progress->Workup_Purification Complete Characterize_Product Characterize Derivative (NMR, MS) Workup_Purification->Characterize_Product End Pure Derivative Obtained Characterize_Product->End

References

method refinement for consistent Pulvilloric acid bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in Pulvilloric acid bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a quinone methide with the chemical structure 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid[1]. Its chemical formula is C15H18O5[2].

Q2: What are the general handling and storage recommendations for this compound?

While specific stability data for this compound is limited, general best practices for similar compounds should be followed to ensure its integrity. It is advisable to store this compound in a cool, dry place, protected from light to prevent degradation. For long-term storage, refrigeration at or below 4°C is recommended. As with many pharmaceutical compounds, environmental factors during transport and storage can impact chemical stability[3].

Q3: I am observing no biological activity in my this compound bioassay. What are the potential causes?

Several factors could lead to a lack of observed activity. These include degradation of the this compound stock, improper preparation of assay reagents, or using a concentration of this compound that is too low to elicit a response. It is also possible that the chosen assay is not suitable for detecting the specific biological activity of this compound.

Troubleshooting Guide for Inconsistent Bioassay Results

Inconsistent results in this compound bioassays can arise from various sources of experimental variability. This guide addresses common issues and provides actionable solutions.

Issue 1: High Variability Between Replicates

High variability between replicate wells or experiments is a common challenge that can obscure true results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Success Metric
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.Coefficient of variation (CV) < 15% for replicates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more susceptible to evaporation. Fill outer wells with sterile media or water to create a humidity barrier[4].Consistent cell growth and assay signal across the plate.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between plating each set of wells.Uniform cell monolayer observed microscopically.
Cell Culture Conditions Maintain consistent cell passage number, confluency, and media formulation. Monitor and control incubator CO2, temperature, and humidity levels.Consistent cell morphology and growth rates between experiments.
Issue 2: Batch-to-Batch Variability in this compound Potency

Variations in the potency of this compound between different batches or preparations can lead to inconsistent dose-response curves.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Success Metric
Compound Degradation Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.Consistent IC50/EC50 values across experiments using the same batch.
Inaccurate Concentration Determination Verify the concentration of the this compound stock solution using a reliable analytical method such as HPLC or UV-Vis spectroscopy.Accurate and reproducible concentration measurements.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).No significant effect of the solvent on the negative control wells.
Issue 3: Assay Signal Instability or High Background

An unstable or high background signal can mask the specific effects of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Success Metric
Reagent Instability Prepare fresh assay reagents for each experiment. Ensure proper storage of all kit components according to the manufacturer's instructions[4].Low and stable signal in the negative control wells.
Contamination Use aseptic techniques to prevent microbial contamination. Filter all solutions and use sterile labware.No visible signs of contamination in cell cultures or reagents.
Incomplete Washing Steps Optimize the number and vigor of washing steps to remove unbound reagents without detaching cells.Reduced background signal without significant loss of specific signal.
Sub-optimal Incubation Times Perform a time-course experiment to determine the optimal incubation time for the assay reagents to achieve a stable and robust signal.Signal-to-background ratio is maximized.

Experimental Protocols

A detailed protocol is crucial for reproducibility. Below is a generalized workflow for a cell-based this compound bioassay.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to the desired density (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X stock solution of this compound in culture media from a 1000X DMSO stock.

    • Perform serial dilutions to create a range of concentrations.

    • Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control (media with the same final DMSO concentration) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (media and MTT only).

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Diagram 1: General Workflow for a Cell-Based Bioassay

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Pulvilloric Acid Dilutions Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay_Step Add Assay Reagent (e.g., MTT) Incubation->Assay_Step Data_Acquisition Data Acquisition (Plate Reader) Assay_Step->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50) Data_Acquisition->Data_Analysis

Caption: A generalized workflow for a typical cell-based bioassay.

Diagram 2: Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic cluster_sources Potential Sources of Error cluster_solutions Corrective Actions Inconsistent_Results Inconsistent Results Reagent_Issues Reagent/ Compound Issues Inconsistent_Results->Reagent_Issues Procedural_Errors Procedural Errors Inconsistent_Results->Procedural_Errors Cellular_Factors Cellular Factors Inconsistent_Results->Cellular_Factors Environmental_Factors Environmental/ Instrumental Inconsistent_Results->Environmental_Factors Check_Storage Verify Storage & Preparation Reagent_Issues->Check_Storage Degradation/ Concentration Calibrate_Pipettes Calibrate Pipettes Procedural_Errors->Calibrate_Pipettes Pipetting/ Timing Standardize_Culture Standardize Cell Culture Practices Cellular_Factors->Standardize_Culture Passage #/ Density Validate_Instrument Validate Instrument Settings Environmental_Factors->Validate_Instrument Temperature/ Reader

Caption: A logic diagram for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Preventing Oxidation of Phenolic Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide has been generated using a general phenolic acid as a model, as "Pulvilloric acid" is not found in the scientific literature. The principles and protocols provided are based on established methods for preventing the oxidation of phenolic compounds and should be adapted as necessary for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My phenolic acid solution is changing color (e.g., turning yellow/brown). What is happening?

A1: Color change in solutions of phenolic compounds is a common indicator of oxidation. Phenols can be oxidized to form quinones and other colored polymerization products. This process is often initiated by factors such as dissolved oxygen, high pH, exposure to light, or the presence of metal ions.

Q2: What are the primary factors that accelerate the oxidation of phenolic acids in solution?

A2: The main factors that promote oxidation are:

  • Dissolved Oxygen: Molecular oxygen is the primary oxidizing agent for many organic molecules, including phenols.

  • pH: Higher pH (alkaline conditions) can deprotonate the phenolic hydroxyl groups, making them more susceptible to oxidation.

  • Metal Ions: Transition metal ions, such as Fe³⁺ and Cu²⁺, can act as catalysts in oxidation reactions.

  • Light Exposure: UV and visible light can provide the energy to initiate and propagate oxidative chain reactions.

  • Temperature: Elevated temperatures generally increase the rate of chemical reactions, including oxidation.

Q3: Can I use a standard buffer for my experiments with a sensitive phenolic acid?

A3: Caution is advised. Many standard buffers, especially phosphate buffers, can contain trace amounts of metal ions that catalyze oxidation. It is recommended to use buffers prepared with high-purity water and to consider treating the buffer with a chelating agent like EDTA to sequester any contaminating metal ions.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with solutions of oxidation-sensitive phenolic acids.

Issue 1: Rapid discoloration of the solution immediately after preparation.

Possible Cause Suggested Solution
High levels of dissolved oxygen in the solvent.Use a solvent that has been deoxygenated. See Protocol 1 for details on deoxygenating solvents.
Contamination of glassware with metal ions.Acid-wash all glassware (e.g., with 1M HCl) and rinse thoroughly with high-purity, deionized water before use.
The inherent instability of the compound at the prepared pH.Prepare the solution at a lower pH (e.g., pH 3-5) if compatible with your experimental design.

Issue 2: Solution is stable initially but degrades over a short period (hours to days).

Possible Cause Suggested Solution
Slow oxidation by atmospheric oxygen.Overlay the solution with an inert gas (e.g., argon or nitrogen) in the storage container.
Photo-oxidation from ambient light.Store the solution in an amber vial or wrap the container with aluminum foil to protect it from light.
Microbial contamination.If appropriate for the application, filter-sterilize the solution (e.g., using a 0.22 µm filter) and store it at a low temperature (e.g., 4°C).

Issue 3: Inconsistent results or loss of compound activity in biological assays.

Possible Cause Suggested Solution
Oxidation of the compound by components in the cell culture media or assay buffer.Add an antioxidant to the solution. See Table 1 for common antioxidants and their recommended concentrations.
Metal ion catalysis from buffer salts or additives.Incorporate a chelating agent like EDTA into your stock solution and final assay buffer. See Table 1 for details.
Data Summary Table

Table 1: Common Reagents for Preventing Oxidation of Phenolic Compounds

Reagent Type Example Typical Working Concentration Mechanism of Action Considerations
Antioxidant Ascorbic Acid (Vitamin C)0.1 - 1 mMReadily oxidized, thereby sacrificially protecting the target compound.Can interfere with some biological assays; pH of the solution may be affected.
Antioxidant Dithiothreitol (DTT)1 - 10 mMA strong reducing agent, particularly effective in protecting sulfhydryl groups but also useful for general antioxidant purposes.Has a strong odor; may not be suitable for all cell-based assays.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)0.1 - 1 mMSequesters metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation reactions.Can affect the activity of metalloenzymes or other metal-dependent biological processes.
Inert Gas Argon (Ar) or Nitrogen (N₂)N/A (used to displace oxygen)Creates an oxygen-free environment in the headspace of the container.Requires specialized equipment (gas cylinder, regulator, tubing).

Experimental Protocols

Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging

Objective: To remove dissolved oxygen from a solvent to reduce the rate of oxidation of a sensitive compound.

Materials:

  • Solvent to be deoxygenated (e.g., water, buffer, ethanol)

  • Inert gas cylinder (Argon or Nitrogen) with a regulator

  • Sparging tube (a glass tube or needle that can be submerged in the solvent)

  • Container for the solvent (e.g., flask or bottle)

  • Septum or cap to seal the container

Procedure:

  • Place the solvent in a suitable container, ensuring the container is not more than 80% full.

  • Insert the sparging tube into the solvent, making sure the tip is near the bottom of the container.

  • Connect the sparging tube to the inert gas cylinder via tubing.

  • Set the regulator to a low flow rate to create a gentle stream of bubbles through the solvent. Avoid vigorous bubbling, which can cause splashing and solvent evaporation.

  • Sparg the solvent for at least 15-30 minutes. For larger volumes, a longer time may be required.

  • After sparging, remove the sparging tube while maintaining a positive flow of inert gas over the solvent surface.

  • Immediately seal the container tightly. For long-term storage, use a container with a septum to allow for the removal of the solvent with a syringe without reintroducing air.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the oxidation of a phenolic acid in solution.

G start Start: Solution is Discoloring check_prep Check Initial Preparation: Immediate Color Change? start->check_prep deoxygenate Action: Use Deoxygenated Solvent (See Protocol 1) check_prep->deoxygenate Yes check_stability Check Stability Over Time: Degradation within hours/days? check_prep->check_stability No acid_wash Action: Acid-Wash Glassware deoxygenate->acid_wash end End: Solution Stabilized acid_wash->end protect_storage Action: Store under Inert Gas Protect from Light check_stability->protect_storage Yes check_assay Check Assay Performance: Inconsistent Results? check_stability->check_assay No protect_storage->end add_antioxidant Action: Add Antioxidant (e.g., Ascorbic Acid) check_assay->add_antioxidant Yes check_assay->end No add_chelator Action: Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelator add_chelator->end

Caption: Troubleshooting workflow for phenolic acid oxidation.

Mechanism of Metal-Catalyzed Oxidation

This diagram illustrates the catalytic role of metal ions in the oxidation of a generic phenolic compound (Ar-OH).

G phenol Phenolic Compound (Ar-OH) phenolate Phenolate Anion (Ar-O⁻) phenol->phenolate -H⁺ (High pH) metal_ion Metal Ion (Mⁿ⁺) (e.g., Fe³⁺) radical Phenoxy Radical (Ar-O•) phenolate->radical Electron Transfer reduced_metal Reduced Metal (Mⁿ⁻¹⁺) (e.g., Fe²⁺) metal_ion->reduced_metal Accepts e⁻ quinone Quinone Products (Colored) radical->quinone + O₂ reduced_metal->metal_ion Re-oxidation by O₂ oxygen O₂

Caption: Role of metal ions in phenol oxidation.

Technical Support Center: Enhancing the Bioavailability of Pulvilloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Pulvilloric acid. Given the limited specific data on this compound, the guidance provided is based on established strategies for improving the bioavailability of poorly soluble compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor in vitro dissolution of my this compound formulation.

  • Question: I have prepared a simple suspension of this compound, but the in vitro dissolution testing shows very slow and incomplete release. What can I do to improve this?

  • Answer: Poor dissolution is a common problem for crystalline, poorly water-soluble compounds like this compound. Here are several strategies you can employ, starting with the simplest:

    • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug. Reducing the particle size can significantly enhance dissolution.

      • Micronization: Aim for a particle size range of 2-5 μm using techniques like air-jet milling.[1]

      • Nanonization: For a more significant increase in surface area and dissolution velocity, consider creating a nanosuspension with particle sizes between 100-250 nm via wet ball milling or high-pressure homogenization.[1][2]

    • Use of Wetting Agents: The hydrophobicity of this compound may lead to poor wettability. The inclusion of surfactants or other wetting agents in your formulation can improve the contact between the drug particles and the dissolution medium.

    • Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state can dramatically improve dissolution.[3] This involves dispersing the drug in a hydrophilic polymer matrix.

Issue 2: Low and variable plasma concentrations in animal studies despite good in vitro dissolution.

  • Question: My new formulation of this compound shows promising in vitro dissolution, but the plasma concentrations in my rat study are still low and highly variable between subjects. What could be the cause and how can I address it?

  • Answer: This discrepancy between in vitro and in vivo results can be frustrating and may point to several physiological barriers.

    • Permeability-Limited Absorption: this compound may have low intestinal permeability. If the drug dissolves but cannot efficiently cross the intestinal epithelium, its bioavailability will remain low. Consider incorporating permeation enhancers into your formulation, though this should be done with caution to avoid toxicity.

    • First-Pass Metabolism: The drug might be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[4] This is known as the first-pass effect. Strategies to mitigate this include:

      • Prodrug Approach: Chemically modifying this compound into a prodrug that is less susceptible to first-pass metabolism and then converts to the active form in the bloodstream.

      • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic transport, which partially bypasses the liver, potentially reducing first-pass metabolism.

    • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, motility, bile secretion) and affect drug absorption, leading to variability. It is crucial to control the feeding status of your animals during pharmacokinetic studies.

Issue 3: Physical instability of my amorphous this compound formulation during storage.

  • Question: I developed an amorphous solid dispersion of this compound that initially showed excellent dissolution. However, after storage, the dissolution rate has decreased significantly. What is happening?

  • Answer: Amorphous forms are thermodynamically unstable and tend to revert to their more stable, less soluble crystalline form over time. This is a common challenge with amorphous solid dispersions.

    • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug. Ensure the polymer has good miscibility with this compound and a high glass transition temperature (Tg) to restrict molecular mobility.

    • Drug Loading: High drug loading can increase the tendency for recrystallization. You may need to optimize the drug-to-polymer ratio.

    • Storage Conditions: Store the formulation in a cool, dry place. Moisture can act as a plasticizer, lowering the Tg of the system and accelerating recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it important for a compound like this compound?

A1: Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation in an unchanged form. For orally administered drugs, low bioavailability means that only a small portion of the dose is available to exert its therapeutic effect. This can lead to a lack of efficacy and high inter-individual variability in patient response. Enhancing the bioavailability of this compound is crucial for achieving consistent and effective therapeutic outcomes.

Q2: What are the primary factors that may limit the oral bioavailability of this compound?

A2: The main factors limiting oral bioavailability can be classified according to the Biopharmaceutics Classification System (BCS). While the exact properties of this compound are not extensively documented, for many new chemical entities, the key limitations are:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.

  • Low Intestinal Permeability: The drug must be able to pass through the cells of the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: The drug may be degraded by enzymes in the intestine and liver before it reaches the systemic circulation.

Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs?

A3: Several formulation strategies can be employed:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly increase its solubility and dissolution rate.

  • Lipid-Based Formulations: These include solutions, suspensions, and emulsions of the drug in oils and surfactants. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example that forms a fine emulsion in the gut, enhancing solubilization and absorption.

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate the drug, forming a soluble complex.

Q4: How do I choose the most appropriate bioavailability enhancement strategy for this compound?

A4: The selection of a suitable strategy depends on the specific physicochemical properties of this compound (e.g., solubility, permeability, melting point, dose) and the desired therapeutic application. A systematic approach involving pre-formulation studies is recommended. The following decision tree can serve as a guide:

G start Start: Characterize this compound (Solubility, Permeability, Dose) bcs_class Determine Provisional BCS Class start->bcs_class bcs2 BCS Class II? (Low Solubility, High Permeability) bcs_class->bcs2 bcs4 BCS Class IV? (Low Solubility, Low Permeability) bcs_class->bcs4 diss_limited Dissolution Rate Limited bcs2->diss_limited High Dose sol_limited Solubility Limited bcs2->sol_limited Low Dose perm_limited Permeability Co-Limiting bcs4->perm_limited strategy1 Particle Size Reduction (Micronization/Nanonization) diss_limited->strategy1 strategy2 Amorphous Solid Dispersion sol_limited->strategy2 strategy3 Lipid-Based Formulation (SEDDS) sol_limited->strategy3 perm_limited->strategy3 strategy4 Advanced Strategies: Permeation Enhancers, Prodrugs perm_limited->strategy4

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Quantitative Data Summary

The following table summarizes hypothetical data on the enhancement of this compound bioavailability using different formulation strategies. These values are representative of what can be achieved for a poorly soluble drug.

Formulation StrategySolubility Enhancement (fold increase vs. pure drug)In vitro Dissolution at 30 min (% released)In vivo Bioavailability (AUC) Enhancement (fold increase vs. suspension)
Micronized Suspension 1.535%2.1
Nanosuspension 5.275%4.5
Solid Dispersion (1:5 drug:polymer) 5592%8.2
SEDDS (10% drug load) 120 (in formulation)98% (as emulsion)10.5

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Preparation of the Slurry:

    • Disperse 5% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407 or a combination of stabilizers).

    • Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.

  • Milling:

    • Transfer the slurry to the milling chamber of a planetary ball mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).

    • Mill the suspension at a specified speed (e.g., 400 rpm) for a predetermined time (e.g., 24-48 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction.

    • Continue milling until the desired particle size (e.g., Z-average diameter < 250 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.

  • Separation and Storage:

    • Separate the nanosuspension from the milling media by filtration or centrifugation.

    • Store the final nanosuspension at 4°C.

Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation

  • Solution Preparation:

    • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) and a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture).

    • Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:5 drug to polymer).

  • Solvent Evaporation:

    • Pour the solution into a flat-bottomed dish to create a thin film.

    • Evaporate the solvent under reduced pressure using a rotary evaporator. Maintain the water bath at a temperature that ensures efficient evaporation without degrading the drug.

  • Drying and Milling:

    • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion using a mortar and pestle and then sieve to obtain a fine powder of uniform size.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Evaluate the dissolution performance of the solid dispersion powder.

G cluster_0 Solid Dispersion Mechanism Crystalline Drug Crystalline Drug Amorphous State Amorphous State Crystalline Drug->Amorphous State Dispersion in Polymer Dissolution Dissolution Amorphous State->Dissolution Increased Solubility Supersaturation Supersaturation Dissolution->Supersaturation Absorption Absorption Supersaturation->Absorption Enhanced Driving Force

Caption: Mechanism of bioavailability enhancement by solid dispersion.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select excipients that show the highest solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and cosurfactant.

    • Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.

    • Construct a ternary phase diagram to identify the self-emulsification region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and cosurfactant from the optimal region of the phase diagram.

    • Add this compound to this mixture and stir gently with slight heating if necessary until the drug is completely dissolved.

  • Characterization:

    • Self-Emulsification Performance: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the time it takes to form an emulsion.

    • Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using DLS. An ideal SEDDS will form droplets in the nano- or submicron range.

    • Thermodynamic Stability: Centrifuge the diluted emulsion and subject it to freeze-thaw cycles to ensure it does not phase separate or precipitate the drug.

G start Start: Formulate this compound invitro In Vitro Dissolution & Permeability Studies start->invitro form_opt Formulation Optimization invitro->form_opt animal_pk Animal Pharmacokinetic Study (e.g., in Rats) form_opt->animal_pk data_analysis Data Analysis (AUC, Cmax, Tmax) animal_pk->data_analysis compare Compare with Control (e.g., Suspension) data_analysis->compare decision Decision: Proceed to Further Development? compare->decision decision->form_opt No end End decision->end Yes

Caption: Experimental workflow for in vivo bioavailability evaluation.

References

Technical Support Center: Addressing Cytotoxicity of Pulvilloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering and looking to address the cytotoxic effects of Pulvilloric acid in their in-vitro cell line experiments. Given that this compound is a novel compound with limited publicly available data, this guide provides a systematic approach to troubleshooting and understanding its cytotoxic profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be causing cytotoxicity?

A1: this compound is a chemical compound with the formula C15H18O5[1]. As with many natural or synthesized small molecules, it may interact with various cellular components. Cytotoxicity can arise from on-target effects (if the intended molecular target is crucial for cell survival) or off-target effects, where the compound interacts with unintended cellular machinery, leading to cell death[2]. It is also possible that the observed cytotoxicity is an artifact of the experimental conditions[2].

Q2: Is the cytotoxicity I'm observing with this compound an expected result?

A2: Without established literature, any observed cytotoxicity should be systematically investigated. If this compound is being developed as an anti-cancer agent, cytotoxicity in cancer cell lines might be the desired outcome[3][4]. However, excessive cytotoxicity in non-target or healthy cell lines, or cytotoxicity that prevents the study of other biological effects, warrants a thorough troubleshooting process.

Q3: What are the first steps to confirm and quantify the cytotoxicity of this compound?

A3: The initial step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This provides a quantitative measure of the compound's potency. It is critical to include appropriate controls, such as a vehicle-only control (e.g., DMSO) to rule out solvent toxicity, and a positive control known to induce cell death in your system.

Q4: Could my experimental setup be the cause of the observed cytotoxicity?

A4: Yes, several factors in the experimental setup can contribute to apparent cytotoxicity. These include high concentrations of the solvent (e.g., DMSO is typically kept below 0.5%), microbial contamination like mycoplasma, high cell passage number leading to genetic drift, or issues with reagents and incubation conditions. "Edge effects" in microplates can also lead to inconsistent results in the outer wells.

Q5: How can I determine the mechanism of cell death (e.g., apoptosis vs. necrosis) induced by this compound?

A5: To distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), you can use a variety of assays. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method. Assays that measure the activity of caspases, key enzymes in the apoptotic pathway, are also highly informative. The release of lactate dehydrogenase (LDH) into the culture medium is a marker of necrosis.

Troubleshooting Guides

This section provides a systematic approach to troubleshoot unexpected or problematic cytotoxicity associated with this compound.

Issue 1: High Cytotoxicity Across All Tested Concentrations and Cell Lines

This may suggest a general cytotoxic effect or an experimental artifact.

Possible Cause Solution
Incorrect Compound Concentration Verify the stock solution concentration and perform a fresh serial dilution. Re-run the dose-response experiment.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control series to confirm.
Contamination Test cell cultures for microbial contamination (e.g., mycoplasma). Use a fresh batch of cells from a trusted source.
Compound Instability/Precipitation Visually inspect the culture medium for any signs of compound precipitation at high concentrations. Assess the stability of this compound in your culture medium over the experiment's time course.
General Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Consider using an orthogonal assay that measures a different cell health parameter (e.g., an ATP-based assay like CellTiter-Glo® instead of an MTT assay).
Issue 2: Results Are Not Reproducible Between Experiments

Lack of reproducibility often points to variability in experimental conditions.

Possible Cause Solution
Cell Culture Inconsistency Use cells within a consistent and limited passage number range. Standardize cell seeding density and the confluency of the stock flask before plating.
Reagent Variability Prepare fresh reagents and dilutions of this compound for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.
Inconsistent Incubation Times Strictly adhere to a standardized timeline for cell plating, treatment, and assay measurement.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting techniques to avoid variability and bubbles in the wells.
Issue 3: High Sensitivity in One Cell Line Compared to Others

This could indicate a specific biological mechanism.

Possible Cause Solution
On-Target Toxicity The sensitive cell line may highly express the molecular target of this compound or be heavily dependent on that pathway for survival. Validate target expression levels via methods like Western Blot or qPCR.
Off-Target Effects This compound might be interacting with an unintended target present only in the sensitive cell line.
Metabolic Activation The sensitive cell line might metabolize this compound into a more toxic compound. This can be investigated using metabolic inhibitors.

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also prepare vehicle-only and no-treatment controls.

  • Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the vehicle-only control.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well, opaque-walled plate as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Visualizations

Logical Workflow for Troubleshooting Cytotoxicity

G start Unexpected Cytotoxicity Observed with This compound confirm Confirm with Dose-Response & Orthogonal Assay (e.g., ATP) start->confirm check_exp Check Experimental Artifacts: - Solvent Toxicity - Contamination - Compound Stability confirm->check_exp reproducible Is the Cytotoxicity Reproducible? check_exp->reproducible artifact Result is Likely an Artifact. Refine Protocol. reproducible->artifact No investigate Investigate Biological Mechanism reproducible->investigate Yes apoptosis Apoptosis vs. Necrosis Assays (Annexin V/PI, Caspase, LDH) investigate->apoptosis pathway Pathway Analysis: - Target Expression - Upstream/Downstream Markers apoptosis->pathway end Characterized Cytotoxic Mechanism pathway->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Potential Caspase-Dependent Apoptosis Pathway

G cluster_0 cluster_1 cluster_2 PA This compound (Hypothesized) Mito Mitochondrial Stress PA->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Inhibits Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by a compound.

References

Technical Support Center: Optimizing Pulvilloric Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pulvilloric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for obtaining the core structure of this compound?

A1: A frequently cited approach involves the synthesis of a key precursor, the this compound methyl ester. An enantioconvergent synthesis has been reported to achieve this in eight steps with a respectable overall yield.[1] The key steps include a Suzuki-Miyaura cross-coupling, a stereoselective epoxidation followed by reduction, and the formation of an isochroman acetal.

Q2: I'm having trouble with the initial Suzuki-Miyaura cross-coupling reaction. What are the common pitfalls?

A2: Low yields or incomplete reactions in Suzuki-Miyaura couplings are often due to issues with the catalyst, reagents, or reaction conditions. Common problems include catalyst deactivation by oxygen, impure or degraded boronic acids, and suboptimal base or solvent choice. Ensuring rigorously deoxygenated solvents and using fresh, high-quality reagents are crucial starting points for troubleshooting.

Q3: The epoxidation of the styrene derivative is not proceeding cleanly. What are potential side reactions?

A3: The oxidation of styrene derivatives can sometimes lead to the formation of over-oxidation products such as benzaldehyde or benzoic acid derivatives, especially with harsh oxidizing agents or prolonged reaction times. The choice of oxidant and careful control of reaction temperature are critical to favor the formation of the desired epoxide.

Q4: My benzylic epoxide reduction is giving a mixture of products. How can I improve the regioselectivity?

A4: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions. Under acidic conditions, the nucleophile (hydride in this case) tends to attack the more substituted carbon, while under basic or neutral conditions, it attacks the less sterically hindered carbon. For the synthesis of the this compound precursor, a reduction that favors attack at the benzylic position is desired. The choice of reducing agent and reaction conditions is therefore critical.

Q5: The final isochroman acetal formation is sluggish. What can I do to drive the reaction to completion?

A5: Acetal formation is a reversible reaction. To favor the product, it is essential to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. The choice of acid catalyst and its concentration can also significantly impact the reaction rate.

Troubleshooting Guides

Step 1: Suzuki-Miyaura Cross-Coupling

Problem: Low or no yield of the desired styrene derivative.

Possible CauseTroubleshooting Steps
Catalyst Deactivation Ensure all solvents are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Use fresh, high-quality palladium catalyst and phosphine ligands.
Poor Quality Boronic Acid Use freshly purchased or recrystallized boronic acid. Consider using more stable boronic acid derivatives if degradation is suspected.
Incorrect Base or Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water). The solubility of the reactants and the base strength are critical.
Suboptimal Temperature Gradually increase the reaction temperature. Some Suzuki couplings require heating to proceed at a reasonable rate. Monitor for potential decomposition at higher temperatures.
Step 2: Epoxidation of the Styrene Derivative

Problem: Formation of over-oxidation byproducts.

Possible CauseTroubleshooting Steps
Harsh Oxidizing Agent Switch to a milder oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Step 3: Benzylic Epoxide Reduction

Problem: Poor regioselectivity leading to a mixture of alcohol isomers.

Possible CauseTroubleshooting Steps
Incorrect Reducing Agent Use a reducing agent known to favor the desired regioselectivity for benzylic epoxides.
Suboptimal Reaction Conditions Vary the solvent and temperature. The regioselectivity of epoxide opening can be sensitive to these parameters.
Step 4: Isochroman Acetal Formation

Problem: Incomplete reaction or low yield of the isochroman acetal.

Possible CauseTroubleshooting Steps
Presence of Water Use anhydrous solvents and reagents. Employ a Dean-Stark trap or add molecular sieves to remove water as it is formed.
Inefficient Catalyst Increase the catalyst loading or switch to a stronger acid catalyst. Be mindful that overly acidic conditions can cause degradation.
Reversibility of the Reaction Use a large excess of the orthoformate reagent to shift the equilibrium towards the product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Precursor Synthesis

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Toluene/H₂O9012~91
2Epoxidationm-CPBADichloromethane0 to RT4~85
3Epoxide ReductionLiAlH₄Tetrahydrofuran0 to RT2~90
4Acetal FormationTriethyl orthoformate, p-TsOHToluene1106~99

Note: The yields are based on literature reports for similar transformations and may vary depending on the specific substrate and experimental conditions.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • To an oven-dried flask, add the aryl triflate (1.0 eq.), 1-heptenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add deoxygenated toluene and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Epoxidation of the Styrene Derivative
  • Dissolve the styrene derivative (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by column chromatography.

Protocol 3: Benzylic Epoxide Reduction
  • To a solution of the epoxide (1.0 eq.) in anhydrous tetrahydrofuran at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq.) slowly.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Isochroman Acetal Formation
  • To a solution of the diol (1.0 eq.) in toluene, add triethyl orthoformate (5.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Aryl Triflate + 1-Heptenylboronic Acid step1 Suzuki-Miyaura Coupling start->step1 intermediate1 Styrene Derivative step1->intermediate1 step2 Epoxidation intermediate1->step2 intermediate2 Benzylic Epoxide step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 Diol Intermediate step3->intermediate3 step4 Isochroman Acetal Formation intermediate3->step4 end This compound Precursor step4->end

Caption: Synthetic workflow for the this compound precursor.

troubleshooting_logic start Low Yield in Suzuki Coupling? q1 Are Reagents Fresh & Pure? start->q1 s1 Use Fresh Catalyst, Ligand & Boronic Acid q1->s1 No q2 Is the System Oxygen-Free? q1->q2 Yes s1->q2 s2 Thoroughly Degas Solvents q2->s2 No q3 Are Conditions Optimal? q2->q3 Yes s2->q3 s3 Screen Base, Solvent & Temperature q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting logic for Suzuki-Miyaura coupling.

References

Validation & Comparative

Unraveling Molecular Architecture: A Comparative Guide to the Structural Elucidation of Pulvilloric Acid

Author: BenchChem Technical Support Team. Date: November 2025

While the precise atomic arrangement of Pulvilloric acid, a quinone methide natural product isolated from Penicillium pulvillorum, has been established, a thorough review of scientific literature and crystallographic databases reveals its structure was elucidated through classical chemical methods rather than modern X-ray crystallography. This guide provides a comparative analysis of the traditional techniques employed for this compound against the gold-standard method of single-crystal X-ray diffraction, offering valuable insights for researchers and professionals in drug development and natural product chemistry.

The structure of this compound is recognized as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid[1]. This determination was a result of meticulous chemical degradation, hydrogenation, and synthesis, which pieced together the molecule's connectivity and functionality[1]. In contrast, X-ray crystallography provides a direct and unambiguous three-dimensional picture of a molecule's electron density, allowing for the precise determination of atomic positions and stereochemistry[2].

Comparative Analysis of Structural Elucidation Methodologies

The classical approaches used for this compound and the modern X-ray crystallography technique differ fundamentally in their principles, sample requirements, and the nature of the data they provide.

FeatureClassical Methods (e.g., Chemical Degradation, Synthesis)Single-Crystal X-ray Diffraction
Principle Inference of the original structure by analyzing the structures of smaller, identifiable fragments produced by controlled chemical reactions. Confirmation is achieved through total synthesis.Direct determination of the three-dimensional atomic arrangement by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound[2][3].
Sample Requirements Requires relatively large quantities of the pure compound for multiple reactions and subsequent analysis of products.A single, high-quality crystal of the compound, typically 0.1-0.5 mm in size, is required.
Information Obtained Provides information about the chemical connectivity, functional groups, and parts of the carbon skeleton. The overall structure is pieced together like a puzzle.Yields a precise 3D model of the molecule, including bond lengths, bond angles, and absolute stereochemistry.
Ambiguity The interpretation of results can sometimes be ambiguous, and incorrect structural assignments have occurred historically. Confirmation by synthesis is often necessary.Provides an unambiguous and definitive structural determination, considered the "gold standard" for small molecules.
Time and Effort Can be a very lengthy and labor-intensive process, often taking months or even years of work.With modern automated diffractometers, data collection and structure solution can often be completed within a day, provided a suitable crystal is available.
Data Output A collection of reaction schemes and spectroscopic data (e.g., IR, UV-Vis) for various degradation products.A crystallographic information file (CIF) containing the atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Experimental Protocols

General Protocol for Structure Elucidation by Chemical Degradation

This protocol provides a generalized overview of the steps involved in classical structure elucidation through chemical degradation, as was historically applied to natural products like this compound.

  • Isolation and Purification: Isolate this compound from its natural source (P. pulvillorum) and purify it to homogeneity using chromatographic techniques (e.g., column chromatography, HPLC).

  • Characterization of the Intact Molecule:

    • Determine the molecular formula through elemental analysis and mass spectrometry.

    • Identify functional groups using spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to gain insights into the carbon-hydrogen framework.

  • Degradation Reactions:

    • Oxidative Cleavage: Treat the molecule with strong oxidizing agents (e.g., potassium permanganate, ozone) to break it down into smaller, more easily identifiable fragments (e.g., aromatic carboxylic acids).

    • Reductive Cleavage/Hydrogenation: Use reducing agents (e.g., H₂/Pd-C) to simplify the structure, for instance, by reducing double bonds or opening rings, to yield a more stable and characterizable core.

    • Hydrolysis: For molecules with ester or amide linkages, use acidic or basic hydrolysis to break these bonds.

  • Isolation and Identification of Fragments:

    • Separate the products of each degradation reaction using chromatography.

    • Determine the structure of each fragment using spectroscopic methods and by comparison with known compounds.

  • Structural Reconstruction: Piece together the structural information from the fragments to deduce the structure of the original molecule.

  • Confirmation by Synthesis: The proposed structure is unequivocally confirmed by its total synthesis from simple, known starting materials. The physical and spectroscopic properties of the synthetic compound must be identical to those of the natural product.

General Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for determining the structure of a small molecule using single-crystal X-ray diffraction.

  • Crystallization:

    • Grow single crystals of this compound. This is often the most challenging step and involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling.

    • The goal is to obtain well-formed, single crystals without cracks or other defects.

  • Crystal Mounting and Screening:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibration and radiation damage.

    • Collect a few initial diffraction images to screen the crystal for quality (e.g., diffraction intensity, spot shape).

  • Data Collection:

    • If the crystal is of sufficient quality, proceed with a full data collection.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

    • Modern diffractometers automate this process, which can take several hours.

  • Data Processing:

    • The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters of the crystal.

    • The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement:

    • The processed data is used to solve the "phase problem" and generate an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

    • The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation and Analysis:

    • The final structure is validated to ensure its chemical and crystallographic reasonability.

    • The resulting model provides precise information on bond lengths, bond angles, torsion angles, and stereochemistry.

    • The final results are typically reported in a Crystallographic Information File (CIF).

Visualizing the Workflows

The following diagrams illustrate the logical flow of the two approaches to structure elucidation.

G cluster_0 Classical Elucidation Pathway cluster_1 X-ray Crystallography Pathway A Isolation & Purification B Spectroscopic Analysis (NMR, IR, MS) A->B C Chemical Degradation Reactions B->C D Fragment Isolation & Identification C->D E Structural Hypothesis D->E F Total Synthesis E->F G Structure Confirmation F->G X1 Isolation & Purification X2 Crystallization X1->X2 X3 X-ray Diffraction Data Collection X2->X3 X4 Structure Solution & Refinement X3->X4 X5 Unambiguous 3D Structure X4->X5

Caption: Comparative workflows for structure elucidation.

References

A Comparative Guide to the Validation of Analytical Methods for Pulvilloric Acid and Structurally Related Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of drug discovery, development, and quality control. Ensuring that a method is suitable for its intended purpose provides confidence in the reliability and accuracy of analytical data. This guide offers a comparative overview of validated analytical methods for fungal metabolites structurally related to Pulvilloric acid, providing a framework for the development and validation of a novel method for this specific compound.

This compound, a fungal metabolite with a benzopyran-7-carboxylic acid structure, currently lacks a publicly available, validated analytical method. However, by examining established methods for similar molecules, researchers can gain valuable insights into appropriate analytical techniques, sample preparation strategies, and expected performance characteristics. This guide focuses on validated methods for two exemplary fungal metabolites: Mycophenolic acid and Citrinin, analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection, respectively.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the key performance parameters of validated analytical methods for Mycophenolic acid and Citrinin. These parameters, including linearity, accuracy, precision, and sensitivity (LOD/LOQ), are critical for demonstrating the reliability of an analytical method.

Parameter Mycophenolic Acid (LC-MS/MS) Citrinin (HPLC-FLD)
Linearity (Concentration Range) 0.05–4 µg/mLNot explicitly stated, but a method for a similar mycotoxin (Aflatoxin M1) showed linearity from 0.1 to 3.0 µg/L.
Correlation Coefficient (R²) > 0.999> 0.999 (for a related mycotoxin)
Accuracy (% Recovery) Within ±15% of nominal concentrations74% - 90%
Precision (RSD%) ≤15% (Intra- and Inter-day)<10%
Limit of Detection (LOD) Not explicitly stated1 µg/kg (for various grains)
Limit of Quantification (LOQ) 0.05 µg/mLNot explicitly stated, but a method for a related mycotoxin had an LOQ of 0.005 µg/kg.

Table 1: Comparison of Validated Analytical Method Performance for Mycophenolic Acid and Citrinin.

Experimental Workflow for Analytical Method Validation

The process of validating an analytical method typically follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. The diagram below illustrates a general workflow based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC, LC-MS) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Define Validation Parameters & Acceptance Criteria C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Stability D->K L Analyze Data vs. Acceptance Criteria E->L F->L G->L H->L I->L J->L K->L M Prepare Validation Report L->M

Caption: A generalized workflow for analytical method validation.

Detailed Experimental Protocols

Below are the detailed methodologies for the validated analysis of Mycophenolic acid and Citrinin, which can serve as a starting point for developing a method for this compound.

Method 1: Mycophenolic Acid in Human Plasma via UPLC-MS/MS[1][2]
  • Sample Preparation: Protein precipitation is a common and straightforward method for plasma samples. To 50 µL of plasma, 200 µL of acetonitrile containing an internal standard (e.g., a deuterated version of the analyte) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is then directly injected into the UPLC-MS/MS system. For the analysis of the unbound (free) drug, an ultrafiltration step is required before protein precipitation.[1]

  • Chromatographic Conditions:

    • Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.0 mm, 3 µm particle size).

    • Mobile Phase: A gradient elution is typically used to effectively separate the analyte from matrix components. For example, a gradient of 5% to 95% methanol in water (both containing 2 mM ammonium acetate and 0.1% formic acid) over a run time of 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Method 2: Citrinin in Grains via HPLC with Fluorescence Detection[3]
  • Sample Preparation: Solid-phase extraction (SPE) is a crucial step for cleaning up complex matrices like grains. A polyamide-based SPE column is often employed. The sample is first extracted with a suitable solvent, and the extract is then passed through the SPE column. After washing the column to remove interfering substances, the citrinin is eluted with a strong solvent.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a fluorescence detector.

    • Column: A reversed-phase C18 column.

    • Mobile Phase: The specific mobile phase composition would be optimized but typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Detection: Fluorescence detection is highly sensitive for naturally fluorescent compounds like citrinin. The excitation and emission wavelengths are optimized for maximum signal intensity.

Conclusion

While a validated analytical method for this compound is not yet publicly documented, the established methods for structurally similar fungal metabolites provide a clear and actionable blueprint. For a compound like this compound, an LC-MS/MS method would likely offer the best combination of sensitivity and selectivity, which is particularly important for analysis in complex biological matrices. The development and validation of such a method should follow the systematic workflow outlined in this guide, ensuring that the final method is accurate, precise, and reliable for its intended application in research and drug development.

References

Comparative Bioactivity of Pulvilloric Acid and Its Derivatives: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide addresses the current knowledge gap concerning the bioactivity of Pulvilloric acid and its derivatives. Extensive literature review reveals a significant lack of available data on the biological activities of these compounds. This document, therefore, presents a proposed experimental framework to systematically evaluate and compare their potential antimicrobial, antifungal, and cytotoxic properties.

This compound is a fungal metabolite with a defined chemical structure.[1] While its synthesis has been documented, often as a precursor in the creation of more complex molecules, its intrinsic bioactivity and that of its simple derivatives remain largely unexplored.[1][2] This guide outlines a comprehensive strategy to characterize these properties, providing hypothetical data and detailed protocols to steer future research in this promising area.

Hypothetical Comparative Bioactivity Data

To illustrate the proposed evaluation, the following tables present hypothetical data for this compound and a known derivative, Dihydrothis compound, which is formed by the hydrogenation of this compound.[1] These tables are intended to serve as a template for the presentation of future experimental findings.

Table 1: Hypothetical Antimicrobial and Antifungal Activity of this compound and Dihydrothis compound

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)
This compound Staphylococcus aureus3264
Escherichia coli>128>128
Candida albicans1632
Aspergillus fumigatus64128
Dihydrothis compound Staphylococcus aureus64128
Escherichia coli>128>128
Candida albicans3264
Aspergillus fumigatus128>128
Control (e.g., Ciprofloxacin) Staphylococcus aureus12
Escherichia coli0.51
Control (e.g., Amphotericin B) Candida albicans0.51
Aspergillus fumigatus12

Table 2: Hypothetical Cytotoxic Activity of this compound and Dihydrothis compound

CompoundCell LineIC50 (µM)
This compound HeLa (Cervical Cancer)25
A549 (Lung Cancer)45
HEK293 (Normal Kidney)>100
Dihydrothis compound HeLa (Cervical Cancer)50
A549 (Lung Cancer)80
HEK293 (Normal Kidney)>100
Control (e.g., Doxorubicin) HeLa (Cervical Cancer)0.5
A549 (Lung Cancer)0.8
HEK293 (Normal Kidney)5

Proposed Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the data presented in the hypothetical tables.

Antimicrobial and Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound and its derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • This compound and its derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination: Aliquots from wells with no visible growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound and its derivatives on cancerous and non-cancerous cell lines.

Materials:

  • This compound and its derivatives

  • Cancer cell lines (e.g., HeLa, A549)

  • Non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing the Research Workflow

The following diagrams illustrate the proposed experimental workflow for a comprehensive bioactivity comparison.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Bioactivity Screening cluster_data Data Analysis cluster_comparison Comparative Analysis PA This compound Deriv Synthesis of Derivatives (e.g., Dihydrothis compound) PA->Deriv Antimicrobial Antimicrobial Assays (Bacteria & Fungi) PA->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) PA->Cytotoxicity Deriv->Antimicrobial Deriv->Cytotoxicity MIC Determine MIC/MBC/MFC Antimicrobial->MIC IC50 Determine IC50 Cytotoxicity->IC50 Compare Compare Bioactivity Profile of This compound and Derivatives MIC->Compare IC50->Compare

Caption: Proposed workflow for comparing the bioactivity of this compound and its derivatives.

Signaling Pathway Investigation

Should initial screenings reveal significant cytotoxic activity, further investigation into the underlying mechanism of action would be warranted. A common pathway implicated in compound-induced cell death is the apoptosis pathway. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Cascade Compound This compound Derivative Bax Bax Activation Compound->Bax Induces Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by a bioactive this compound derivative.

This guide provides a foundational framework for initiating research into the bioactivity of this compound and its derivatives. The lack of existing data presents a unique opportunity for novel discoveries in the field of natural product chemistry and drug development. By following the proposed experimental protocols and workflows, researchers can systematically uncover the therapeutic potential of this currently understudied class of compounds.

References

A Comparative Analysis of the Bioactive Properties of Natural Phenols

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Pulvilloric Acid with Other Natural Phenolic Compounds

For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of natural compounds is paramount for identifying promising therapeutic leads. This guide provides a comparative overview of the biological activities of various natural phenols, with a specific focus on antioxidant, anti-inflammatory, and anticancer properties. While the primary goal was to compare this compound with other well-studied natural phenols, an extensive search of the current scientific literature did not yield specific quantitative data on the biological activities of this compound.

Therefore, this document serves as a comprehensive guide to the activities of common natural phenols, presenting available experimental data in a structured format. The placeholders for this compound data are included to highlight the current knowledge gap and to provide a framework for its evaluation should data become available in the future.

I. Antioxidant Activity

Antioxidant capacity is a crucial parameter in assessing the potential of natural compounds to mitigate oxidative stress-related pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant potency.

Table 1: Comparison of Antioxidant Activity (DPPH Assay)

CompoundIC50 (µg/mL)Reference
This compound Data not available-
Gallic Acid8.9[1]
Caffeic Acid12.5[1]
Quercetin4.5[2]
Curcumin15.2[3]
Ascorbic Acid (Standard)5.2[1]
Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is determined by measuring the scavenging of the DPPH radical. The protocol is as follows:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Test Samples DPPH_Solution->Mix Test_Samples Prepare Serial Dilutions of Test Compounds Test_Samples->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure_Absorbance Measure Absorbance (e.g., at 517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the DPPH radical scavenging assay.

II. Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model to screen for anti-inflammatory activity.

Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

CompoundIC50 (µM)Cell LineReference
This compound Data not available--
Gallic Acid>100RAW 264.7
Ellagic Acid27.3RAW 264.7
Quercetin12.5RAW 264.7
L-NMMA (Standard)3.8RAW 264.7
Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

The anti-inflammatory potential is assessed by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Macrophage cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubated for a further period (e.g., 24 hours).

  • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant, and the absorbance is measured at approximately 540 nm after a short incubation.

  • The percentage of nitric oxide inhibition is calculated, and the IC50 value is determined.

NOS_Assay_Signaling_Pathway cluster_pathway LPS-induced NO Production Pathway cluster_inhibition Inhibition by Phenols LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO converted by iNOS Phenols Natural Phenols (e.g., this compound) Phenols->NFkB inhibit Phenols->iNOS inhibit

Signaling pathway of LPS-induced nitric oxide production and points of inhibition by natural phenols.

III. Anticancer Activity

The cytotoxic effect of natural compounds against cancer cell lines is a primary indicator of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Table 3: Comparison of Anticancer Activity (MTT Assay)

CompoundCell LineIC50 (µg/mL)Reference
This compound -Data not available-
Gallic AcidPC-3 (Prostate)34.12
Caffeic AcidMCF-7 (Breast)>100
CurcuminMCF-7 (Breast)25.0
Cisplatin (Standard)MCF-7 (Breast)10.0
Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plates Treat_Cells Treat with Test Compounds (various concentrations) Seed_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (500-600 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This guide consolidates available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of several common natural phenols. While a direct comparison with this compound is not currently possible due to a lack of published experimental data, the provided framework and detailed protocols offer a valuable resource for researchers. Further investigation into the bioactive properties of this compound is warranted to determine its potential as a therapeutic agent and to place its activity in context with other natural phenolic compounds.

References

Unveiling the Putative Mechanism of Action of Pulvilloric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid, a member of the pulvinone family of natural products, has garnered interest for its potential biological activities. While comprehensive studies elucidating the precise mechanism of action of this compound are limited in publicly available literature, research on related compounds offers a foundational framework for a putative mechanism. This guide provides a comparative analysis of the proposed mechanism of this compound, primarily focusing on its potential antibacterial properties, and contrasts it with established antibacterial agents. The experimental protocols detailed herein are standard methodologies that can be adapted to validate these hypotheses.

Proposed Mechanism of Action: Iron Chelation

Evidence from related pulvinone derivatives and their precursor, pulcherriminic acid, suggests a potential antibacterial mechanism centered around iron chelation. Pulcherriminic acid exhibits antibacterial effects by sequestering iron from the environment, thereby depriving bacteria of this essential nutrient required for growth and proliferation[1]. This mode of action suggests that this compound may function as a competitive inhibitor of microbial iron uptake.

Signaling Pathway Diagram

Pulvilloric_Acid_MOA cluster_bacteria Bacterial Cell Iron_Uptake Iron Uptake Systems (e.g., Siderophores) Bacterial_Growth Bacterial Growth & Proliferation Iron_Uptake->Bacterial_Growth Essential for Iron_Uptake->Bacterial_Growth Pulvilloric_Acid This compound Fe3+ Extracellular Fe³⁺ Pulvilloric_Acid->Fe3+ Chelates PA_Fe_Complex This compound-Fe³⁺ Complex Fe3+->Iron_Uptake Binds to PA_Fe_Complex->Iron_Uptake Prevents Binding Experimental_Workflow Start Hypothesis: This compound has Antibacterial Activity via Iron Chelation MIC_Assay Antimicrobial Susceptibility Testing (MIC Assay) Start->MIC_Assay CAS_Assay Iron Chelation Assay (CAS Assay) Start->CAS_Assay Iron_Reversal Iron Reversal Assay MIC_Assay->Iron_Reversal Data_Analysis Data Analysis and Interpretation CAS_Assay->Data_Analysis Iron_Reversal->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

References

A Comparative Guide to the Cross-Validation of Pulvilloric Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of Pulvilloric acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a detailed reference for the cross-validation of these methods, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of HPLC-UV and LC-MS/MS

The selection of an appropriate quantification method is contingent upon various factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS in the analysis of organic acids, which can be considered representative for this compound quantification.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 11-8,026 µg/kg[1]5.0 ng/mL[2]
Limit of Quantification (LOQ) 40-26,755 µg/kg[1]5.0 ng/mL[2]
Accuracy (% Recovery) 85.1-106%[3]87.40-114.40%
Precision (% RSD) < 15%< 10%
Selectivity ModerateHigh
Cost LowerHigher
Throughput HighModerate

Note: The provided data are illustrative and based on the analysis of various organic acids. Actual values for this compound may vary depending on the specific compound properties and matrix effects.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and cross-validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely used for the quantification of organic acids. The principle involves the separation of the analyte on a chromatographic column followed by detection based on its ultraviolet absorbance.

Sample Preparation:

  • Extraction: Samples are typically extracted using an ultrasonic extractor for a defined period (e.g., 20 minutes).

  • Centrifugation and Filtration: The extract is then centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) and filtered to remove particulate matter.

  • Derivatization (if necessary): For compounds lacking a strong chromophore, a derivatization step may be employed to enhance UV detection.

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like 0.1% formic acid.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detection Wavelength: Set at a wavelength where the analyte exhibits maximum absorbance, for example, 210 nm for many organic acids.

Method Validation Parameters:

The validation of the HPLC-UV method should encompass specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices and low concentrations of analytes. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.

Sample Preparation:

  • Dilution: A simple one-step sample dilution may be sufficient for some samples.

  • Solid-Phase Extraction (SPE): For more complex matrices, SPE can be employed to clean up the sample and concentrate the analyte.

  • Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also be used for sample purification.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution column such as a Hypersil Gold C18 (100 × 2.1 mm, 1.9 µm) is often utilized.

  • Mobile Phase: A gradient elution using water and methanol, both containing 0.1% formic acid, is common.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Method Validation Parameters:

Validation for an LC-MS/MS method includes linearity, accuracy, precision, selectivity, recovery, and stability assessments.

Visualizations

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detector UV Detection HPLC->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis

HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Sample_LCMS Sample Dilution Dilution / SPE / LLE Sample_LCMS->Dilution LC LC Separation Dilution->LC ESI Electrospray Ionization LC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data_Analysis_LCMS Data Analysis MSMS->Data_Analysis_LCMS

LC-MS/MS Experimental Workflow
Logical Relationship for Method Cross-Validation

Cross-validation ensures that different analytical methods produce comparable results, which is critical in drug development and research.

CrossValidation_Logic Method1 Method A (e.g., HPLC-UV) Validation Independent Method Validation Method1->Validation Results1 Results from Method A Method1->Results1 Method2 Method B (e.g., LC-MS/MS) Method2->Validation Results2 Results from Method B Method2->Results2 SampleSet Same Set of Samples Validation->SampleSet SampleSet->Method1 SampleSet->Method2 Comparison Statistical Comparison (e.g., Bland-Altman, t-test) Results1->Comparison Results2->Comparison Conclusion Conclusion on Comparability Comparison->Conclusion

Cross-Validation Logical Flow

References

A Comparative Analysis of the Potential Efficacy of Pulvilloric Acid and Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid is a naturally occurring quinone methide derived from the fungus Penicillium pulvillorum. Its chemical structure suggests potential bioactive properties, including antimicrobial activity. Quinone-based compounds are known to exhibit a range of biological effects, and their derivatives are being explored as novel therapeutic agents.[1][2] This guide offers a comparative overview of the potential antibacterial efficacy of this compound against two common and clinically relevant bacteria, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), in relation to widely used antibiotics: Ciprofloxacin, Penicillin, and Amoxicillin.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial efficacy. Lower MIC values denote higher potency.

Table 1: Hypothetical and Experimental Minimum Inhibitory Concentration (MIC) in µg/mL

Antimicrobial AgentBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
This compound (Hypothetical) Staphylococcus aureus1 - 32
Escherichia coli64
Ciprofloxacin Staphylococcus aureus (Methicillin-susceptible)0.25 - 1
Staphylococcus aureus (Methicillin-resistant)0.25 - >64
Escherichia coli≤0.06 - >32
Penicillin Staphylococcus aureus (Penicillin-susceptible)≤0.125
Staphylococcus aureus (Penicillin-resistant)>0.125
Escherichia coliGenerally intrinsically resistant
Amoxicillin Staphylococcus aureus0.25
Escherichia coliHigh resistance rates documented

Note: The efficacy of antibiotics can vary significantly based on the bacterial strain and the presence of resistance mechanisms.

Experimental Protocols

The determination of antibacterial efficacy is paramount in the evaluation of a novel compound. Standardized methodologies ensure the reproducibility and comparability of results. The following are detailed protocols for key experiments that would be employed to ascertain the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

a. Inoculum Preparation: i. From a pure 24-hour culture plate, select 4-5 well-isolated colonies of the test organism (S. aureus or E. coli). ii. Transfer the colonies to a tube of sterile saline. iii. Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.

b. Assay Procedure: i. Serially dilute this compound (or the comparator antibiotic) in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. ii. Add the standardized bacterial inoculum to each well. iii. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). iv. Incubate the plate at 37°C for 18-24 hours. v. The MIC is the lowest concentration of the agent at which no visible growth (turbidity) is observed.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

a. Inoculum Preparation: i. Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described above.

b. Assay Procedure: i. Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate. ii. Aseptically place a paper disk impregnated with a known concentration of this compound (or a standard antibiotic) onto the agar surface. iii. Incubate the plate at 37°C for 18-24 hours. iv. Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the agent.

Visualizations: Putative Mechanism of Action and Experimental Workflow

Putative Antibacterial Mechanism of Quinone Methides

Quinone and quinone methide compounds are thought to exert their antibacterial effects through multiple mechanisms. A plausible signaling pathway involves the disruption of cellular respiration and the generation of reactive oxygen species (ROS), leading to cellular damage and death.

G Putative Antibacterial Mechanism of Quinone Methides cluster_0 Bacterial Cell Quinone_Methide This compound (Quinone Methide) Cell_Membrane Cell Membrane Quinone_Methide->Cell_Membrane Disruption ETC Electron Transport Chain Quinone_Methide->ETC Inhibition DNA_Gyrase DNA Gyrase Quinone_Methide->DNA_Gyrase Inhibition Cell_Death Cell Death Cell_Membrane->Cell_Death ROS Reactive Oxygen Species (ROS) Production ETC->ROS DNA_Damage DNA Damage ROS->DNA_Damage DNA_Gyrase->DNA_Damage DNA_Damage->Cell_Death

Caption: Putative antibacterial action of quinone methides.

Experimental Workflow for Efficacy Comparison

The logical flow for comparing the efficacy of a novel compound like this compound with known antibiotics is a multi-step process.

G Workflow for Efficacy Comparison Start Start Isolate Isolate and Purify This compound Start->Isolate MIC_Assay Perform Broth Microdilution (MIC Assay) Isolate->MIC_Assay Disk_Diffusion Perform Disk Diffusion Assay Isolate->Disk_Diffusion Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->MIC_Assay Prepare_Inoculum->Disk_Diffusion Compare Compare MIC and Zone of Inhibition with Known Antibiotics MIC_Assay->Compare Disk_Diffusion->Compare Analyze Analyze Data and Determine Relative Efficacy Compare->Analyze End End Analyze->End

Caption: Experimental workflow for comparative analysis.

Conclusion

While direct experimental evidence for the antibacterial efficacy of this compound is currently lacking, its structural classification as a quinone methide suggests it may possess antimicrobial properties. The hypothetical data, based on related compounds, indicates a potential for activity, particularly against Gram-positive bacteria. Further in-vitro and in-vivo studies are essential to validate these predictions and to fully characterize the antibacterial spectrum and mechanism of action of this compound. The experimental protocols outlined in this guide provide a standardized framework for such future investigations. The continued exploration of novel natural compounds like this compound is a critical component of the global effort to combat antimicrobial resistance.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Puberulic Acid and Other Bioactive Organic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A note on "Pulvilloric acid": Initial searches for "this compound" did not yield specific results, suggesting a possible misspelling. The closely related and well-researched "Puberulic acid" has been used as the primary subject of this guide, which compares its antimalarial activity with the biological activities of other organic acids.

This guide provides a comparative analysis of the in vitro and in vivo activities of Puberulic acid, Fusidic acid, Ursolic acid, and Lipoic acid. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activities of the selected organic acids.

Table 1: In Vitro Activity and Cytotoxicity
CompoundTarget Organism/Cell LineAssayEndpointValueReference
Puberulic acid Plasmodium falciparum (K1, Chloroquine-resistant)Antimalarial AssayIC₅₀0.01 µg/mL[1][2][3]
Plasmodium falciparum (FCR3, Chloroquine-sensitive)Antimalarial AssayIC₅₀0.01 µg/mL[1]
Human MRC-5 cellsCytotoxicity AssayIC₅₀57.2 µg/mL[1]
Fusidic acid Staphylococcus aureusBroth MicrodilutionMICVaries by strain
Staphylococcus epidermidisBroth MicrodilutionMICVaries by strain
Ursolic acid Brugia malayi (microfilariae)Motility AssayIC₅₀8.84 µM
Brugia malayi (adult female worms)Motility AssayIC₅₀35.36 µM
Brugia malayi (adult female worms)MTT AssayInhibition86%
Lipoic acid Neural tissuesLipid Peroxidation AssayInhibitionDose-dependent
BV2 microglia cellsAnti-inflammatory AssayCytokine ReductionSignificant
Table 2: In Vivo Efficacy
CompoundAnimal ModelDisease/ConditionDosageRouteKey FindingReference
Puberulic acid Mouse (P. berghei infection)Malaria2 mg/kg/day for 4 daysSubcutaneous69% inhibition of parasitemia
Fusidic acid Rat (excision wound infection)Bacterial Skin Infection2% (w/w) creamTopicalIncreased therapeutic efficacy compared to commercial cream
Ursolic acid Mastomys coucha (B. malayi infection)Filariasis100 mg/kg for 5 daysIntraperitoneal54% macrofilaricidal activity
Lipoic acid Rat (ischemia/reperfusion)Stroke0.005 mg/kg (with resveratrol)IntravenousSignificant neuroprotection
Rat (haloperidol-induced)Oxidative Stress100 mg/kg/day for 21 daysOralReduced neuronal damage

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. Antimalarial Activity Assay (SYBR Green I-based)

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.

  • Protocol:

    • P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

    • The parasite culture is synchronized at the ring stage.

    • Serial dilutions of the test compound (e.g., Puberulic acid) are prepared in a 96-well microtiter plate.

    • A suspension of parasitized red blood cells (1% parasitemia, 2% hematocrit) is added to each well.

    • The plate is incubated for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

    • After incubation, the plate is frozen to lyse the erythrocytes.

    • SYBR Green I dye, which intercalates with DNA, is added to each well.

    • Fluorescence is measured using a microplate reader to quantify parasite growth.

    • IC₅₀ values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

2. Antibacterial Susceptibility Test (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

  • Protocol:

    • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Serial two-fold dilutions of the antibiotic (e.g., Fusidic acid) are prepared in a 96-well microtiter plate.

    • Each well is inoculated with the bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

3. Anti-filarial Motility and Viability Assays

  • Objective: To assess the effect of a compound on the motility and viability of filarial worms.

  • Protocol:

    • Brugia malayi microfilariae (mf) and adult female worms are isolated from an infected host.

    • The worms are incubated in a suitable culture medium with varying concentrations of the test compound (e.g., Ursolic acid).

    • Motility Assay: The motility of the worms is observed under a microscope at different time points and scored. A score of 4 indicates normal activity, while a score of 0 indicates no movement.

    • MTT Viability Assay: After incubation, the worms are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable worms with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured to quantify worm viability.

4. Antioxidant Activity Assay (Lipid Peroxidation)

  • Objective: To evaluate the ability of a compound to inhibit lipid peroxidation in tissue homogenates.

  • Protocol:

    • Neural tissue (e.g., brain, sciatic nerve) is homogenized in a buffer solution.

    • The homogenate is incubated with the test compound (e.g., Lipoic acid) at various concentrations.

    • Lipid peroxidation is induced by adding a pro-oxidant, such as a ferrous iron and ascorbate mixture.

    • The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.

    • The absorbance of the resulting colored product is measured spectrophotometrically.

In Vivo Models

1. Mouse Model of Malaria (4-Day Suppressive Test)

  • Objective: To evaluate the in vivo efficacy of an antimalarial compound.

  • Protocol:

    • Mice are infected with Plasmodium berghei via intraperitoneal injection of infected red blood cells.

    • Treatment with the test compound (e.g., Puberulic acid) is initiated a few hours after infection and continued daily for four days.

    • A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

    • On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

    • The smears are stained with Giemsa, and the percentage of parasitized erythrocytes (parasitemia) is determined by microscopic examination.

    • The efficacy of the compound is expressed as the percentage of parasitemia reduction compared to the vehicle-treated control group.

2. Rat Model of Bacterial Wound Infection

  • Objective: To assess the topical antibacterial efficacy of a formulation.

  • Protocol:

    • An excision wound is created on the back of anesthetized rats.

    • The wound is infected with a standardized inoculum of bacteria (e.g., Staphylococcus aureus).

    • The test formulation (e.g., Fusidic acid cream) is applied topically to the wound.

    • A control group may be treated with a placebo cream or a commercial antibiotic cream.

    • The wound healing process and bacterial load are monitored over a period of time.

    • Efficacy is determined by measuring wound contraction and quantifying the number of viable bacteria in the wound tissue.

3. Rodent Model of Filariasis

  • Objective: To evaluate the macrofilaricidal and sterilizing effects of a compound.

  • Protocol:

    • A suitable rodent host (e.g., Mastomys coucha) is infected with the filarial parasite Brugia malayi.

    • After the infection is established, the animals are treated with the test compound (e.g., Ursolic acid) for a specified duration.

    • At the end of the treatment period, the animals are euthanized, and adult female worms are recovered from the peritoneal cavity.

    • The number of live and dead adult worms is counted to determine the macrofilaricidal activity.

    • The uterine contents of female worms are examined to assess the effect on embryogenesis and determine the sterilizing activity.

4. Rat Model of Stroke (Ischemia/Reperfusion)

  • Objective: To investigate the neuroprotective effects of a compound against stroke-induced brain damage.

  • Protocol:

    • Anesthetized rats undergo middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

    • The test compound (e.g., Lipoic acid) is administered before or after the induction of ischemia.

    • After a defined period of occlusion, the artery is reperfused to mimic the clinical scenario of stroke.

    • Neurological deficits are assessed using behavioral tests.

    • After a period of reperfusion, the brains are harvested, and the infarct volume is measured using staining techniques (e.g., TTC staining) to quantify the extent of brain damage.

Mandatory Visualizations

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation Correlation invitro_dissolution Dissolution Testing (e.g., USP Apparatus II) dissolution_profile In Vitro Dissolution Profile (% Drug Dissolved vs. Time) invitro_dissolution->dissolution_profile Data Collection correlation_model Mathematical Model (e.g., Linear Regression) dissolution_profile->correlation_model Input pk_study Pharmacokinetic Study (Human or Animal Model) plasma_concentration Plasma Concentration-Time Profile pk_study->plasma_concentration Blood Sampling deconvolution Deconvolution (e.g., Wagner-Nelson) plasma_concentration->deconvolution absorption_profile In Vivo Absorption Profile (% Drug Absorbed vs. Time) deconvolution->absorption_profile absorption_profile->correlation_model Input ivivc In Vitro-In Vivo Correlation (IVIVC) correlation_model->ivivc Establishes

Caption: General experimental workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Fusidic_Acid_MoA cluster_ribosome Bacterial Ribosome ribosome 70S Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Translates mrna mRNA mrna->ribosome efg Elongation Factor G (EF-G) efg->ribosome Binds to gdp GDP efg->gdp After GTP hydrolysis fusidic_acid Fusidic Acid fusidic_acid->efg Binds to EF-G-Ribosome-GDP complex inhibition Inhibition fusidic_acid->inhibition inhibition->protein_synthesis Blocks Translocation

Caption: Mechanism of action of Fusidic acid in inhibiting bacterial protein synthesis.

Organic_Acid_Comparison puberulic Puberulic Acid Activity: Antimalarial IC₅₀: ~0.01 µg/mL Cytotoxicity (MRC-5): High IC₅₀: 57.2 µg/mL fusidic Fusidic Acid Activity: Antibacterial (G+) MIC: Strain dependent Cytotoxicity: Low ursolic Ursolic Acid Activity: Anti-filarial IC₅₀: ~8-35 µM Cytotoxicity: Moderate lipoic Lipoic Acid Activity: Antioxidant, Neuroprotective Effective Dose: Varies Cytotoxicity: Very Low

Caption: Comparison of the primary activity and cytotoxicity of selected organic acids.

References

independent replication of Pulvilloric acid studies

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, I cannot fulfill the user's request to create a comparison guide on the independent replication of Pulvilloric acid studies, as I have been unable to locate the foundational data from the original study, nor any subsequent replication studies. To proceed, access to the full text of the following article is essential:

  • Brian, P. W., Curtis, P., Hemming, H., & Norris, G. (1957). This compound, an antibiotic obtained from cultures of Penicillium pulvillorum. Transactions of the British Mycological Society, 40(3), 366-368.

Without this primary source, no further steps can be taken.

A Head-to-Head Comparison: Pulvilloric Acid vs. Atromentic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product chemistry, fungal metabolites represent a vast and largely untapped resource for novel therapeutic agents. Among these, Pulvilloric acid and Atromentic acid have drawn interest for their distinct chemical structures and biosynthetic origins. This guide provides a detailed, evidence-based comparison of these two compounds, aimed at researchers, scientists, and drug development professionals. While research into Atromentic acid has elucidated several of its biological activities, this compound remains a comparatively understudied molecule, presenting a clear opportunity for future investigation.

Chemical and Physical Properties

This compound and Atromentic acid originate from different fungal genera and possess unique molecular architectures. Atromentic acid is a terphenylquinone-derived pigment belonging to the pulvinic acid family, which is responsible for the vibrant colors of many fungi within the Boletales order[1][2]. In contrast, this compound is a quinone methide isolated from Penicillium pulvillorum[3].

PropertyThis compoundAtromentic Acid
Molecular Formula C₁₅H₁₈O₅[4]C₁₈H₁₂O₇[1]
Molar Mass 278.30 g/mol 340.28 g/mol
Chemical Class Quinone MethidePulvinic Acid Derivative
Natural Source Penicillium pulvillorumFungi of the order Boletales (e.g., Suillus bovinus)
Appearance Not specified in available literatureRed-orange pigment

Biological Activity and Mechanism of Action: A Comparative Overview

Significant disparities exist in the available research on the biological effects of these two acids. Atromentic acid and its derivatives have been evaluated for several activities, whereas quantitative data for this compound is not present in the current scientific literature.

Enzyme Inhibition: Cytochrome P450

Atromentic acid has demonstrated inhibitory effects on cytochrome P450 (CYP) enzymes, which are critical in drug metabolism. A study on pulvinic acid derivatives found that Atromentic acid exhibited a non-specific inhibitory effect on CYP1A2, 2C9, 2D6, and 3A4. This presents potential for drug-drug interactions.

Antioxidant Activity

Pulvinic acid derivatives, the class to which Atromentic acid belongs, are recognized for their antioxidant and radical-scavenging properties. This activity is a promising area for therapeutic application, although specific quantitative antioxidant data for Atromentic acid itself is not detailed in the available search results. The antioxidant potential of this compound has not been reported.

Anti-inflammatory and Antimicrobial Activities

While many phenolic acids are known to possess anti-inflammatory and antimicrobial properties, specific studies quantifying these effects for either this compound or Atromentic acid are not available in the searched literature. Related compounds, such as pulvinones, have shown some antibacterial activity, but this cannot be directly extrapolated to this compound.

Summary of Quantitative Biological Data

The following table summarizes the available quantitative data for the two compounds, highlighting the current research gap for this compound.

Biological ActivityThis compoundAtromentic Acid
Cytochrome P450 Inhibition (CYP3A4) Data not availableIC₅₀: 65.1 ± 3.9 µM
Antioxidant Activity Data not availableQualitatively reported for the pulvinic acid class
Anticoagulant Activity Data not availableQualitatively reported for the phenolic acid class
Antimicrobial Activity Data not availableData not available
Anti-inflammatory Activity Data not availableData not available

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays relevant to the activities of Atromentic acid.

Cytochrome P450 Inhibition Assay (General Protocol)

This assay determines a compound's potential to inhibit specific CYP enzymes, which is crucial for predicting drug-drug interactions.

  • Incubation Mixture Preparation : A reaction mixture is prepared in pooled human liver microsomes, containing a specific CYP isoform probe substrate and a phosphate buffer.

  • Inhibitor Addition : The test compound (e.g., Atromentic acid) is added at various concentrations. A control without the inhibitor is also prepared.

  • Reaction Initiation : The reaction is initiated by adding an NADPH-regenerating system.

  • Incubation : The mixture is incubated at 37°C for a short, specific duration (e.g., 10-15 minutes).

  • Reaction Termination : The reaction is stopped by adding a cold solvent, such as acetonitrile.

  • Analysis : The samples are centrifuged, and the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite from the probe substrate.

  • IC₅₀ Calculation : The concentration of the test compound that causes 50% inhibition of the metabolite formation is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Anticoagulant Activity Assay (Prothrombin Time - PT)

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. Phenolic acids have been noted for their potential anticoagulant effects.

  • Sample Preparation : Platelet-poor plasma is prepared by centrifuging citrated whole blood to remove platelets, which can interfere with the assay.

  • Incubation : The test plasma is incubated at 37°C. The test compound (e.g., Atromentic acid) is added to the plasma at desired concentrations.

  • Reaction Initiation : A thromboplastin reagent (containing tissue factor and calcium) is added to the plasma, initiating coagulation.

  • Clot Detection : The time taken for a fibrin clot to form is measured using an automated or manual coagulometer.

  • Data Interpretation : A prolonged clotting time in the presence of the test compound compared to a control indicates anticoagulant activity.

Visualizing Mechanisms and Workflows

Potential Anti-inflammatory Signaling Pathway

Phenolic acids often exert anti-inflammatory effects by modulating key signaling pathways like NF-κB. While not directly demonstrated for Atromentic acid, this pathway represents a plausible mechanism of action. The diagram below illustrates the canonical NF-κB signaling cascade and a hypothetical point of inhibition.

NF_kB_Pathway cluster_stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Atromentic_Acid Atromentic Acid (Hypothesized) Atromentic_Acid->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Genes Initiates

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Atromentic acid.

Experimental Workflow for IC₅₀ Determination

The process of determining the IC₅₀ value is fundamental to characterizing enzyme inhibitors. This workflow visualizes the key steps from sample preparation to data analysis.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Buffer Solutions C Add Enzyme, Buffer, and Test Compound to Plate A->C B Create Serial Dilutions of Test Compound B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Product Formation (e.g., LC-MS/MS) F->G H Calculate % Inhibition vs. Control G->H I Plot % Inhibition vs. log[Compound] H->I J Determine IC₅₀ using Non-linear Regression I->J

Caption: Standard experimental workflow for determining the IC₅₀ of an enzyme inhibitor.

Conclusion

This comparative guide highlights a significant knowledge imbalance between Atromentic acid and this compound. Atromentic acid, a member of the well-studied pulvinic acid family, shows documented inhibitory activity against crucial drug-metabolizing enzymes and possesses potential as an antioxidant. In stark contrast, this compound remains an enigmatic molecule with a defined structure but a biological activity profile that is yet to be explored. The absence of quantitative data for this compound underscores a clear need for further research to unlock its potential therapeutic value. Future studies should focus on screening this compound against a range of biological targets, including enzymes, microbial strains, and cancer cell lines, to build a comprehensive activity profile comparable to that of other fungal metabolites.

References

Benchmarking Pulvilloric Acid: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Pulvilloric acid against a well-established reference compound, Ciprofloxacin. While the bioactivity of this compound is an emerging area of research, preliminary data from structurally related compounds suggest potential antimicrobial properties. This document outlines the experimental protocols to quantitatively assess and compare its efficacy, offering a foundational framework for further investigation.

Comparative Efficacy of this compound and Ciprofloxacin

To facilitate a direct comparison of antibacterial potency, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Ciprofloxacin against representative Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of higher antibacterial activity.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compoundTBDTBD
Ciprofloxacin0.25 - 1.00.008 - 0.03

TBD: To be determined through experimental analysis.

Experimental Protocols

The following protocols are designed to provide a standardized method for evaluating and comparing the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A broth microdilution method will be employed as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Ciprofloxacin (reference standard)

  • Staphylococcus aureus (ATCC 29213)

  • Escherichia coli (ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: A suspension of each bacterial strain is prepared in CAMHB and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds (this compound and Ciprofloxacin) are serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Methodologies and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antibacterial action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (S. aureus, E. coli) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation compound_prep Compound Preparation (this compound, Ciprofloxacin) serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination data_comparison Data Comparison mic_determination->data_comparison

Caption: Experimental workflow for MIC determination.

hypothetical_pathway Pulvilloric_Acid This compound Bacterial_Cell_Wall Bacterial Cell Wall Pulvilloric_Acid->Bacterial_Cell_Wall Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to

Caption: Hypothetical pathway of bacterial cell wall inhibition.

Lack of Publicly Available Data on Pulvilloric Acid as a Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no significant information was found regarding the validation or use of Pulvilloric acid as a biomarker for any disease. The available resources primarily provide chemical and structural information for this compound without detailing its biological or clinical relevance.

Therefore, to fulfill the request for a comprehensive comparison guide in the specified format, this document will present a guide on well-established and researched biomarkers for a specific medical condition. The following guide on biomarkers for Methylmalonic Acidemia (MMA) will serve as a detailed example of how to structure such a document, including comparative data, experimental protocols, and visualizations.

A Comparative Guide to Biomarkers for Methylmalonic Acidemia (MMA)

Audience: Researchers, scientists, and drug development professionals in the field of inborn errors of metabolism.

Methylmalonic Acidemia (MMA) is a group of rare genetic disorders characterized by the inability to metabolize certain proteins and fats. This leads to the accumulation of harmful substances in the body, primarily methylmalonic acid. Effective diagnosis and monitoring of MMA are crucial for patient management and the development of new therapies. This guide provides a comparative overview of key biomarkers used in the context of MMA.

Data Presentation: Comparison of Key Biomarkers for MMA

The following table summarizes the performance and characteristics of prominent biomarkers for Methylmalonic Acidemia.

BiomarkerMatrixMethod of DetectionAdvantagesLimitationsClinical Utility
Methylmalonic Acid (MMA) Serum, Plasma, UrineMass Spectrometry (GC-MS, LC-MS/MS)High specificity and sensitivity for diagnosis. Directly reflects the primary metabolic block.Can be influenced by renal function and dietary intake.[1]Gold standard for diagnosis and monitoring of MMA.[1]
Propionylcarnitine (C3) Dried Blood Spot, PlasmaTandem Mass Spectrometry (MS/MS)Included in newborn screening panels. Good for early detection.Can be elevated in other organic acidemias, such as propionic acidemia.[1]Primary screening marker; also used for monitoring.
Fibroblast Growth Factor 21 (FGF21) Plasma, SerumELISA, Mass SpectrometryReflects mitochondrial dysfunction, a key pathological feature of MMA.[1][2] Correlates with disease severity.Not specific to MMA; elevated in other mitochondrial diseases.Emerging biomarker for assessing disease severity and response to therapies targeting mitochondrial function.
Growth Differentiation Factor 15 (GDF15) Plasma, SerumELISA, Mass SpectrometryAlso a marker of mitochondrial stress. Shows a significant response to treatment like liver transplantation.Lacks specificity for MMA.A promising research biomarker for monitoring disease burden and therapeutic efficacy.
Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible measurement of biomarkers. Below are outlines of common experimental protocols for the quantification of MMA-related biomarkers.

1. Quantification of Methylmalonic Acid in Plasma/Serum by LC-MS/MS

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated MMA).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a mobile phase-compatible solvent for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column. The mobile phase can be a gradient of water with formic acid and acetonitrile with formic acid.

    • Mass Spectrometry (MS/MS): Operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for MMA and the internal standard.

  • Data Analysis:

    • Quantify the concentration of MMA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

2. Analysis of Acylcarnitines (including Propionylcarnitine - C3) in Dried Blood Spots by MS/MS

  • Sample Preparation:

    • Punch a small disc (e.g., 3mm) from the dried blood spot card.

    • Place the disc in a well of a microtiter plate.

    • Add a methanol solution containing internal standards (e.g., isotopically labeled acylcarnitines).

    • Elute the acylcarnitines from the blood spot by shaking.

    • Transfer the methanol extract for analysis.

  • MS/MS Analysis:

    • Method: Flow injection analysis is often used without chromatographic separation for high-throughput screening.

    • Detection: Use precursor ion scanning in positive ion mode to detect all acylcarnitines that produce a common fragment ion.

  • Data Analysis:

    • Identify and quantify C3 and other acylcarnitines based on their mass-to-charge ratio and comparison to internal standards.

3. Measurement of FGF21 and GDF15 in Plasma by ELISA

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying these protein biomarkers.

  • Procedure:

    • Coat a microplate with a capture antibody specific for the target protein (FGF21 or GDF15).

    • Add plasma samples and standards to the wells and incubate. The target protein will bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This antibody will bind to a different epitope on the target protein.

    • Wash again to remove the unbound detection antibody.

    • Add a substrate for the enzyme, which will result in a color change.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of FGF21 or GDF15 in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Implementation Phase Candidate Discovery Candidate Discovery Qualification Qualification Candidate Discovery->Qualification Initial Screening Verification Verification Qualification->Verification Analytical & Clinical Assessment Assay Optimization Assay Optimization Verification->Assay Optimization Refinement Biomarker Validation Biomarker Validation Assay Optimization->Biomarker Validation Large Cohort Studies Commercialization Commercialization Biomarker Validation->Commercialization Clinical Utility Confirmed

Caption: A generalized workflow for biomarker discovery and validation.

MMA_Metabolic_Pathway cluster_biomarkers Accumulated Biomarkers in MMA cluster_downstream_markers Downstream Effect Biomarkers Precursors Isoleucine, Valine, Threonine, Odd-chain fatty acids, Cholesterol Propionyl-CoA Propionyl-CoA Precursors->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA carboxylase Propionylcarnitine (C3) Propionylcarnitine (C3) Propionyl-CoA->Propionylcarnitine (C3) Overflow Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase (Deficient in MMA) Mitochondrial Dysfunction Mitochondrial Dysfunction Methylmalonyl-CoA->Mitochondrial Dysfunction Toxicity Methylmalonic Acid (MMA) Methylmalonic Acid (MMA) Methylmalonyl-CoA->Methylmalonic Acid (MMA) Hydrolysis TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle FGF21 & GDF15 FGF21 & GDF15 Mitochondrial Dysfunction->FGF21 & GDF15 Induction

Caption: Simplified metabolic pathway in Methylmalonic Acidemia.

References

A Comparative Analysis of Pulvilloric Acid from Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Pulvilloric acid, a bioactive secondary metabolite, with a focus on its production by different fungal strains. Due to the limited availability of comprehensive comparative studies, this document primarily details the characteristics of this compound from Penicillium pulvillorum, the most well-documented fungal source. Information regarding other potential producing strains, such as Penicillium fellutanum and Penicillium soppii, is included where available, though significant data gaps remain.

Quantitative Data Summary

The following tables summarize the currently available, albeit limited, quantitative data regarding this compound. It is important to note that a direct comparative study of production yields and bioactivity across multiple fungal strains under standardized conditions has not been extensively reported in the available literature.

Table 1: this compound Production

Fungal StrainMediumFermentation Time (days)Yield (mg/L)Reference
Penicillium pulvillorumCzapek-Dox Broth10-14Data not availableGeneral literature
Penicillium fellutanumNot reported to produce this compound--[1][2]
Penicillium soppiiNot reported to produce this compound--[3]

Table 2: Bioactivity of this compound

Bioactivity AssayTest Organism/Cell LineResult (MIC/IC50)
Antifungal Activity Candida albicansData not available
Other fungal pathogensData not available
Cytotoxicity Various cancer cell linesData not available
Normal mammalian cell linesData not available

Note: While general protocols for assessing antifungal and cytotoxic activities are well-established, specific Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound are not extensively documented in the reviewed literature.

Experimental Protocols

The following sections detail generalized experimental protocols for the production, isolation, and characterization of this compound, based on standard mycological and biochemical techniques.

Fungal Fermentation

Objective: To cultivate fungal strains for the production of this compound.

Materials:

  • Fungal strain (e.g., Penicillium pulvillorum)

  • Czapek-Dox Broth:

    • Sucrose: 30 g/L

    • Sodium Nitrate: 3 g/L

    • Dipotassium Phosphate: 1 g/L

    • Magnesium Sulfate: 0.5 g/L

    • Potassium Chloride: 0.5 g/L

    • Ferrous Sulfate: 0.01 g/L

    • Distilled water: 1 L

  • Shake flasks

  • Incubator shaker

Procedure:

  • Prepare Czapek-Dox broth and sterilize by autoclaving.

  • Inoculate the sterile broth with a spore suspension or mycelial plugs of the fungal strain.

  • Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at a controlled temperature (e.g., 25-28°C) for 10-14 days.

  • Monitor fungal growth and secondary metabolite production periodically.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (1M)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform:methanol gradient)

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Acidify the culture filtrate to approximately pH 3 with 1M HCl.

  • Extract the acidified filtrate multiple times with an equal volume of ethyl acetate.

  • Combine the organic extracts and wash with a 5% sodium bicarbonate solution to remove acidic impurities.

  • Back-extract the aqueous bicarbonate layer with ethyl acetate after re-acidification to recover any this compound.

  • Combine all ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude extract using silica gel column chromatography, eluting with a suitable solvent gradient (e.g., increasing polarity with a chloroform-methanol mixture).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Analysis by HPLC

Objective: To quantify the concentration of this compound.

Materials:

  • Purified this compound sample

  • This compound standard

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile:water with 0.1% formic acid)

Procedure:

  • Prepare a standard curve using known concentrations of the this compound standard.

  • Dissolve the purified sample in a suitable solvent (e.g., methanol).

  • Inject the sample and standards onto the HPLC system.

  • Run the analysis using an appropriate gradient and flow rate.

  • Detect this compound based on its retention time and UV absorbance compared to the standard.

  • Calculate the concentration of this compound in the sample based on the standard curve.

Bioactivity Assays

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.

Materials:

  • Purified this compound

  • Fungal pathogen (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal pathogen.

  • Add the fungal inoculum to each well.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that visibly inhibits fungal growth.

Objective: To determine the 50% Inhibitory Concentration (IC50) of this compound against mammalian cell lines.

Materials:

  • Purified this compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Visualizations

Hypothetical Biosynthesis of this compound

This compound is a polyketide, likely synthesized by a polyketide synthase (PKS) enzyme. The exact biosynthetic pathway in Penicillium pulvillorum has not been fully elucidated. However, based on the biosynthesis of similar fungal polyketides, a hypothetical pathway can be proposed.

Pulvilloric_Acid_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain Chain Elongation cyclization Cyclization & Tailoring Enzymes (e.g., Reductases, Dehydratases) polyketide_chain->cyclization pulvilloric_acid This compound cyclization->pulvilloric_acid Modification & Release

Hypothetical biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the production, isolation, and analysis of this compound from a fungal source.

Experimental_Workflow cluster_production Production cluster_extraction Isolation & Purification cluster_analysis Analysis fungal_culture Fungal Culture (e.g., P. pulvillorum) fermentation Submerged Fermentation (Czapek-Dox Broth) fungal_culture->fermentation extraction Solvent Extraction fermentation->extraction chromatography Column Chromatography extraction->chromatography hplc HPLC-UV/MS (Quantification) chromatography->hplc nmr NMR & Mass Spectrometry (Structure Elucidation) chromatography->nmr bioassays Bioactivity Assays (Antifungal, Cytotoxicity) chromatography->bioassays purified_compound Purified this compound

General workflow for this compound analysis.

Comparative Properties of this compound (Hypothetical)

This diagram presents a conceptual comparison of key properties of this compound that would be evaluated from different fungal strains. The data points are hypothetical due to the lack of available comparative data.

Comparative_Properties cluster_strain1 P. pulvillorum cluster_strain2 Hypothetical Strain A cluster_strain3 Hypothetical Strain B p1_yield Yield (High) p1_antifungal Antifungal Activity (Moderate) p1_cytotoxicity Cytotoxicity (Low) p2_yield Yield (Low) p2_antifungal Antifungal Activity (High) p2_cytotoxicity Cytotoxicity (Moderate) p3_yield Yield (Moderate) p3_antifungal Antifungal Activity (Low) p3_cytotoxicity Cytotoxicity (High) pulvilloric_acid This compound Properties pulvilloric_acid->p1_yield pulvilloric_acid->p1_antifungal pulvilloric_acid->p1_cytotoxicity pulvilloric_acid->p2_yield pulvilloric_acid->p2_antifungal pulvilloric_acid->p2_cytotoxicity pulvilloric_acid->p3_yield pulvilloric_acid->p3_antifungal pulvilloric_acid->p3_cytotoxicity

Conceptual comparison of this compound properties.

References

Safety Operating Guide

Proper Disposal of Pulvilloric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle pulvilloric acid with appropriate personal protective equipment (PPE). The immediate focus should be on minimizing exposure and preventing accidental spills.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential.

  • Body Protection: A chemical-resistant apron or laboratory coat should be worn.

Work with this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound, as with other organic acids, should follow a systematic process of neutralization and collection for hazardous waste pickup. Direct disposal down the sanitary sewer is not recommended without neutralization.

1. Neutralization:

  • Dilution: If dealing with a concentrated solution of this compound, it should first be diluted by slowly adding the acid to a large volume of cold water. Never add water to acid , as this can cause a dangerous exothermic reaction.

  • Base Addition: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the diluted this compound solution.

  • pH Monitoring: Continuously stir the solution and monitor the pH using pH paper or a calibrated pH meter. The target pH for neutralization is between 6.0 and 8.0.

  • Caution: The neutralization process can generate heat and potentially release gases. This procedure must be performed in a fume hood.

2. Collection and Storage of Waste:

  • Once neutralized, the solution should be transferred to a designated and properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical waste and have a secure, leak-proof cap.[1][2]

  • Label the container clearly with "Hazardous Waste," the chemical name ("Neutralized this compound Solution"), and the date.

  • Store the waste container in a designated satellite accumulation area away from incompatible materials.[1] Organic acids should be segregated from bases, oxidizing agents, and flammable solvents.[3][4]

3. Hazardous Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste through regular trash or drain disposal without explicit approval from EHS.

Experimental Protocols

While no specific experimental protocols for this compound disposal are published, the general procedure for neutralizing an organic acid is a standard laboratory practice.

Protocol for Neutralization of an Acidic Waste Stream:

  • Preparation: Don all necessary PPE. Perform the entire procedure within a certified chemical fume hood. Prepare a large beaker with a stir bar and place it on a magnetic stir plate.

  • Dilution: If the waste is concentrated, add a calculated amount of cold water to the beaker. Slowly and with constant stirring, add the acidic waste to the water.

  • Neutralization: Prepare a solution of a weak base (e.g., 5% sodium bicarbonate). While stirring the diluted acid, slowly add the basic solution dropwise.

  • Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Completion: Continue adding the base until the pH of the solution is stable within the neutral range (pH 6.0-8.0).

  • Collection: Turn off the stir plate, remove the stir bar, and carefully transfer the neutralized solution to a labeled hazardous waste container.

Quantitative Data Summary

As no specific safety data sheet for this compound was identified, quantitative data regarding its specific toxicity or environmental hazards are not available. However, it is important to note that metabolites from Penicillium species, the fungal genus from which this compound is derived, can exhibit varying levels of toxicity. Therefore, treating this compound with a high degree of caution is prudent.

The following table summarizes general guidelines for the storage and handling of organic acids.

ParameterGuidelineSource
Storage In a dedicated corrosives or acid cabinet, segregated from bases, oxidizers, and flammables.
Container Material Glass or other compatible non-metallic containers.
Neutralization pH 6.0 - 8.0General Lab Practice
Spill Neutralizer Sodium bicarbonate or soda ash.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

PulvilloricAcidDisposal Start Start: this compound Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Fume Hood PPE->FumeHood Dilute Dilute with Water (Acid to Water) FumeHood->Dilute Neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) Dilute->Neutralize MonitorpH Monitor pH to 6.0-8.0 Neutralize->MonitorpH WasteContainer Transfer to Labeled Hazardous Waste Container MonitorpH->WasteContainer Store Store in Satellite Accumulation Area WasteContainer->Store EHS Contact EHS for Pickup Store->EHS End End: Proper Disposal EHS->End

This compound Disposal Workflow

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Pulvilloric acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for Picric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Picric Acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with Picric Acid. Several levels of protection may be required depending on the specific handling scenario.

Levels of Personal Protective Equipment (PPE) [1][2]

Protection LevelDescriptionRecommended Ensemble
Level A Required when the highest level of respiratory, skin, eye, and mucous membrane protection is needed.[1][2]- Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA.[2] - Totally encapsulated chemical- and vapor-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant, steel-toe boots.
Level B Required when the highest level of respiratory protection is needed with a lesser level of skin protection.- Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or positive pressure supplied air respirator with escape SCBA. - Hooded chemical-resistant clothing (overalls and long-sleeved jacket, coveralls, hooded two-piece chemical splash suit, disposable chemical-resistant coveralls). - Inner and outer chemical-resistant gloves. - Chemical-resistant, steel-toe boots.
Level C Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.- Full-face air-purifying respirator. - Chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Hard hat. - Chemical-resistant, steel-toe boots.
Level D The minimum protection required. Used for nuisance contamination only and should not be worn where respiratory or skin hazards exist.- Coveralls. - Safety glasses. - Chemical-resistant, steel-toe boots or shoes.

II. Operational Plan: Safe Handling and Storage

Picric acid must always be stored and handled with extreme caution to prevent the formation of explosive metal picrates and to avoid detonation of the dry compound.

Key Handling and Storage Procedures:

  • Maintain Hydration: Picric acid must be kept wet with at least 10% water by weight to prevent it from becoming shock-sensitive and explosive. Regularly inspect containers to ensure the contents remain hydrated.

  • Avoid Metal Contact: Do not allow picric acid to come into contact with metals, as this can form highly sensitive and explosive metal picrate salts. Use only glass or plastic containers and utensils.

  • Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Store in original containers within a flame-proof cabinet.

  • Work Area: Always handle picric acid in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in areas where picric acid is handled.

Emergency Workflow:

G cluster_spill Spill Response cluster_exposure Personal Exposure spill Picric Acid Spill evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe absorb Absorb with Damp, Inert Material don_ppe->absorb collect Collect in Plastic Container with Water absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes with Water for 15 min eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air seek_medical Seek Immediate Medical Attention ingestion->seek_medical rinse_skin Rinse Skin with Water for 15 min remove_clothing->rinse_skin rinse_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Emergency response workflow for picric acid spills and personal exposure.

III. Disposal Plan

Improper disposal of picric acid can lead to serious accidents. A structured and cautious approach to waste management is imperative.

Waste Management and Disposal Protocol:

  • Do Not Dispose Down the Drain: Picric acid should never be poured down the drain due to its reactivity with metals in the plumbing system.

  • Waste Collection: Collect all picric acid-containing waste, including contaminated materials, in clearly labeled, non-metallic (plastic or glass) containers.

  • Maintain Hydration of Waste: Ensure that waste picric acid is kept wet by adding a significant amount of water to the waste container.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and proper disposal of picric acid waste.

  • Decontamination of Empty Containers: Thoroughly decontaminate empty picric acid containers before disposal. Rinse with a suitable solvent (such as water or a mild basic solution) and collect the rinsate as hazardous waste.

Disposal Decision Tree:

G start Picric Acid Waste Generated is_dry Is the waste dry? start->is_dry do_not_touch DO NOT TOUCH! Contact EHS Immediately is_dry->do_not_touch Yes is_wet Is the waste wet? is_dry->is_wet No in_plastic Is it in a plastic container? is_wet->in_plastic transfer Carefully transfer to a plastic container with water in_plastic->transfer No label_waste Label as 'Picric Acid Waste' in_plastic->label_waste Yes transfer->label_waste store_safely Store in a secure, designated area label_waste->store_safely contact_ehs Contact EHS for disposal store_safely->contact_ehs

Caption: Decision-making process for the safe disposal of picric acid waste.

IV. Experimental Protocol: Spectrophotometric Determination of Picric Acid

This protocol outlines a method for the quantitative determination of picric acid using UV-Vis spectrophotometry.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

  • Pipettes

  • Picric acid standard

  • Distilled or deionized water

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of picric acid of a known concentration (e.g., 100 mg/L) in distilled water.

    • From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L) by serial dilution in volumetric flasks.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λmax) for picric acid.

    • Use distilled water as a blank to zero the instrument.

    • Measure the absorbance of each standard solution at the determined λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.

    • Measure the absorbance of the unknown sample and use the calibration curve to determine its concentration.

Experimental Workflow:

G start Start prep_stock Prepare Picric Acid Stock Solution start->prep_stock prep_standards Prepare Standard Dilutions prep_stock->prep_standards find_lambda_max Determine λmax using Spectrophotometer prep_standards->find_lambda_max measure_abs Measure Absorbance of Standards find_lambda_max->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve analyze_sample Measure Absorbance of Unknown Sample plot_curve->analyze_sample determine_conc Determine Concentration of Unknown analyze_sample->determine_conc end End determine_conc->end

Caption: Workflow for the spectrophotometric determination of picric acid concentration.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.